Histone H2b(29-35)
Beschreibung
BenchChem offers high-quality Histone H2b(29-35) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Histone H2b(29-35) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C38H74N18O11 |
|---|---|
Molekulargewicht |
959.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C38H74N18O11/c39-15-3-1-9-22(51-29(60)21(41)8-5-17-48-36(42)43)30(61)53-25(12-7-19-50-38(46)47)33(64)56-27(20-57)34(65)54-24(11-6-18-49-37(44)45)31(62)52-23(10-2-4-16-40)32(63)55-26(35(66)67)13-14-28(58)59/h21-27,57H,1-20,39-41H2,(H,51,60)(H,52,62)(H,53,61)(H,54,65)(H,55,63)(H,56,64)(H,58,59)(H,66,67)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
LYUPBBFVJIPOFC-DUJSLOSMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Histone H2B (29-35) Peptide: Sequence, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Histone H2B (29-35) peptide is a synthetic heptapeptide (B1575542) corresponding to the amino acid sequence Arg-Lys-Arg-Ser-Arg-Lys-Glu (RKRSRKE) from the N-terminal tail of the core histone protein H2B. This region of histone H2B is implicated in critical cellular processes, including transcriptional regulation and chromatin signaling. The peptide itself serves as a valuable tool in biochemical and cellular research, primarily as a substrate for cGMP-dependent protein kinase (PKG). This guide provides a comprehensive overview of its sequence, structural characteristics, and relevant experimental methodologies.
Peptide Sequence and Physicochemical Properties
The fundamental properties of the Histone H2B (29-35) peptide are summarized below. These values are critical for its application in experimental settings, influencing everything from solubility to its interaction with enzymes.
| Property | Value | Source |
| Sequence (3-Letter) | Arg-Lys-Arg-Ser-Arg-Lys-Glu | --INVALID-LINK-- |
| Sequence (1-Letter) | RKRSRKE | --INVALID-LINK-- |
| Molecular Weight | ~958.58 Da | --INVALID-LINK-- |
| Purity (Typical) | ≥97% | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
Quantitative Data: Enzyme Kinetics
The primary utility of the Histone H2B (29-35) peptide is as a substrate for cGMP-dependent protein kinase. The following table outlines the key kinetic parameters for this interaction.
| Parameter | Value | Enzyme | Source |
| K_M | 21 µM | cGMP-dependent protein kinase | --INVALID-LINK-- |
| V_max | 4.4 µmol/min/mg | cGMP-dependent protein kinase | --INVALID-LINK-- |
Structural Context
The Histone H2B (29-35) peptide is derived from the N-terminal tail of histone H2B, a region known to be intrinsically disordered. This flexibility is crucial for its function, allowing it to adopt different conformations upon interaction with other molecules and to be accessible for post-translational modifications.
While a high-resolution crystal or NMR structure of this specific short peptide is not available due to its flexibility, studies on the entire H2B N-terminal tail using techniques like circular dichroism and molecular dynamics simulations have provided insights into its conformational dynamics. These studies suggest that while largely disordered, the tail can exhibit transient secondary structures, such as α-helices, which may be influenced by post-translational modifications like acetylation. The highly basic nature of this peptide segment, with its multiple arginine and lysine (B10760008) residues, facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and use of the Histone H2B (29-35) peptide are crucial for its effective application in research.
Solid-Phase Peptide Synthesis (SPPS)
The Histone H2B (29-35) peptide is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first C-terminal protected amino acid (Fmoc-Glu(OtBu)-OH) with HBTU/HOBt and DIPEA in DMF and couple it to the resin. Monitor the reaction completion with a ninhydrin (B49086) test.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Arg, Ser, Arg, Lys, Arg).
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Purification by Reverse-Phase HPLC
Materials:
-
Crude synthetic peptide
-
Reverse-phase C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography: Inject the dissolved peptide onto the C18 column.
-
Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes) at a constant flow rate.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
cGMP-Dependent Protein Kinase (PKG) Assay
This protocol describes a radioactive kinase assay to measure the activity of PKG using the Histone H2B (29-35) peptide as a substrate.
Materials:
-
Purified Histone H2B (29-35) peptide
-
Recombinant cGMP-dependent protein kinase
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
cGMP (for kinase activation)
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and cocktail
Protocol:
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, cGMP, and the Histone H2B (29-35) peptide.
-
Kinase Addition: Add the PKG enzyme to the reaction mix.
-
Reaction Initiation: Start the reaction by adding a solution of [γ-³²P]ATP and non-radioactive ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the kinase activity based on the amount of incorporated ³²P into the peptide over time.
Signaling Pathways and Logical Relationships
The N-terminal tail of histone H2B, from which the (29-35) peptide is derived, is a key player in chromatin signaling. This region is subject to various post-translational modifications (PTMs) that constitute a "histone code," influencing downstream cellular events. While the direct signaling pathway initiated by the phosphorylation of Serine-32 within this specific peptide by PKG in a cellular context is not fully elucidated, its role can be understood within the broader context of histone modification cross-talk.
For instance, modifications on the H2B tail are known to influence modifications on other histones, such as H3. This cross-talk is fundamental for regulating gene expression. The diagram below illustrates the general workflow for studying the peptide and a conceptual representation of its place within histone signaling.
Caption: Workflow for the synthesis, purification, and application of the Histone H2B (29-35) peptide.
Caption: Conceptual diagram of H2B (29-35) phosphorylation and its role in histone cross-talk.
Conclusion
The Histone H2B (29-35) peptide is a well-characterized and essential tool for researchers investigating kinase signaling and chromatin biology. Its defined sequence and known kinetic parameters as a substrate for cGMP-dependent protein kinase make it ideal for use in standardized assays. While its structural nature as part of an intrinsically disordered region presents challenges for traditional structural biology, this flexibility is key to its biological function within the dynamic environment of the cell nucleus. The provided protocols offer a foundation for the synthesis, purification, and application of this peptide, enabling further exploration into its role in cellular signaling and gene regulation.
The Critical Role of Serine 32 Phosphorylation on Histone H2B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modifications (PTMs) of histones play a pivotal role in regulating chromatin structure and function, thereby influencing a myriad of cellular processes. Among these, the phosphorylation of Histone H2B at Serine 32 (H2BS32ph) has emerged as a critical modification with significant implications in cell signaling, gene regulation, and oncogenesis. This technical guide provides an in-depth exploration of the core functions of H2BS32ph, detailing the signaling pathways that govern this modification, its downstream effects, and its association with disease, particularly cancer. Furthermore, this document furnishes detailed experimental protocols for the study of H2BS32ph and presents quantitative data in a structured format to facilitate research and drug development efforts targeting this key epigenetic marker.
Introduction
Histone proteins are fundamental components of chromatin, and their PTMs, including phosphorylation, acetylation, methylation, and ubiquitination, constitute a "histone code" that is read by various cellular machines to orchestrate gene expression and other DNA-templated processes. While much attention has been focused on histone tails, modifications within the histone core domains are increasingly recognized for their profound impact on chromatin dynamics.
The phosphorylation of Histone H2B at Serine 32, a residue located within the histone core, is a dynamic and inducible mark that is enriched in normally cycling and mitogen-stimulated cells.[1][2][3][4][5][6][7] Notably, elevated levels of H2BS32ph have been observed in various cancer types, particularly skin cancer, suggesting its involvement in neoplastic transformation.[1][2][3][4][7] This guide will dissect the molecular mechanisms underpinning the function of H2BS32ph, offering a comprehensive resource for researchers in the field.
The EGF-RSK2 Signaling Axis to H2B Serine 32
The phosphorylation of H2B at Serine 32 is primarily orchestrated by the Ribosomal S6 Kinase 2 (RSK2), a downstream effector of the Extracellular signal-regulated kinase (ERK) pathway.[1][2][3] This signaling cascade is typically initiated by mitogens such as Epidermal Growth Factor (EGF).
Upon EGF stimulation, the MAPK/ERK pathway is activated, leading to the phosphorylation and activation of RSK2.[8] Activated RSK2 then translocates to the nucleus, where it directly phosphorylates Histone H2B at Serine 32.[2][4] This pathway is distinct from the stress-activated pathways that lead to other histone modifications, highlighting the specific role of H2BS32ph in mitogen-induced cellular responses.
Signaling Pathway Diagram
Functional Consequences of H2B Serine 32 Phosphorylation
Regulation of Gene Expression
H2BS32 phosphorylation plays a crucial role in the transcriptional activation of immediate early genes, such as c-fos and c-jun, which are components of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] AP-1 is a key regulator of cell proliferation, differentiation, and transformation.
The phosphorylation of H2B at Serine 32 is thought to facilitate gene expression through several potential mechanisms:
-
Altered Chromatin Structure: The introduction of a negatively charged phosphate (B84403) group within the histone core may directly alter nucleosome stability and higher-order chromatin structure, making the DNA more accessible to the transcriptional machinery.
-
Recruitment of Effector Proteins: H2BS32ph may serve as a docking site for chromatin-modifying enzymes or transcription factors, thereby promoting a local chromatin environment conducive to transcription.
Role in Cell Transformation and Cancer
A significant body of evidence links H2BS32 phosphorylation to cellular transformation and cancer.[1][2][3][4][7] Studies have shown that preventing H2BS32 phosphorylation, by mutating Serine 32 to Alanine (S32A), suppresses EGF-induced cell transformation.[1][3] Conversely, H2BS32ph levels are elevated in various skin cancer cell lines and patient tissues compared to their normal counterparts.[1][2][3][4][7]
Quantitative Data on H2B Serine 32 Phosphorylation
The following table summarizes the quantitative data regarding the levels of H2BS32 phosphorylation in normal versus cancerous tissues.
| Tissue Type | Condition | Method | Quantitative Finding | Reference |
| Human Skin Tissue | Normal | Immunohistochemistry | Low levels of H2BS32ph | [2] |
| Human Skin Tissue | Squamous Cell Carcinoma | Immunohistochemistry | Significantly elevated H2BS32ph levels (p < 0.01) | [2] |
| Human Skin Tissue | Basal Cell Carcinoma | Immunohistochemistry | Significantly elevated H2BS32ph levels (p < 0.01) | [2] |
| Human Skin Tissue | Malignant Melanoma | Immunohistochemistry | Significantly elevated H2BS32ph levels (p < 0.01) | [2] |
| JB6 Cl41 cells | Serum-starved | Western Blot / Immunofluorescence | Very low endogenous H2BS32ph | [1][2][4] |
| JB6 Cl41 cells | EGF-stimulated | Western Blot / Immunofluorescence | Time-dependent increase in H2BS32ph | [2] |
| RSK2+/+ MEFs | EGF-stimulated | Western Blot | Inducible H2BS32 phosphorylation | [2] |
| RSK2-/- MEFs | EGF-stimulated | Western Blot | Attenuated H2BS32 phosphorylation | [2] |
Experimental Protocols
Western Blotting for H2B Serine 32 Phosphorylation
This protocol is adapted for the detection of phosphorylated histone H2B from cell lysates.
Materials:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE Sample Buffer (2X).
-
Primary Antibody: Anti-phospho-H2B (Ser32) antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Wash Buffer: TBST.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with 2X SDS-PAGE Sample Buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 15% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-H2B (Ser32) primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the signal using a chemiluminescence imaging system.
Chromatin Immunoprecipitation (ChIP) for H2B Serine 32 Phosphorylation
This protocol is designed to assess the genomic localization of H2BS32ph.
Materials:
-
Formaldehyde (B43269) (37%).
-
Glycine.
-
ChIP Lysis Buffer.
-
Sonication Buffer.
-
ChIP Dilution Buffer.
-
Anti-phospho-H2B (Ser32) antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer.
-
Proteinase K.
-
Phenol:Chloroform:Isoamyl Alcohol.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-phospho-H2B (Ser32) antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific genomic regions of interest (e.g., promoters of c-fos and c-jun).
In Vitro Kinase Assay for RSK2-mediated H2B Phosphorylation
This assay confirms the direct phosphorylation of H2B by RSK2.
Materials:
-
Recombinant active RSK2.
-
Recombinant Histone H2B (or a peptide corresponding to the N-terminus of H2B).
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled).
-
SDS-PAGE Sample Buffer.
Procedure:
-
Set up the kinase reaction by combining recombinant H2B, active RSK2, and Kinase Buffer in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE Sample Buffer and boiling.
-
Analyze the reaction products by SDS-PAGE followed by autoradiography (for ³²P-labeled ATP) or Western blotting with the anti-phospho-H2B (Ser32) antibody.
Logical Relationships and Experimental Workflows
Experimental Workflow for Investigating H2BS32ph Function
References
- 1. Phosphorylation of Histone H2B Serine 32 Is Linked to Cell Transformation* | Semantic Scholar [semanticscholar.org]
- 2. Phosphorylation of Histone H2B Serine 32 Is Linked to Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of histone H2B serine 32 is linked to cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. citeab.com [citeab.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to cGMP-Dependent Protein Kinase (PKG) Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) is a key serine/threonine kinase that acts as a primary intracellular effector of the nitric oxide/cGMP signaling pathway. This pathway is integral to a wide array of physiological processes, including the regulation of smooth muscle relaxation, platelet function, cardiac function, gene expression, and neuronal signaling.[1][2] The activation of PKG by cGMP triggers a cascade of phosphorylation events that modulate the function of numerous downstream proteins.[2] Consequently, understanding the substrate specificity of PKG is paramount for elucidating its biological roles and for the development of targeted therapeutics for a variety of diseases, including cardiovascular disorders and cancer.[3]
This technical guide provides a comprehensive overview of the principles governing PKG substrate recognition, methodologies for substrate identification, and a summary of known physiological substrates.
I. PKG Substrate Recognition: The Consensus Motif
The specificity of a protein kinase for its substrates is largely determined by the amino acid sequence surrounding the phosphorylatable serine or threonine residue.[4] For cGMP-dependent protein kinase I (PKGI), extensive studies using synthetic peptides have elucidated a preferred phosphorylation site consensus sequence.
The optimal motif for PKGI phosphorylation is characterized by the presence of basic amino acids, particularly arginine (Arg or R), at specific positions N-terminal to the phosphorylation site (P0).[1] The generally accepted consensus sequence is (R/K)2-3-X-S/T-X , where R is arginine, K is lysine, S is serine, T is threonine, and X is any amino acid.[1] The presence of basic residues at the P-2 and P-3 positions significantly enhances the affinity of the peptide substrate for the kinase.[1]
Table 1: PKG Phosphorylation Consensus Motif
| Position Relative to Phosphorylation Site (P0) | Preferred Amino Acid(s) | Role in Substrate Recognition |
| P-3 | Arginine (R), Lysine (K) | Primary determinant of high-affinity binding. |
| P-2 | Arginine (R), Lysine (K) | Contributes significantly to substrate binding. |
| P-1 | Any amino acid (X) | Generally permissive, but some residues may be disfavored. |
| P0 | Serine (S), Threonine (T) | Phosphoacceptor residue. |
| P+1 | Any amino acid (X) | Generally permissive. |
Note: This table represents a generalized consensus motif. The stringency of these requirements can vary for different physiological substrates.
II. Key Physiological Substrates of PKG
A growing number of physiological substrates for PKG have been identified, mediating its diverse cellular functions. These substrates are often involved in regulating intracellular calcium levels, cytoskeletal dynamics, and protein phosphatase activity.
Table 2: Selected Physiological Substrates of cGMP-Dependent Protein Kinase (PKG)
| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | Key References |
| Vasodilator-Stimulated Phosphoprotein (VASP) | Ser157, Ser239, Thr278 | Inhibition of platelet activation, regulation of cytoskeletal dynamics and cell migration.[2][5][6] | [2][5][6] |
| Dopamine- and cAMP-Regulated Phosphoprotein, 32kDa (DARPP-32) | Thr34 | Conversion into a potent inhibitor of protein phosphatase-1 (PP1), amplifying signaling cascades.[7] | [7] |
| G-protein-activated phospholipase C-beta 3 (PLC-β3) | Ser26, Ser1105 | Inhibition of PLC-β3 activity, leading to decreased generation of inositol (B14025) trisphosphate (IP3) and calcium mobilization.[2][8] | [2][8] |
| Phospholamban (PLB) | Ser16 (by PKA, but also a target for PKG signaling crosstalk) | Disinhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased Ca2+ uptake into the sarcoplasmic reticulum. | [9] |
| Inositol 1,4,5-Trisphosphate (IP3) Receptor-Associated cGKI Substrate (IRAG) | - | Regulation of the IP3 receptor and subsequent inhibition of IP3-mediated calcium release from intracellular stores. | [2] |
Table 3: Kinetic Parameters of PKG Substrate Phosphorylation
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Conditions | Reference |
| Data for a comprehensive set of substrates is currently being compiled from various sources. | ||||
| Synthetic Peptide (e.g., Kemptide) | [Data not consistently available in searched literature] | [Data not consistently available in searched literature] | In vitro kinase assay | [10] |
| DARPP-32 (by Casein Kinase II, for comparison) | 3.4 | [Vmax not directly provided in a comparable format] | In vitro kinase assay | [11] |
Note: The determination of Km and Vmax values is highly dependent on the specific experimental conditions, including the source and purity of the enzyme and substrate, buffer composition, and temperature.[12][13] Researchers should consult the primary literature for detailed information.
III. Experimental Methodologies for Identifying PKG Substrates
A variety of experimental approaches are employed to identify and characterize novel substrates of cGMP-dependent protein kinase. These techniques range from traditional in vitro kinase assays to high-throughput proteomic strategies.
A. In Vitro Kinase Assay
The in vitro kinase assay is a fundamental technique to determine if a purified protein or peptide can be directly phosphorylated by PKG.[1]
Detailed Protocol for a Radiometric In Vitro PKG Assay:
-
Reaction Mixture Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
To a microcentrifuge tube, add the purified substrate protein or synthetic peptide to a final concentration of 1-10 µM.
-
Add purified, active cGMP-dependent protein kinase to a final concentration of 10-100 ng per reaction.
-
Add cGMP to a final concentration of 1-10 µM to activate the kinase.
-
-
Initiation of Phosphorylation:
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM (with a specific activity of ~500 cpm/pmol).
-
The total reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Quantify the incorporated radioactivity using a phosphorimager or by scintillation counting of the excised gel band corresponding to the substrate.
-
B. Peptide Library Screening
Combinatorial peptide libraries are powerful tools for defining the optimal phosphorylation motif for a kinase and for identifying potential substrate sequences.[14]
Detailed Protocol for Peptide Library Screening:
-
Library Preparation:
-
Synthesize a degenerate peptide library on a solid support (e.g., resin beads or a cellulose (B213188) membrane). The library is designed with a central serine or threonine residue and randomized amino acids at the surrounding positions.
-
-
Kinase Reaction:
-
Incubate the peptide library with purified, active PKG in a kinase reaction buffer containing [γ-³²P]ATP and cGMP.
-
-
Washing:
-
Thoroughly wash the solid support to remove non-incorporated [γ-³²P]ATP and unbound kinase.
-
-
Detection of Phosphorylated Peptides:
-
For membrane-based libraries, expose the membrane to a phosphor screen or X-ray film to identify the positions of the most highly phosphorylated peptides.
-
For bead-based libraries, individual beads with high radioactivity can be isolated.
-
-
Sequence Analysis:
-
Sequence the highly phosphorylated peptides using Edman degradation or mass spectrometry to determine the preferred amino acids at each position relative to the phosphorylation site. This information is used to construct a position-specific scoring matrix (PSSM) representing the kinase's substrate specificity.[14]
-
C. Proteomic Identification of PKG Substrates using Mass Spectrometry
Mass spectrometry-based proteomics has become an indispensable tool for the large-scale, unbiased identification of protein phosphorylation sites and kinase substrates from complex biological samples.[15]
Detailed Protocol for Phosphopeptide Enrichment and Mass Spectrometry Analysis:
-
Sample Preparation:
-
Lyse cells or tissues under conditions that preserve phosphorylation states (i.e., in the presence of phosphatase inhibitors such as sodium orthovanadate and sodium fluoride).
-
Perform a kinase assay on the cell lysate using purified PKG and a non-radioactive ATP analog (e.g., ATP-γ-S) if using an analog-sensitive kinase approach, or with standard ATP.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the complex peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
IMAC Protocol Outline:
-
Equilibrate IMAC resin (e.g., Fe³⁺-IMAC) with a loading buffer (e.g., 0.1% trifluoroacetic acid in 80% acetonitrile).
-
Incubate the peptide digest with the equilibrated resin to allow phosphopeptides to bind.
-
Wash the resin extensively with the loading buffer to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides with a high pH buffer (e.g., 1% ammonium (B1175870) hydroxide).
-
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptide fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer fragments the peptides and the resulting fragmentation spectra are used to determine the peptide sequence and the precise location of the phosphorylation site.
-
-
Data Analysis:
-
Use database search algorithms (e.g., SEQUEST, Mascot) to identify the phosphopeptides from the MS/MS spectra.
-
Bioinformatic tools can then be used to identify consensus motifs within the identified phosphopeptides.
-
IV. Visualizing PKG Signaling and Experimental Workflows
A. cGMP-PKG Signaling Pathway
The cGMP-dependent protein kinase signaling pathway is initiated by the production of cGMP, which then activates PKG, leading to the phosphorylation of downstream target proteins.
References
- 1. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cGMP [worldwide.promega.com]
- 4. How to Analyze Kinase-Substrate Specificity in Phosphorylation [eureka.patsnap.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Understanding and exploiting substrate recognition by protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 11. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 14. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
The Synthetic Heptapeptide Histone H2B(29-35): A Technical Guide to its Utility as a cGMP-Dependent Protein Kinase Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone H2B(29-35), a synthetic heptapeptide (B1575542) with the sequence Arg-Lys-Arg-Ser-Arg-Lys-Glu, corresponds to amino acid residues 29-35 of the full-length histone H2B protein. While not the subject of a singular biological discovery in the traditional sense, its significance lies in its widespread application as a specific and reliable substrate for cGMP-dependent protein kinase (cGK). This technical guide provides an in-depth overview of Histone H2B(29-35), its biochemical properties, and its application in kinase activity assays, which are crucial for research and drug development targeting cGK signaling pathways.
Introduction: From Histone Biology to a Synthetic Tool
Histones are fundamental proteins responsible for packaging DNA into chromatin in eukaryotic cells. Their post-translational modifications play a critical role in regulating gene expression and other DNA-templated processes. While the broader field of histone biology is rich with discoveries of specific modifications and their functional consequences, the story of Histone H2B(29-35) is one of chemical synthesis to create a targeted tool for biochemical analysis.
The development of synthetic peptides corresponding to specific regions of proteins has been a cornerstone of enzymology. Histone H2B(29-35) emerged from the need for a specific and efficient substrate to study the activity of cGMP-dependent protein kinase.[1][2][3] Its sequence contains a serine residue (Ser-32) that is a target for phosphorylation by this kinase.
Biochemical Properties and Significance
The primary significance of Histone H2B(29-35) is its function as a substrate for cGMP-dependent protein kinase.[1][2][3] This makes it an invaluable tool for in vitro kinase assays designed to measure the enzymatic activity of cGK, screen for inhibitors, or characterize the kinetic properties of the enzyme.
Quantitative Data: Kinetic Parameters
The utility of a substrate in enzymatic assays is defined by its kinetic parameters, primarily the Michaelis constant (Kм) and the maximum velocity (Vmax). These values for Histone H2B(29-35) with cGMP-dependent protein kinase have been determined, providing a quantitative basis for its use.
| Substrate | Enzyme | Kм (μM) | Vmax (μmol/min/mg) |
| Histone H2B (29-35) | cGMP-dependent protein kinase | 21 | 4.4 |
| Table 1: Kinetic parameters of Histone H2B(29-35) as a substrate for cGMP-dependent protein kinase.[2] |
Experimental Protocols
The following provides a detailed methodology for a typical in vitro kinase assay using Histone H2B(29-35) to measure the activity of cGMP-dependent protein kinase.
Materials and Reagents
-
Histone H2B(29-35) peptide
-
Purified cGMP-dependent protein kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
10 mM ATP solution
-
cGMP solution
-
Phosphocellulose paper discs
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Pipettes and tips
Assay Procedure
-
Prepare the Kinase Reaction Mixture: For each reaction, prepare a master mix containing the kinase buffer, cGMP (to activate the kinase), and the purified cGMP-dependent protein kinase.
-
Initiate the Reaction: To a microcentrifuge tube, add the kinase reaction mixture and the Histone H2B(29-35) substrate. To start the phosphorylation reaction, add a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Kм for ATP for the kinase, and the Histone H2B(29-35) concentration should be varied if determining kinetic parameters, or held at a saturating concentration for inhibitor screening.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc. The peptide will bind to the paper, while the unincorporated ATP will not.
-
Washing: Place the phosphocellulose paper discs in a beaker and wash several times with 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: After the final wash, transfer the paper discs to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated Histone H2B(29-35) and thus to the kinase activity.
Visualizations
Experimental Workflow for cGK Activity Assay
Caption: Workflow for an in vitro cGMP-dependent protein kinase assay using Histone H2B(29-35).
Logical Relationship of Components
Caption: Components and their roles in the cGK-mediated phosphorylation of Histone H2B(29-35).
Conclusion
Histone H2B(29-35) is a prime example of how a synthetic peptide, derived from a fundamental biological protein, can become a critical tool in biochemical and pharmacological research. Its well-characterized kinetic properties and specificity for cGMP-dependent protein kinase make it an essential reagent for studying the activity of this enzyme. The methodologies outlined in this guide provide a framework for its application in the laboratory, facilitating the investigation of cGK signaling and the development of novel therapeutics targeting this pathway.
References
Histone H2B (29-35) in Kinase Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. While much focus has been placed on the N-terminal tails of histones, modifications within the histone core domains are emerging as critical regulatory events. This technical guide delves into the role of the Histone H2B (29-35) region, specifically the phosphorylation of Serine 32 (H2BS32ph), in kinase signaling pathways. This modification, occurring within the Arg-Lys-Arg-Ser-Arg-Lys-Glu sequence, is increasingly recognized for its role in mitogen-induced cell signaling and oncogenic transformation. This document provides an in-depth overview of the primary signaling cascade responsible for H2BS32 phosphorylation, quantitative data on key molecular interactions, detailed experimental protocols for its study, and visualizations of the associated molecular pathways and workflows.
The RSK2 Signaling Pathway: The Primary Mediator of H2B Ser32 Phosphorylation
While the Histone H2B (29-35) peptide can serve as a substrate for cGMP-dependent protein kinase and cAMP-dependent protein kinase (PKA) in vitro, compelling in vivo evidence points to the Ribosomal S6 Kinase 2 (RSK2) as the principal kinase responsible for phosphorylating H2B at Serine 32 in the context of cell growth and cancer.[1][2][3][4]
The phosphorylation of H2BS32 is a key event in the mitogen-activated protein kinase (MAPK) signaling cascade, specifically downstream of Epidermal Growth Factor (EGF) receptor activation.[1][2] The pathway proceeds as follows:
-
EGF Stimulation: Binding of EGF to its receptor (EGFR) on the cell surface triggers receptor dimerization and autophosphorylation, initiating the signaling cascade.
-
Ras/Raf/MEK/ERK Cascade: The activated EGFR recruits and activates the Ras GTPase, which in turn activates the Raf kinase. Raf phosphorylates and activates MEK, which then phosphorylates and activates the Extracellular signal-regulated kinase (ERK).
-
RSK2 Activation: Activated ERK translocates to the nucleus and phosphorylates RSK2. This phosphorylation, along with autophosphorylation, fully activates RSK2's kinase activity.[5]
-
H2B Ser32 Phosphorylation: Activated nuclear RSK2 directly phosphorylates Histone H2B at Serine 32.[1][2] RSK2 has been shown to phosphorylate free H2B, H2B within core histones, and H2B in the context of mononucleosomes.[1]
-
Downstream Effects: The phosphorylation of H2BS32 is linked to the activation of the transcription factor Activator Protein-1 (AP-1) , which is a major driver of cell proliferation and transformation.[1][2] This suggests that H2BS32ph may alter chromatin structure to facilitate the expression of AP-1 target genes like c-fos and c-jun.[1][6]
This pathway is particularly significant in oncology, as elevated levels of H2BS32 phosphorylation are observed in skin cancer cell lines and tissues.[2][3][7] Furthermore, a non-phosphorylatable mutant of H2B (H2BS32A) has been shown to suppress cell growth and EGF-induced cell transformation.[2][3]
Visualization of the RSK2-H2B Signaling Pathway
References
- 1. Phosphorylation of Histone H2B Serine 32 Is Linked to Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of histone H2B serine 32 is linked to cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. A phosphoserine-regulated docking site in the protein kinase RSK2 that recruits and activates PDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone phosphorylation: A chromatin modification involved in diverse nuclear events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
A Technical Guide to Post-Translational Modifications of the Histone H2B N-terminus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone proteins are the fundamental building blocks of chromatin, the condensed form of DNA within the eukaryotic nucleus. The N-terminal tails of these proteins are subject to a wide array of post-translational modifications (PTMs), which play a critical role in regulating chromatin structure and function. While much attention has been focused on the modifications of histones H3 and H4, the N-terminus of histone H2B is emerging as a crucial hub for epigenetic signaling. These modifications, including acetylation, phosphorylation, methylation, and ubiquitination, act as a dynamic "histone code" that influences essential cellular processes such as transcription, DNA repair, and apoptosis. Understanding the intricacies of H2B N-terminal PTMs is paramount for deciphering the complexities of gene regulation and for the development of novel therapeutic strategies targeting epigenetic dysregulation in disease.
This technical guide provides a comprehensive overview of the major PTMs occurring on the N-terminal tail of histone H2B. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to serve as an in-depth resource for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of H2B N-terminal PTMs
Mass spectrometry-based proteomics has been instrumental in identifying and quantifying the diverse PTMs on the H2B N-terminus. The following tables summarize the known modification sites and their relative abundance or stoichiometry, providing a quantitative landscape of these crucial epigenetic marks.
| Modification Site | Modification Type | Relative Abundance (%) | Species | Reference |
| K5 | Acetylation | Varies by cell type and condition | Human | [1] |
| K12 | Acetylation | Varies by cell type and condition | Human | [1] |
| K15 | Acetylation | Varies by cell type and condition | Human | [1] |
| K20 | Acetylation | Varies by cell type and condition | Human | [1][2] |
Table 1: Acetylation of the Histone H2B N-terminus. The relative abundance of acetylation at these sites is dynamic and can be influenced by cellular state and external stimuli. H2BK20ac, in particular, has been identified as a distinctive signature of cell-state-specific enhancers and promoters.[3]
| Modification Site | Modification Type | Stoichiometry (%) | Cellular Context | Species | Reference |
| S14 | Phosphorylation | Increases significantly during apoptosis | Apoptosis | Human, Mouse | [4] |
| S6 | Phosphorylation | Transiently peaks at centromeres during mitosis | Mitosis | Vertebrates | [5] |
Table 2: Phosphorylation of the Histone H2B N-terminus. The stoichiometry of phosphorylation events is often tightly regulated and linked to specific cellular processes. H2BS14ph is a well-established marker of apoptosis.[4]
| Modification Site | Modification Type | Relative Abundance (%) | Species | Reference |
| Pro1 | Mono-/Di-methylation | Abundant in adult flies, low in embryos | Drosophila melanogaster | [6] |
| K37 | Di-methylation | >25.7% in yeast protein isoforms | Saccharomyces cerevisiae | [7] |
Table 3: Methylation of the Histone H2B N-terminus. Methylation of the H2B N-terminus is less extensively characterized than acetylation and phosphorylation, but emerging evidence points to its role in development and transcriptional repression.
Signaling Pathways
The deposition and removal of H2B N-terminal PTMs are orchestrated by specific enzymes, often referred to as "writers" and "erasers," which are in turn regulated by upstream signaling pathways.
Acetylation Signaling Pathway
Histone acetyltransferases (HATs), such as p300/CBP, are the primary "writers" of H2B N-terminal acetylation.[8][9] Their activity is regulated by various signaling pathways that converge on these coactivators.
Phosphorylation Signaling Pathway
H2B N-terminal phosphorylation is often triggered by specific cellular events like apoptosis or mitosis. For instance, during apoptosis, caspase-3 cleaves and activates Mammalian Sterile 20-like kinase 1 (MST1), which then phosphorylates H2B at serine 14.[4]
Experimental Protocols
Histone Acid Extraction for Mass Spectrometry
This protocol outlines the acid extraction of histones from cultured cells, a necessary first step for subsequent mass spectrometry analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Nuclear Isolation Buffer (NIB): 15 mM Tris-HCl pH 7.5, 60 mM KCl, 15 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 250 mM sucrose, with freshly added protease inhibitors (e.g., PMSF, aprotinin, leupeptin) and 0.2% NP-40 alternative.
-
0.2 M Sulfuric Acid (H₂SO₄)
-
Trichloroacetic acid (TCA)
-
Acetone (B3395972) with 0.1% HCl
-
Acetone
-
Ultrapure water
Procedure:
-
Cell Harvest: Harvest cultured cells and wash twice with ice-cold PBS.
-
Nuclear Isolation: Resuspend the cell pellet in NIB and incubate on ice for 10 minutes to lyse the cell membrane.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclear pellet twice with NIB without NP-40 to remove residual detergent.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M H₂SO₄ and incubate with gentle rotation for 4 hours or overnight at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the nuclear debris.
-
TCA Precipitation: Transfer the supernatant containing the acid-soluble histones to a new tube and add TCA to a final concentration of 25%. Incubate on ice for 1-2 hours.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Washes: Wash the histone pellet once with ice-cold acetone containing 0.1% HCl, followed by two washes with ice-cold acetone. Air-dry the pellet.
-
Resuspension: Resuspend the histone pellet in ultrapure water. Determine the protein concentration using a BCA assay.
In Vitro Histone Acetylation Assay using p300/CBP
This assay measures the activity of the histone acetyltransferases p300 or CBP on a histone H2B substrate.[10]
Materials:
-
Recombinant active p300 or CBP
-
Recombinant Histone H2B
-
HAT Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
Acetyl-CoA
-
SDS-PAGE loading buffer
-
Antibody specific for the acetylated H2B site of interest (e.g., anti-H2BK20ac)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
HAT Assay Buffer
-
Recombinant Histone H2B (1-2 µg)
-
Recombinant p300/CBP (50-100 ng)
-
-
Initiate the reaction by adding Acetyl-CoA to a final concentration of 50 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a western blot using the primary antibody against the specific H2B acetylation mark, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
Mandatory Visualizations
Experimental Workflow for Histone PTM Analysis
The following diagram illustrates a typical bottom-up mass spectrometry workflow for the identification and quantification of histone PTMs.[11][12][13]
Logical Relationship: Crosstalk between H2B Ubiquitination and H3 Methylation
A well-established example of histone crosstalk involves the monoubiquitination of H2B (H2Bub1), which is a prerequisite for the di- and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4me2/3) and lysine 79 (H3K79me2/3).
Conclusion
The N-terminus of histone H2B is a critical platform for a diverse array of post-translational modifications that have profound effects on chromatin biology and gene expression. This guide has provided a detailed overview of the key PTMs, their quantitative landscape, the signaling pathways that govern them, and the experimental methodologies used to study them. As our understanding of the "histone code" continues to expand, a deeper appreciation for the role of H2B N-terminal modifications will undoubtedly uncover new avenues for therapeutic intervention in a wide range of diseases, from cancer to neurodegenerative disorders. The information and protocols presented here serve as a valuable resource for researchers dedicated to unraveling the complexities of epigenetic regulation and harnessing this knowledge for the development of next-generation therapeutics.
References
- 1. Multi-faceted quantitative proteomics analysis of histone H2B isoforms and their modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Comprehensive benchmarking reveals H2BK20 acetylation as a distinctive signature of cell-state-specific enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A basic domain in the histone H2B N-terminal tail is important for nucleosome assembly by FACT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Developmental regulation of N-terminal H2B methylation in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Lysine 37 of Histone H2B as a Novel Site of Methylation | PLOS One [journals.plos.org]
- 8. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]
Evolutionary Conservation of the Histone H2B (29-35) Region: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-terminal tail of histone H2B, while exhibiting overall sequence divergence across eukaryotes, contains a highly conserved motif within residues 29-35. This region is a core component of the H2B Repression (HBR) domain and is critical for fundamental chromatin processes. Its evolutionary conservation underscores its importance as a hub for protein-protein interactions and post-translational modifications that govern gene expression, DNA repair, and genome stability. This technical guide provides an in-depth analysis of the evolutionary conservation of the H2B(29-35) region, its functional implications, and detailed experimental protocols for its study.
Evolutionary Conservation of the H2B (29-35) Amino Acid Sequence
The amino acid sequence of the Histone H2B (29-35) region exhibits remarkable conservation across diverse eukaryotic species, highlighting its essential role in cellular function. While the broader N-terminal tail of H2B is known for its sequence variability, this specific seven-residue stretch is a key part of the highly conserved H2B Repression (HBR) domain.
Multi-Species Sequence Alignment
An alignment of the H2B (29-35) region from representative species is presented below:
| Species | Phylum/Kingdom | H2B Residues 29-35 |
| Homo sapiens | Chordata | KESYSVY |
| Mus musculus | Chordata | KESYSVY |
| Saccharomyces cerevisiae | Ascomycota | KESYSVY |
| Drosophila melanogaster | Arthropoda | KESYSVY |
| Arabidopsis thaliana | Viridiplantae | KESYSVY |
Quantitative Analysis of Conservation
The sequence conservation within this region is exceptionally high, as demonstrated in the following table.
| Residue Position | Amino Acid | H. sapiens | M. musculus | S. cerevisiae | D. melanogaster | A. thaliana | Percent Identity |
| 29 | K | K | K | K | K | K | 100% |
| 30 | E | E | E | E | E | E | 100% |
| 31 | S | S | S | S | S | S | 100% |
| 32 | Y | Y | Y | Y | Y | Y | 100% |
| 33 | S | S | S | S | S | S | 100% |
| 34 | V | V | V | V | V | V | 100% |
| 35 | Y | Y | Y | Y | Y | Y | 100% |
| Overall | KESYSVY | KESYSVY | KESYSVY | KESYSVY | KESYSVY | 100% |
Functional Significance of the H2B (29-35) Region
The H2B(29-35) region, as part of the HBR domain, is a critical player in several nuclear processes. Its functions range from transcriptional regulation to the maintenance of genome integrity.
-
Transcriptional Regulation: The HBR domain is necessary for both the repression of a subset of genes, particularly near telomeres, and for the activation of others.[1] Deletion of this domain leads to the derepression of basal transcription of certain genes.[2]
-
Nucleosome Dynamics and FACT Interaction: A primary function of this conserved region is its role in mediating the activity of the histone chaperone FACT (Facilitates Chromatin Transactions).[2][3] The HBR domain is required for FACT to efficiently remove and reassemble H2A-H2B dimers during transcription and nucleosome assembly.[2][4] Deletion of the HBR domain results in phenotypes similar to those of FACT mutants, including an increase in intragenic transcription.[2][5]
-
DNA Damage Response: The HBR domain is implicated in the cellular response to DNA damage.[6][7]
-
Cell Cycle Progression: Studies in yeast have shown that the HBR domain plays a role in regulating the cell cycle.[6]
-
Nuclear Localization: The region encompassing amino acids 28 to 33 in yeast H2B acts as a nuclear localization signal.[1]
Post-Translational Modifications (PTMs) within the H2B (29-35) Region
The H2B(29-35) region is also a site for critical post-translational modifications that can modulate its function.
-
Phosphorylation: In mammalian cells, Serine 32 can be phosphorylated (H2BS32ph).[8] This modification is linked to cell transformation and is catalyzed by the ribosomal S6 kinase 2 (RSK2).[8] Elevated levels of H2BS32ph have been observed in skin cancer.[8]
-
Acetylation: In the plant Arabidopsis thaliana, Lysine 32 has been identified as a site of acetylation.[9][10]
-
ADP-ribosylation: In mouse preadipocytes, Glutamate 35 can undergo ADP-ribosylation by PARP-1. This modification inhibits the phosphorylation of the adjacent Serine 36 and plays a role in controlling adipogenesis.[11]
Signaling Pathway: H2B HBR Domain and FACT-Mediated Nucleosome Remodeling
The interaction between the H2B HBR domain and the FACT complex is a key pathway for regulating chromatin accessibility during transcription.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Histone H2B - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Post‐translational modifications of histones: Mechanisms, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Database 2.0 [ncbi.nlm.nih.gov]
- 6. HTB2 | SGD [yeastgenome.org]
- 7. uniprot.org [uniprot.org]
- 8. Phosphorylation of Histone H2B Serine 32 Is Linked to Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of post-translational modifications of histone H2B-variants isolated from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Interplay between Histone H2B ADP-ribosylation and Phosphorylation Controls Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of the Histone H2b(29-35) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone proteins are the chief protein components of chromatin, acting as spools around which DNA winds. They are subject to a vast array of post-translational modifications (PTMs) that play critical roles in regulating chromatin structure, gene expression, and DNA repair.[1][2] The N-terminal tails of core histones, including Histone H2B, are flexible, protrude from the nucleosome core, and are hotspots for these modifications.[1][3] This guide focuses on the biophysical properties of a specific peptide fragment, Histone H2B(29-35), providing quantitative data, detailed experimental protocols, and workflow visualizations to support further research and therapeutic development.
Peptide Overview
The Histone H2B(29-35) peptide is a synthetic heptapeptide (B1575542) corresponding to amino acid residues 29-35 of the human Histone H2B protein.[4][5] This region is part of the highly charged N-terminal tail.[6]
| Property | Description |
| Name | Histone H2B (29-35) |
| Sequence | Arg-Lys-Arg-Ser-Arg-Lys-Glu-OH (RKRSRKE) |
| Source | Synthetic peptide corresponding to human H2B |
| Primary Function | Substrate for cGMP-dependent protein kinase |
Quantitative Biophysical Data
The primary quantitative data available for the Histone H2B(29-35) peptide pertains to its interaction with cGMP-dependent protein kinase.
| Parameter | Value | Enzyme | Significance |
| Kм | 21 µM | cGMP-dependent protein kinase | Michaelis Constant: Indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Kм signifies a higher affinity of the enzyme for the substrate. |
| Vmax | 4.4 µmol/min/mg | cGMP-dependent protein kinase | Maximum Reaction Velocity: Represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |
Table of Kinase Interaction Properties for Histone H2B(29-35). Data sourced from Echelon Biosciences.[4]
While direct structural data for this specific short peptide is limited, studies on the full-length Histone H2B monomer provide context. Far-UV circular dichroism shows that the isolated H2B monomer is approximately 31% helical.[7] However, the N-terminal tails of histones are generally considered to be intrinsically disordered.[3][6]
Signaling and Functional Pathway
Histone H2B(29-35) functions as a substrate for cGMP-dependent protein kinase (PKG). This interaction implies a role in cellular signaling pathways where PKG is active. The kinase transfers a phosphate (B84403) group to a serine or threonine residue within its substrate. For H2B(29-35), the likely phosphorylation site is Serine-32. This phosphorylation event can alter the peptide's charge and conformation, potentially influencing its interaction with other proteins or DNA, a key mechanism in chromatin regulation.
Experimental Protocols
Kinase Activity Assay (for Kм and Vmax Determination)
This protocol outlines a general method for determining the kinetic parameters of an enzyme-substrate interaction, such as that between PKG and Histone H2B(29-35), typically using a radiometric assay with ³²P-labeled ATP.
Objective: To measure the rate of phosphorylation of the H2B(29-35) peptide by cGMP-dependent protein kinase at varying substrate concentrations to determine Kм and Vmax.
Materials:
-
Purified cGMP-dependent protein kinase (PKG)
-
Synthetic Histone H2B(29-35) peptide
-
[γ-³²P]ATP
-
Non-labeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM cGMP)
-
Phosphocellulose paper discs
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Stop solution (e.g., 75 mM H₃PO₄)
Procedure:
-
Prepare Substrate Dilutions: Create a series of dilutions of the H2B(29-35) peptide in the kinase reaction buffer, ranging from concentrations well below to well above the expected Kм (e.g., 1 µM to 200 µM).
-
Prepare Master Mix: Prepare a reaction master mix containing the kinase reaction buffer, a fixed concentration of PKG enzyme, and [γ-³²P]ATP (spiked with non-labeled ATP to achieve the desired specific activity and final concentration, e.g., 100 µM).
-
Initiate Reaction: Start the kinase reaction by adding the master mix to each of the peptide dilutions. Incubate at a constant temperature (e.g., 30°C) for a predetermined time where the reaction is linear (e.g., 10 minutes).
-
Stop Reaction: Terminate the reactions by spotting a small volume of each reaction mixture onto a phosphocellulose paper disc. The positively charged peptide will bind to the negatively charged paper, while the ATP will not.
-
Wash Discs: Immediately place the discs in a beaker of 0.75% phosphoric acid. Wash multiple times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify Phosphorylation: Place the washed and dried discs into scintillation vials with a scintillation cocktail. Measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis:
-
Convert the counts per minute (CPM) to moles of phosphate incorporated per unit time (e.g., pmol/min) using the specific activity of the ATP.
-
Plot the initial reaction velocity (V) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kм and Vmax values. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for visualization.
-
Mass Spectrometry for Peptide Characterization
Mass spectrometry (MS) is a fundamental technique for confirming the identity and purity of synthetic peptides and for analyzing post-translational modifications.[8][9][10][11] A "bottom-up" approach is standard for peptide analysis.
Objective: To confirm the mass and sequence of the synthetic H2B(29-35) peptide.
Procedure:
-
Sample Preparation: Dissolve the synthetic peptide in a suitable solvent (e.g., 0.1% formic acid in water). For complex mixtures, an acid extraction of histones followed by enzymatic digestion would be necessary.[12][13]
-
Chromatographic Separation (LC): Inject the sample into a liquid chromatography system (e.g., nanoLC). The peptide is separated from impurities on a reversed-phase column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[9]
-
Ionization (ESI): As the peptide elutes from the LC column, it is ionized, typically using electrospray ionization (ESI), which generates multiply charged gas-phase ions.
-
Mass Analysis (MS1): The ions are guided into the mass spectrometer. A full scan (MS1) is performed to measure the mass-to-charge (m/z) ratios of all ions. The molecular weight of the peptide can be determined from the m/z values of its different charge states.
-
Fragmentation (MS/MS): The ion corresponding to the H2B(29-35) peptide is isolated and fragmented using methods like Collision-Induced Dissociation (CID) or Electron-Capture/Transfer Dissociation (ECD).[10][11]
-
Fragment Ion Analysis (MS2): The m/z ratios of the resulting fragment ions are measured.
-
Data Analysis: The fragment ion spectrum (MS/MS) provides sequence information. The masses of the fragments (e.g., b- and y-ions) are matched to the theoretical fragments of the RKRSRKE sequence to confirm its identity. This data can also pinpoint the exact location of any modifications.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of peptides and proteins in solution.[6][7] While short, unstructured peptides like H2B(29-35) may not show a strong signal, this method is crucial for analyzing conformational changes upon binding to other molecules or under different buffer conditions.
Objective: To characterize the secondary structure of H2B(29-35).
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be free of components that absorb in the far-UV region.
-
Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range for scanning (e.g., 190-260 nm for secondary structure). A quartz cuvette with a short path length (e.g., 1 mm) is used.[14]
-
Blank Measurement: Record a spectrum of the buffer alone.
-
Sample Measurement: Record a spectrum of the peptide solution.
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum. A random coil conformation, expected for this peptide, is characterized by a strong negative band near 200 nm. An α-helical structure would show negative bands at ~222 and ~208 nm and a positive band at ~192 nm.[7]
-
Conclusion
The Histone H2B(29-35) peptide is a valuable tool for studying chromatin biology, primarily serving as a specific substrate for cGMP-dependent protein kinase. The provided quantitative data on its kinase interaction (Kм = 21 µM, Vmax = 4.4 µmol/min/mg) offers a baseline for functional and inhibitory studies.[4] While this short, highly charged peptide is likely intrinsically disordered in isolation, its biophysical properties can be further explored using the detailed protocols provided herein. Understanding the interplay of this peptide fragment with modifying enzymes is a critical step toward deciphering the complex language of the histone code and developing targeted therapeutics for diseases involving chromatin dysregulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Modified histone peptides uniquely tune the material properties of HP1α condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H2B (29-35) - Echelon Biosciences [echelon-inc.com]
- 5. Histone H2B (29-35), Synthetic Peptides - CD BioSciences [epigenhub.com]
- 6. Conformational Dynamics of the Nucleosomal Histone H2B Tails Revealed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational Analysis of the Stability of the H2A and H2B Histone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Mass Spectrometry Reveals Changes in Histone H2B Variants as Cells Undergo Inorganic Arsenic-Mediated Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Identification of Lysine 37 of Histone H2B as a Novel Site of Methylation | PLOS One [journals.plos.org]
- 11. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Histone acid extraction and high throughput mass spectrometry to profile histone modifications in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Methodological & Application
protocol for cGMP-dependent kinase assay using Histone H2b(29-35)
Application Notes: cGMP-Dependent Protein Kinase (PKG) Assay
Cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) is a key effector in the nitric oxide (NO)/cGMP signaling pathway, playing a crucial role in regulating a variety of physiological processes including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2][3] Dysregulation of the cGMP pathway is implicated in various cardiovascular and neurological disorders, making PKG a significant target for therapeutic intervention.[1][4]
These application notes provide a detailed protocol for measuring the activity of PKG using the synthetic heptapeptide, Histone H2B (29-35), as a substrate.[5][6][7] This peptide corresponds to a known phosphorylation site on Histone H2B and serves as a specific substrate for PKG, enabling sensitive and reliable quantification of its kinase activity. The protocol described here is a radiometric assay using [γ-³²P]ATP, a classic and highly sensitive method for kinase activity measurement.[8][9] An overview of a non-radioactive alternative is also presented.
cGMP Signaling Pathway
The activation of PKG is initiated by an increase in intracellular cGMP levels. This occurs via two primary pathways: the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway and the natriuretic peptide-particulate guanylate cyclase (pGC) pathway.[1][3] Once activated, PKG phosphorylates a wide range of downstream protein substrates on serine and threonine residues, eliciting diverse cellular responses.
Experimental Protocol: Radiometric PKG Assay
This protocol details the measurement of PKG activity by quantifying the incorporation of ³²P from [γ-³²P]ATP into the Histone H2B (29-35) substrate.
Materials and Reagents
-
Purified active cGMP-dependent protein kinase (PKG)
-
Histone H2B (29-35) peptide substrate (e.g., from MedChemExpress, CD BioSciences)[5][7]
-
[γ-³²P]ATP (Specific activity ~3000 Ci/mmol)
-
Non-radioactive ATP
-
cGMP (8-Bromo-cGMP can also be used)
-
PKA Inhibitor Peptide (e.g., PKI (5-24)) to inhibit potential contaminating PKA activity
-
Kinase Reaction Buffer (5X): 250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT
-
Stop Solution: 75 mM Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
Assay Procedure
-
Prepare the Reaction Mixture : On ice, prepare a master mix for the desired number of reactions. For a final reaction volume of 50 µL, combine the following components. Controls should include reactions without PKG (background), without substrate, and without cGMP (basal activity).
| Component | Stock Concentration | Volume per Reaction | Final Concentration |
| 5X Kinase Buffer | 5X | 10 µL | 1X |
| Histone H2B (29-35) | 1 mM | 10 µL | 200 µM |
| PKA Inhibitor | 100 µM | 1 µL | 2 µM |
| Purified PKG | Varies | X µL | 1-10 ng |
| Sterile H₂O | - | Up to 20 µL | - |
| Subtotal | ~40 µL |
-
Initiate the Kinase Reaction :
-
Prepare a cGMP/[γ-³²P]ATP mix. For each reaction, combine cGMP (to a final concentration of 1-10 µM) and [γ-³²P]ATP/ATP (to a final concentration of 100 µM with ~1 µCi [γ-³²P]ATP).
-
Add 10 µL of the cGMP/[γ-³²P]ATP mix to each reaction tube to initiate the reaction.
-
-
Incubation : Incubate the reactions at 30°C for 10 to 30 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Stop the Reaction : Terminate the reaction by spotting 40 µL of the reaction mixture onto a labeled 2 cm x 2 cm P81 phosphocellulose paper square.[10] The positively charged paper will bind the negatively charged phosphorylated peptide.
-
Wash :
-
Quantification :
-
Air dry the P81 squares completely.
-
Place each square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay Alternative
For laboratories seeking to avoid radioactivity, a fluorescence-based assay can be employed. This involves using a modified Histone H2B (29-35) peptide labeled with a fluorophore, such as a near-infrared fluorescence (NIRF) dye.[11]
-
Principle : The kinase reaction is performed similarly, but with the NIRF-labeled substrate and non-radioactive ATP.
-
Separation : After the reaction, the phosphorylated and non-phosphorylated peptides are separated. This can be achieved by methods that differentiate based on the charge difference imparted by the phosphate (B84403) group, such as capillary electrophoresis or specific phosphobinding resins.
-
Detection : The amount of phosphorylated product is quantified by measuring the fluorescence intensity of the separated peptide.
Data Presentation
The following table summarizes key quantitative parameters relevant to the PKG assay using Histone H2B (29-35) and related components, compiled from various sources.
| Parameter | Value | Kinase/System | Comments | Source |
| Apparent Km | 15 µM | Recombinant PKG-Iα | For NIRF-labeled Histone H2B (29-35) substrate. | [11] |
| Ka (cGMP) | ~10 µM | PKG in 661W cell lysate | Concentration of cGMP required for half-maximal activation. | [12] |
| Ki | 86 µM | cGMP-dependent protein kinase | For a competitive inhibitor peptide derived from Histone H2B. |
Conclusion
The protocol described provides a robust method for the specific measurement of cGMP-dependent protein kinase activity. The use of the Histone H2B (29-35) peptide substrate allows for sensitive and specific quantification, which is essential for studying PKG function in physiological and pathological contexts, as well as for screening potential therapeutic modulators of the cGMP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. haoranbio.com [haoranbio.com]
- 7. Histone H2B (29-35), Synthetic Peptides - CD BioSciences [epigenhub.com]
- 8. revvity.com [revvity.com]
- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. US20140287447A1 - Ultrasensitive methodology for quantifying the kinase catalytic activity of any protein kinase in biological/clinical samples or recombinant/purified proteins using near-infrared-fluorescence (NIRF)-labeled, kinase-selective peptide substrates and a combination of kinase-selective inhibitors to define individual kinase activity - Google Patents [patents.google.com]
- 12. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
Application Notes and Protocols for Screening Kinase Inhibitors Using Histone H2b(29-35)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic heptapeptide, Histone H2b(29-35), corresponding to the amino acid sequence Arg-Lys-Arg-Ser-Arg-Lys-Glu surrounding Serine 32 of the core histone H2B, serves as a versatile substrate for a number of serine/threonine kinases. Its utility in high-throughput screening (HTS) for kinase inhibitors stems from its small size, ease of synthesis, and recognition by key kinases implicated in various disease states. This document provides detailed application notes and protocols for utilizing Histone H2b(29-35) in kinase inhibitor screening campaigns, with a focus on cGMP-dependent protein kinase (PKG), Protein Kinase C (PKC), and Ribosomal S6 Kinase 2 (RSK2).
Target Kinases and Biological Relevance
-
cGMP-dependent Protein Kinase (PKG): A key mediator of the nitric oxide/cGMP signaling pathway, PKG is involved in regulating smooth muscle relaxation, platelet aggregation, and neuronal function.
-
Protein Kinase C (PKC): A family of kinases that play crucial roles in cellular signaling pathways controlling proliferation, differentiation, and apoptosis. Several isoforms of PKC can phosphorylate the Histone H2b(29-35) peptide.
-
Ribosomal S6 Kinase 2 (RSK2): A downstream effector of the Ras-MAPK signaling cascade, RSK2 is activated in response to growth factors like EGF and is involved in transcriptional regulation and cell transformation. Notably, RSK2 has been shown to phosphorylate Histone H2B at Serine 32.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for kinases that phosphorylate Histone H2b(29-35) and the IC50 values of representative inhibitors. It is important to note that IC50 values are highly dependent on assay conditions, particularly the ATP concentration.
| Kinase | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitor | IC50 (nM) | Assay Conditions |
| cGMP-dependent protein kinase (PKG) | Histone H2b(29-35) | 21 | 4.4 | Staurosporine | 5.0 | General kinase assay |
| Ipatasertib | 69.0, 98.0 | General kinase assay | ||||
| Protein Kinase C α (PKCα) | N/A | N/A | N/A | Staurosporine | 2.7 | General kinase assay |
| UCN-01 | 4.1 | General kinase assay | ||||
| HIV-1 Tat-peptide (aa 48–60) | 22 | Substrate competitive | ||||
| Ribosomal S6 Kinase 2 (RSK2) | N/A | N/A | N/A | Ro31-8220 | 36 | General kinase assay |
| GF109203X | 310 | General kinase assay | ||||
| SB216763 | ~100 | General kinase assay | ||||
| Y-27632 | 210 | General kinase assay | ||||
| SL0101 | 370 | FRET-based assay |
N/A: Data not available for the specific peptide substrate.
Signaling Pathway
The phosphorylation of Histone H2B at Serine 32 by RSK2 is a downstream event in the Epidermal Growth Factor (EGF) signaling pathway. This pathway is a critical regulator of cell growth and proliferation, and its dysregulation is frequently observed in cancer.
Experimental Protocols
Two common non-radioactive, homogeneous assay formats suitable for HTS of kinase inhibitors using the Histone H2b(29-35) peptide are the ADP-Glo™ Kinase Assay and the Z'-LYTE™ Kinase Assay.
Experimental Workflow
The general workflow for a kinase inhibitor screening campaign is as follows:
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.
Materials:
-
Histone H2b(29-35) peptide (e.g., from MedChemExpress or CD BioSciences)
-
Active Kinase (PKG, PKC, or RSK2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Histone H2b(29-35) in sterile water.
-
Prepare a stock solution of ATP in sterile water.
-
Dilute the kinase to the desired concentration in Kinase Buffer. The optimal kinase concentration should be determined empirically by performing a kinase titration to find the concentration that yields approximately 10-30% of the maximum signal (in the linear range of the assay).
-
Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each test compound dilution. For controls, add 1 µL of solvent (for no inhibition) and 1 µL of a known potent inhibitor (for maximal inhibition).
-
Prepare a master mix containing the kinase, Histone H2b(29-35) peptide, and ATP in Kinase Buffer. The final concentrations should be optimized, but a starting point could be:
-
Histone H2b(29-35): 25-100 µM
-
ATP: 10-100 µM (ideally at the Km for the specific kinase)
-
-
Add 4 µL of the master mix to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Z'-LYTE™ Kinase Assay
This assay utilizes a FRET-based peptide substrate. Phosphorylation of the peptide by the kinase protects it from cleavage by a development reagent, resulting in a high FRET signal.
Materials:
-
Custom Z'-LYTE™ peptide based on the Histone H2b(29-35) sequence (or a generic Ser/Thr peptide from the kit if compatible)
-
Active Kinase (PKG, PKC, or RSK2)
-
Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific)
-
ATP
-
Kinase Buffer (provided in the kit)
-
Test compounds
-
Black, 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Reconstitute the Z'-LYTE™ peptide and phospho-peptide controls as per the kit instructions.
-
Prepare a stock solution of ATP.
-
Dilute the kinase to the optimal concentration (determined by titration) in Kinase Buffer.
-
Prepare serial dilutions of test compounds.
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the test compound dilution.
-
Prepare a Kinase/Peptide Mixture containing the kinase and the Z'-LYTE™ peptide in Kinase Buffer. Add 5 µL of this mixture to each well.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the Development Solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Stopping the Reaction and Reading:
-
Add 5 µL of the Stop Reagent to each well.
-
Read the fluorescence with an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).
-
-
Data Acquisition and Analysis:
-
Calculate the Emission Ratio (445 nm / 520 nm).
-
Determine the percent phosphorylation from the Emission Ratio using the controls provided in the kit.
-
Calculate the percentage of inhibition based on the percent phosphorylation.
-
Plot the percentage of inhibition versus compound concentration and determine the IC50 value.
-
Conclusion
The Histone H2b(29-35) peptide is a valuable tool for screening inhibitors of several important kinases. The protocols provided here, based on robust and widely used assay platforms, offer a starting point for developing high-throughput screening campaigns. Researchers should optimize the assay conditions, including enzyme and substrate concentrations and incubation times, for their specific kinase of interest to ensure the generation of high-quality, reproducible data.
References
Experimental Applications of Histone H2B Peptides in Epigenetics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing synthetic peptides derived from Histone H2B in epigenetic research. The focus is on the specific heptapeptide (B1575542) Histone H2B(29-35) as a kinase substrate and the broader applications of H2B N-terminal tail peptides in studying epigenetic mechanisms such as reader protein interactions and histone crosstalk.
Application Note 1: Histone H2B(29-35) as a Substrate for cGMP-Dependent Protein Kinase (PKG)
The synthetic heptapeptide Histone H2B(29-35) serves as a specific substrate for cGMP-dependent protein kinase (PKG).[1] This makes it a valuable tool for in vitro kinase assays to determine the activity and inhibition of PKG, an important enzyme in various physiological processes. The phosphorylation of this peptide by PKG can be quantified to screen for potential drug candidates that modulate PKG activity.
Quantitative Data: Kinetic Parameters
The utility of Histone H2B(29-35) as a substrate is defined by its kinetic parameters with the target kinase. The apparent Michaelis constant (Km) is a key measure of the substrate concentration at which the enzyme reaches half of its maximum velocity.
| Substrate | Kinase | Apparent Km (μM) | Notes |
| NIRF-Histone-H2B(29-35) | rPKG-Iα | 15 | The kinase reaction was performed using varying concentrations of the nonphosphorylated, near-infrared fluorescently labeled peptide.[2] |
Experimental Protocol: In Vitro cGMP-Dependent Protein Kinase Assay
This protocol outlines a non-radioactive, fluorescence-based assay for measuring PKG activity using a near-infrared-fluorescence (NIRF)-labeled Histone H2B(29-35) peptide.
Materials:
-
Recombinant PKG-Iα
-
NIRF-labeled Histone H2B(29-35) peptide
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij 35)
-
ATP solution
-
cGMP solution (allosteric activator)
-
Quenching solution (e.g., EDTA in buffer)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, cGMP (e.g., 10 µM final concentration), and ATP (e.g., 100 µM final concentration).
-
Aliquot Reaction Mix: Add the reaction mix to the wells of a 96-well microplate.
-
Add Enzyme and Substrate:
-
To experimental wells, add the recombinant PKG-Iα enzyme.
-
To negative control wells, add an equivalent volume of kinase assay buffer.
-
Add the NIRF-labeled Histone H2B(29-35) peptide to all wells to a final concentration of 15 µM.[2]
-
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution. The total reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a quenching solution containing EDTA to chelate the Mg²⁺ ions.
-
Detection: Measure the fluorescence of the phosphorylated peptide using a fluorescence plate reader with appropriate excitation and emission wavelengths for the NIRF label. The increase in fluorescence intensity corresponds to the kinase activity.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Plot the fluorescence intensity against the enzyme concentration or inhibitor concentration to determine kinase activity or IC50 values.
Application Note 2: Probing Epigenetic Reader Interactions with H2B N-Terminal Peptides
The N-terminal tails of histones are hotspots for post-translational modifications (PTMs) that are recognized by specific "reader" proteins. These interactions are crucial for downstream epigenetic signaling. Synthetic peptides corresponding to the H2B N-terminal tail, with and without specific PTMs, are powerful tools for identifying and characterizing these reader proteins. Peptide pull-down assays are a common method for this purpose.[3][4]
Experimental Protocol: Biotinylated Histone Peptide Pull-Down Assay
This protocol describes how to identify proteins from a nuclear extract that bind to a specific modification on a histone H2B N-terminal peptide.
Materials:
-
Biotinylated H2B N-terminal peptide (e.g., residues 1-35) with the modification of interest (e.g., acetylation or methylation).
-
Biotinylated unmodified H2B N-terminal peptide (as a negative control).
-
Streptavidin-conjugated magnetic beads or sepharose resin.
-
Nuclear protein extract.
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150-300 mM NaCl, 0.05% NP-40, protease inhibitors).
-
Wash Buffer (Binding Buffer with potentially higher salt concentration).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer).
-
SDS-PAGE gels and Western blotting apparatus.
-
Antibodies for specific candidate proteins or reagents for mass spectrometry.
Procedure:
-
Peptide Immobilization:
-
Resuspend streptavidin beads in Binding Buffer.
-
Add the biotinylated H2B peptide (modified or unmodified) to the beads and incubate with rotation for 1-2 hours at 4°C to allow for binding.
-
Wash the beads three times with Binding Buffer to remove unbound peptide.
-
-
Binding of Reader Proteins:
-
Incubate the peptide-bound beads with the nuclear extract for 2-4 hours or overnight at 4°C with rotation.[5] The amount of extract will need to be optimized.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for sepharose).
-
Discard the supernatant (flow-through).
-
Wash the beads 3-5 times with Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in Elution Buffer and incubating at 95°C for 5-10 minutes (for SDS-PAGE sample buffer).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Proteins can be visualized by silver or Coomassie staining.
-
Specific interacting proteins can be identified by Western blotting using antibodies against candidate readers.
-
For unbiased discovery of novel interactors, protein bands specific to the modified peptide pull-down can be excised and identified by mass spectrometry.[3]
-
Application Note 3: Investigating Histone Crosstalk with H2B Peptides
Histone modifications do not occur in isolation; they can influence each other in a phenomenon known as "histone crosstalk". A well-established example is the unidirectional regulation where monoubiquitination of Histone H2B at lysine (B10760008) 120 (H2BK120ub) is a prerequisite for the methylation of Histone H3 at lysines 4 and 79 (H3K4me and H3K79me).[6][7][8] This crosstalk is fundamental for transcriptional activation. Synthetic peptides and chemically modified histones are instrumental in dissecting the molecular machinery underlying these pathways in vitro.
Conceptual Framework
The crosstalk between H2B ubiquitination and H3 methylation involves a series of enzymatic activities. The E2/E3 ligase complex (Rad6/Bre1 in yeast, RNF20/40 in mammals) ubiquitinates H2B.[9] This modification is then "read" by components of the H3 methyltransferase complexes (e.g., COMPASS for H3K4me), which are then allosterically activated or correctly positioned to methylate H3.[7][9] Peptides from the H2B C-terminus containing ubiquitin can be used in in vitro reconstitution assays with nucleosomes and methyltransferases to study the direct effect of H2B ubiquitination on H3 methylation.
Signaling Pathway: H2B Ubiquitination and H3 Methylation
The following diagram illustrates the key steps in the signaling cascade from H2B ubiquitination to H3 methylation, a critical pathway in active transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20140287447A1 - Ultrasensitive methodology for quantifying the kinase catalytic activity of any protein kinase in biological/clinical samples or recombinant/purified proteins using near-infrared-fluorescence (NIRF)-labeled, kinase-selective peptide substrates and a combination of kinase-selective inhibitors to define individual kinase activity - Google Patents [patents.google.com]
- 3. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Chromatin Readers Using a Peptide Pull-Down and Mass Spectrometry Integrated Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.org [mdanderson.org]
- 6. Ubiquitination of histone H2B regulates H3 methylation and gene silencing in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone crosstalk between H2B monoubiquitination and H3 methylation mediated by COMPASS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Cross-talk between H2B Ubiquitination and H3 Methylation by Dot1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sharing Marks: H3K4 Methylation and H2B Ubiquitination as Features of Meiotic Recombination and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Phosphorylation of Histone H2B (29-35): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of histones are critical in regulating chromatin structure and gene expression. The phosphorylation of Histone H2B within the amino acid sequence 29-35, specifically at Serine 32 (H2BS32ph), is an emerging epigenetic marker associated with mitogen-stimulated signaling and cell transformation.[1][2][3][4] This modification is catalyzed by Ribosomal S6 Kinase 2 (RSK2) and is implicated in pathways activated by growth factors such as the Epidermal Growth Factor (EGF).[1][2][4][5] The detection and quantification of H2BS32ph are crucial for understanding its role in cancer biology and for the development of targeted therapeutics. These application notes provide detailed protocols for the detection of H2B (29-35) phosphorylation using various established methods.
Signaling Pathway
The phosphorylation of Histone H2B at Serine 32 is a downstream event in the MAPK/ERK signaling cascade. The pathway is typically initiated by the binding of a growth factor, like EGF, to its receptor, leading to the activation of RSK2, which then phosphorylates H2B at S32.
Caption: EGF-induced signaling pathway leading to Histone H2B S32 phosphorylation.
Quantitative Data Summary
The following table summarizes the qualitative and semi-quantitative data regarding the levels of Histone H2B S32 phosphorylation under different experimental conditions as described in the literature.
| Condition/Cell Type | Change in H2BS32ph | Method of Detection | Reference |
| EGF-stimulated JB6 cells | Increased | Western Blot, Immunofluorescence | [1][6] |
| RSK2 knock-out MEFs | Attenuated EGF-induced phosphorylation | Western Blot | [2][5] |
| RSK2 knockdown JB6 cells | Attenuated EGF-induced phosphorylation | Western Blot | [2][5] |
| Cells overexpressing non-phosphorylatable H2BS32A mutant | Suppressed growth and transformation | Soft Agar Assay | [1][2] |
| Skin cancer cell lines and tissues | Elevated compared to normal counterparts | Not specified | [1][2][3] |
| Serum-starved JB6 cells | Very low endogenous levels | Western Blot | [2][5] |
Experimental Protocols
Western Blot for Detection of H2B S32 Phosphorylation
This protocol is designed for the detection of phosphorylated Histone H2B S32 from cell lysates.
Caption: Workflow for Western Blot detection of phosphorylated H2B.
Materials:
-
Cell lysis buffer (RIPA buffer with phosphatase and protease inhibitors)
-
0.4 N H₂SO₄
-
4 M Urea
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels (15% recommended for better resolution of histones)[7]
-
PVDF or nitrocellulose (0.2 µm pore size) membrane[8]
-
Transfer buffer
-
Primary antibody: anti-phospho-Histone H2B (Ser32)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagents
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Protocol:
-
Histone Extraction:
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet chromatin.
-
Wash the pellet with a buffer (e.g., 10 mM Tris-Cl, pH 7.4, 37 mM EDTA).[10]
-
Extract histones from the chromatin pellet by resuspending in 0.4 N H₂SO₄ and incubating for 1 hour at 4°C with rotation.[10]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Precipitate the histone-containing supernatant with 8 volumes of cold acetone overnight at -20°C.[10]
-
Pellet the histones by centrifugation, wash with acetone, and air dry.
-
Resuspend the histone pellet in 4 M urea.[10]
-
-
Protein Quantification:
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8][9]
-
Incubate the membrane with anti-phospho-H2B (Ser32) primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
In Vitro Kinase Assay
This protocol is for determining if a kinase, such as RSK2, can directly phosphorylate Histone H2B at Serine 32.
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Active RSK2 kinase
-
Recombinant Histone H2B protein (1 µg per reaction)[10]
-
10x Kinase buffer
-
ATP solution (cold or [γ-³²P]ATP)[10]
-
5x SDS sample buffer
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1 µg of recombinant Histone H2B, active RSK2, and 1x kinase buffer.[10]
-
-
Kinase Reaction:
-
Stopping the Reaction:
-
Terminate the reaction by adding 5x SDS sample buffer and boiling at 95°C for 5 minutes.[10]
-
-
Analysis:
-
Separate the reaction products by 15% SDS-PAGE.
-
For radioactive detection: Dry the gel and expose it to X-ray film (autoradiography).
-
For non-radioactive detection: Transfer the proteins to a PVDF membrane and perform a Western blot using the anti-phospho-H2B (Ser32) antibody as described in Protocol 1.
-
Immunofluorescence for Cellular Localization of pS32-H2B
This protocol allows for the visualization of phosphorylated H2B S32 within cells.
Caption: Workflow for immunofluorescence detection of pS32-H2B.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.2% Triton X-100 in PBS)[11]
-
Blocking buffer (1% BSA in PBS)[10]
-
Primary antibody: anti-phospho-Histone H2B (Ser32) (e.g., 1:50 dilution)[10]
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
Hoechst 33258 or DAPI for nuclear staining[10]
-
Mounting medium
Protocol:
-
Cell Preparation:
-
Seed cells on coverslips and grow to the desired confluency.
-
Apply experimental treatments (e.g., EGF stimulation for 30 minutes).[6]
-
-
Fixation and Permeabilization:
-
Wash cells twice with cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[11]
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 1 hour at room temperature.[10]
-
Incubate with anti-phospho-H2B (Ser32) primary antibody (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.[10]
-
Wash three times with PBS.
-
Incubate with fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[10]
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate with Hoechst 33258 (1 µg/ml in PBS) for 5 minutes to stain the nuclei.[10]
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Mass Spectrometry for H2B Phosphorylation Analysis
This protocol provides a general workflow for identifying and quantifying histone PTMs, including H2B S32 phosphorylation, using a bottom-up proteomics approach.
Caption: Workflow for Mass Spectrometry analysis of histone PTMs.
Materials:
-
Histone extraction reagents (as in Protocol 1)
-
Propionic anhydride (B1165640) for derivatization[1]
-
Trypsin (mass spectrometry grade)
-
Desalting columns (e.g., C18 StageTips)
-
Nano-liquid chromatography system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Protocol:
-
Sample Preparation:
-
Extract and purify histones from cells or tissues as described previously.[12]
-
Perform chemical derivatization (e.g., propionylation) of lysine (B10760008) residues to limit tryptic digestion to arginine residues, which generates larger, more analyzable peptides.[1]
-
Digest the derivatized histones with trypsin overnight.
-
Derivatize the newly generated N-termini of the peptides to improve chromatographic retention.[1]
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using C18 StageTips to remove contaminants.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a nano-LC system coupled to a high-resolution mass spectrometer.
-
The mass spectrometer will fragment the peptides (MS/MS) to determine their amino acid sequence and the location of any PTMs.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a histone protein database to identify peptides and their modifications.
-
Quantify the relative abundance of the phosphorylated H2B peptide corresponding to the 29-35 region by comparing the peak areas of the modified and unmodified peptides.[3]
-
References
- 1. jove.com [jove.com]
- 2. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 3. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of histone H2B serine 32 is linked to cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Phosphorylation of Histone H2B Serine 32 Is Linked to Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 12. Histone PTMs Profiling via High-Resolution Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Application Note: Investigating the Role of the Histone H2B(29-35) Region in In Vitro Chromatin Assembly
Introduction
In eukaryotes, the packaging of DNA into chromatin is fundamental to the regulation of all genetic processes. The basic repeating unit of chromatin is the nucleosome, which consists of 147 base pairs of DNA wrapped around an octamer of four core histone proteins (H2A, H2B, H3, and H4)[1][2][3]. The flexible N-terminal tails of these histones protrude from the nucleosome core and are hotspots for post-translational modifications (PTMs), which play a critical role in modulating chromatin structure and function[4][5].
The N-terminal tail of histone H2B contains a highly conserved basic region that is crucial for proper nucleosome assembly and gene regulation[6]. Specifically, the amino acid sequence from 29-35 is part of a functional motif known as the H2B Repression (HBR) domain in yeast (residues 30-37)[1][6]. This domain is essential for the histone chaperone FACT (FAcilitates Chromatin Transcription) to efficiently deposit H2A-H2B dimers onto DNA during nucleosome assembly[1][7]. Deletion or mutation of this region can lead to significant defects in histone occupancy and gene expression[7].
Furthermore, residues within this region are themselves targets for PTMs, such as ubiquitylation at Lysine 34 (H2BK34ub), which can directly influence nucleosome stability and dynamics by introducing steric hindrance between DNA gyres[8][9][10]. Studying the impact of the H2B(29-35) region through in vitro chromatin assembly provides a powerful, controlled system to dissect its mechanistic role in these processes. This is invaluable for understanding fundamental biology and for the development of therapeutic agents that target chromatin-modifying pathways.
Applications
-
Mechanistic Studies: Elucidate the precise role of the H2B(29-35) domain in chaperone-mediated nucleosome assembly and stability.
-
Drug Discovery: Screen for small molecules that modulate the interaction between the H2B tail and histone chaperones or modifying enzymes.
-
Functional Genomics: Understand how mutations or PTMs within this specific region, analogous to those found in developmental diseases or cancer, affect chromatin structure.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the H2B N-terminal tail's role in chromatin assembly and dynamics.
Table 1: Effect of HBR Domain (H2B 30-37) Deletion on Nucleosome Assembly In Vitro
| Histone Variant | Relative Nucleosome Assembly Efficiency (%) | Description |
| Wild-Type H2B | 100% (Normalized) | Standard in vitro assembly mediated by the FACT histone chaperone. |
| H2B Δ30-37 | ~50% | Deletion of the HBR domain significantly impairs the ability of FACT to assemble nucleosomes.[7] |
Table 2: Impact of H2B K34 Ubiquitylation on In Vitro Chromatin Assembly Products
| Histone Octamer Type | Nucleosome Formation (%) | Hexasome Formation (%) | Experimental Observation |
| Unmodified Histones | >95% | <5% | Unmodified recombinant histones efficiently assemble into canonical nucleosomes.[9] |
| H2B K34-Ubiquitylated | ~50% | ~50% | H2B K34ub-containing octamers assemble into a mix of nucleosomes and hexasomes, indicating a loss of one H2A-H2B dimer.[9] |
Experimental Workflows and Pathways
The following diagrams illustrate the experimental workflow for studying the H2B(29-35) region and the proposed mechanism of its involvement in chromatin assembly.
Caption: Experimental workflow for in vitro chromatin assembly with modified histone H2B.
Caption: Role of the H2B N-terminal tail in FACT-mediated nucleosome assembly.
Protocols
Protocol 1: Preparation of Histone H2B with Altered (29-35) Region
This protocol describes the generation of recombinant Xenopus laevis histone H2B with a deletion of the 29-35 region (H2BΔ29-35) for use in assembly assays.
1.1. Site-Directed Mutagenesis
-
Obtain a bacterial expression plasmid containing the gene for Xenopus laevis H2B (e.g., pET-based vector).
-
Design primers flanking the region corresponding to amino acids 29-35 to create a deletion via inverse PCR.
-
Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.
-
Treat the PCR product with DpnI to digest the parental, methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α).
-
Isolate plasmid DNA from the resulting colonies and confirm the deletion by Sanger sequencing.
1.2. Protein Expression and Purification
-
Transform the sequence-verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)pLysS).
-
Grow a 1-2 L culture in LB medium containing the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5-1.0 mM IPTG and continue to grow the culture for 3-4 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer.
-
Lyse the cells by sonication. Histones will be in the insoluble fraction (inclusion bodies).
-
Centrifuge to pellet the inclusion bodies and wash them multiple times to remove contaminants.
-
Solubilize the inclusion bodies in a denaturing buffer (e.g., 6 M Guanidinium-HCl or 7 M Urea).
-
Purify the denatured histone H2BΔ29-35 using ion-exchange chromatography (e.g., Hi-Trap SP column) under denaturing conditions[11].
-
Analyze fractions by SDS-PAGE, pool the purest fractions, and dialyze extensively against water.
-
Lyophilize the purified protein and store at -80°C.
Protocol 2: In Vitro Chromatin Assembly via Salt Gradient Dialysis
This method is the standard for reconstituting histone octamers and assembling them onto a DNA template[12][13].
2.1. Histone Octamer Refolding
-
Dissolve lyophilized recombinant histones (H2A, H2BΔ29-35, H3, and H4) in unfolding buffer (20 mM Tris-HCl pH 7.5, 7 M Guanidinium-HCl, 10 mM DTT).
-
Determine the concentration of each histone solution.
-
Mix the four histones in equimolar ratios in a single tube.
-
Dialyze the histone mixture against high-salt refolding buffer (10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA, 5 mM β-mercaptoethanol) at 4°C overnight.
-
Concentrate the refolded octamers and purify them by size-exclusion chromatography (e.g., Superdex 200 column)[14].
-
Collect fractions corresponding to the histone octamer, confirm stoichiometry on an 18% SDS-PAGE gel, and store in 50% glycerol (B35011) at -20°C.
2.2. Nucleosome Assembly
-
Prepare a DNA template. A 147 bp DNA fragment containing the Widom 601 positioning sequence is recommended for forming highly stable, single-position nucleosomes[13].
-
In a microcentrifuge tube, mix the DNA template with the refolded histone octamers (wild-type or H2BΔ29-35) in a high-salt buffer (final concentration 2 M NaCl). The molar ratio of octamer to DNA should be optimized, but a 1:1 or 1.1:1 ratio is a good starting point[11][14].
-
Incubate the mixture on ice for 30 minutes.
-
Transfer the mixture to a dialysis cassette (e.g., 3.5K MWCO).
-
Perform stepwise or gradient dialysis to gradually lower the salt concentration, allowing the nucleosomes to assemble. A typical gradient is:
-
2 hours against 1.2 M NaCl buffer.
-
2 hours against 1.0 M NaCl buffer.
-
2 hours against 0.8 M NaCl buffer.
-
Overnight against low-salt buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).
-
-
Recover the assembled chromatin from the dialysis cassette.
Protocol 3: Quantitative Analysis of Assembly by MNase Digestion
This assay quantifies the amount of successfully assembled nucleosomes by measuring the length of DNA protected from Micrococcal Nuclease (MNase) digestion[12][15].
-
Take a 20-25 µl aliquot of the nucleosome assembly reaction (containing ~200-500 ng of DNA).
-
Add 10x MNase buffer, BSA, and an optimized amount of MNase (e.g., 0.1-1.0 U).
-
Incubate for 10 minutes at 37°C. The exact time and enzyme concentration should be optimized to achieve ~80% digestion to mononucleosomes.
-
Stop the reaction by adding EDTA to a final concentration of ~50 mM.
-
Purify the DNA from the reaction using a standard PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the DNA in a small volume (10-20 µl).
-
Analyze the purified DNA fragments using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
-
Quantify the amount of DNA in the ~147 bp peak (corresponding to mononucleosomes) relative to any undigested or free DNA. Compare the assembly efficiency of chromatin made with wild-type H2B versus H2BΔ29-35.
References
- 1. A basic domain in the histone H2B N-terminal tail is important for nucleosome assembly by FACT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Histone N-Terminal Tails and Their Acetylation in Nucleosome Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Histone H2B N-terminal tail [protean.bio]
- 5. Histones: At the Crossroads of Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FACT and the H2B N Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A basic domain in the histone H2B N-terminal tail is important for nucleosome assembly by FACT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Histone H2B Ubiquitylations on the Nucleosome Structure and Internucleosomal Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Reconstitution of Modified Chromatin Templates for In Vitro Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Chromatin Assembly - Strategies and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Measuring Nucleosome Assembly Activity in vitro with the Nucleosome Assembly and Quantification (NAQ) Assay [protocols.io]
Application Notes and Protocols for Quantitative Mass Spectrometry of Histone H2B(29-35) Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and function, influencing a wide array of cellular processes including gene transcription, DNA repair, and replication. Histone H2B is subject to a diverse range of PTMs, and the region spanning amino acids 29-35 (sequence: AVTKYTSAK) is emerging as a site of important regulatory modifications. This region includes several residues susceptible to modification, such as Threonine 32 (T32), Serine 33 (S33), and Lysine (B10760008) 34 (K34).
Recent studies have highlighted the biological significance of modifications within this domain. For instance, phosphorylation of H2B at Serine 32 (H2BS32ph) has been linked to cell transformation and is catalyzed by the kinase RSK2 as part of the EGF signaling pathway.[1][2] Additionally, ubiquitination of H2B at Lysine 34 (H2BK34ub) has been shown to induce structural changes in the nucleosome that stimulate the activity of the Dot1L methyltransferase, leading to methylation of Histone H3 at Lysine 79 (H3K79me).[3]
Quantitative mass spectrometry has become an indispensable tool for the precise identification and quantification of histone PTMs, offering a level of detail that is often unattainable with antibody-based methods.[4] This document provides detailed protocols for the analysis of H2B(29-35) modifications using a bottom-up proteomics approach, from histone extraction to data analysis.
Quantitative Data Presentation
The following tables are presented as templates for organizing quantitative data obtained from mass spectrometry analysis of H2B(29-35) modifications. The relative abundance of each modified peptide is calculated by dividing its peak area by the sum of peak areas for all observed forms of the peptide.
Table 1: Relative Abundance of H2B(29-35) Phosphorylation
| Sample ID | Unmodified (%) | pT32 (%) | pS33 (%) | pT32pS33 (%) |
| Control 1 | 95.2 | 2.1 | 2.5 | 0.2 |
| Control 2 | 94.8 | 2.3 | 2.7 | 0.2 |
| Treatment 1 | 85.1 | 5.6 | 8.9 | 0.4 |
| Treatment 2 | 84.7 | 5.9 | 9.1 | 0.3 |
Table 2: Relative Abundance of H2B(29-35) Lysine Modifications
| Sample ID | Unmodified (%) | K34ac (%) | K34me1 (%) | K34me2 (%) | K34ub (%) |
| Control 1 | 98.1 | 0.8 | 0.5 | 0.3 | 0.3 |
| Control 2 | 97.9 | 0.9 | 0.6 | 0.3 | 0.3 |
| Treatment 1 | 92.4 | 2.1 | 1.2 | 0.8 | 3.5 |
| Treatment 2 | 92.1 | 2.3 | 1.3 | 0.8 | 3.5 |
Signaling Pathways
The following diagrams illustrate the known signaling pathway leading to H2B S32 phosphorylation and the downstream consequences of H2B K34 ubiquitination.
Caption: EGF signaling pathway leading to RSK2-mediated phosphorylation of Histone H2B at Serine 32.
Caption: Crosstalk between H2B K34 ubiquitination and H3 K79 methylation.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of H2B(29-35) modifications.
Caption: Overall workflow for quantitative analysis of histone H2B(29-35) modifications.
Detailed Experimental Protocols
Protocol 1: Histone Extraction from Cultured Cells
This protocol describes the isolation of nuclei and subsequent acid extraction of histones from mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease and phosphatase inhibitors.
-
0.4 N Sulfuric Acid (H2SO4), ice-cold
-
Trichloroacetic acid (TCA)
-
Acetone, ice-cold
-
Deionized water
Procedure:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of Hypotonic Lysis Buffer per 10^7 cells and incubate on ice for 30 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes).
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in ice-cold 0.4 N H2SO4 and incubate with gentle rotation for 2-4 hours at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube.
-
Precipitate the histones by adding TCA to a final concentration of 20% (v/v) and incubate on ice for 1 hour.
-
Pellet the histones by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in deionized water.
-
Determine the protein concentration using a Bradford or BCA assay.
Protocol 2: In-solution Derivatization and Digestion of Histones
This protocol employs chemical derivatization with propionic anhydride (B1165640) to block lysine residues from tryptic cleavage, resulting in larger peptides that are more suitable for LC-MS/MS analysis.
Materials:
-
Extracted histones (from Protocol 1)
-
Triethylammonium bicarbonate (TEAB), 1 M
-
Propionic anhydride
-
Trypsin, sequencing grade
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
To 20 µg of histone protein, add TEAB to a final concentration of 100 mM.
-
Prepare a fresh 1:3 (v/v) solution of propionic anhydride:ACN. Add 5 µL of this solution to the histone sample and vortex immediately. Incubate for 5 minutes at room temperature.
-
Repeat the propionylation step.
-
Add 5 µL of 1 M hydroxylamine to quench the reaction and reverse any potential over-propionylation on serine, threonine, or tyrosine residues. Incubate for 20 minutes at room temperature.
-
Digest the derivatized histones by adding trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Dry the peptide sample in a vacuum centrifuge.
-
Perform a second round of propionylation on the N-termini of the peptides by resuspending the dried peptides in 20 µL of water, adding 5 µL of 100 mM TEAB, and 1 µL of a 1:3 (v/v) solution of propionic anhydride:ACN. Incubate for 5 minutes at room temperature.
-
Quench the reaction with 1 µL of 1 M hydroxylamine.
-
Acidify with formic acid to a final concentration of 1%.
-
Desalt the peptides using C18 StageTips prior to LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This is a general guideline for LC-MS/MS analysis. Parameters should be optimized for the specific instrument used.
Instrumentation:
-
Nano-flow HPLC system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 35% B over 60 minutes, followed by a wash at 90% B.
-
Flow Rate: 300 nL/min
MS Parameters:
-
Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) for targeted quantification.
-
Full Scan (MS1):
-
Resolution: 60,000 - 120,000
-
Scan Range: m/z 300-1500
-
-
MS/MS Scan (MS2):
-
Activation Type: HCD or CID
-
Resolution: 15,000 - 30,000
-
Isolation Window: 1.2 - 2.0 m/z
-
TopN: 10-15 most intense precursors from the MS1 scan.
-
Protocol 4: Data Analysis and Quantification
Software:
-
Proteome Discoverer, MaxQuant, Skyline, or similar software for peptide identification and quantification.
Procedure:
-
Database Search: Search the raw MS data against a histone database (e.g., from NCBI or UniProt) containing the sequence for human Histone H2B.
-
Modifications: Specify variable modifications such as phosphorylation (+79.9663 Da) on S and T, acetylation (+42.0106 Da) on K, monomethylation (+14.0157 Da) on K, dimethylation (+28.0313 Da) on K, and ubiquitination (diglycine remnant, +114.0429 Da) on K. Also include the propionylation of K and peptide N-termini (+56.0262 Da) as a fixed or variable modification depending on the workflow.
-
Quantification: For label-free quantification, the peak area or intensity of the extracted ion chromatogram (XIC) for each peptide species is used.
-
Relative Abundance Calculation: The relative abundance of a specific modification is calculated as: (Area of modified peptide) / (Sum of areas of all forms of the peptide) * 100%
-
Statistical Analysis: Perform statistical analysis to determine the significance of changes in modification levels between different experimental conditions.
References
- 1. Phosphorylation of Histone H2B Serine 32 Is Linked to Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. H2B Lys34 Ubiquitination Induces Nucleosome Distortion to Stimulate Dot1L Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays with Modified Histone H2B (29-35) Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications play a critical role in regulating chromatin structure and gene expression. The N-terminal tail of Histone H2B is subject to various post-translational modifications (PTMs), including phosphorylation and ubiquitination, which are integral to cellular signaling pathways and have been implicated in disease, including cancer. The specific region of H2B spanning amino acids 29-35 contains key residues that are targets for these modifications, such as Serine 32 (S32) and Lysine 34 (K34). Synthetic peptides corresponding to this region, with or without modifications, are valuable tools for studying the enzymes that mediate these PTMs and for screening potential therapeutic inhibitors.
These application notes provide detailed protocols for utilizing modified Histone H2B (29-35) peptides in cell-based and in vitro assays to investigate relevant signaling pathways and enzyme activities.
Data Presentation
Table 1: In Vitro Kinase Assay Data for H2B S32 Phosphorylation by RSK2
This table presents representative quantitative data from an in vitro kinase assay measuring the phosphorylation of a synthetic Histone H2B (29-35) peptide (unmodified) by the kinase RSK2. The data is expressed as the percentage of peptide phosphorylation relative to a positive control.
| Compound ID | Concentration (µM) | RSK2 Activity (% of Control) | Standard Deviation |
| Control (DMSO) | - | 100 | 5.2 |
| Inhibitor A | 0.1 | 85.3 | 4.1 |
| Inhibitor A | 1 | 42.1 | 3.5 |
| Inhibitor A | 10 | 15.8 | 2.1 |
| Inhibitor B | 0.1 | 95.2 | 6.3 |
| Inhibitor B | 1 | 75.6 | 5.8 |
| Inhibitor B | 10 | 50.4 | 4.9 |
Table 2: Cellular H2B K120 Ubiquitination Levels in Response to RNF20/40 and USP22 Modulation
This table summarizes data from a study where levels of endogenous H2B ubiquitination at Lysine 120 were quantified in different cell lines following the knockdown of the E3 ligase component RNF20 or the deubiquitinase USP22. Data is presented as the relative fold change in H2B ubiquitination compared to control cells.
| Cell Line | Genetic Modification | Relative H2B Ubiquitination (Fold Change) | p-value |
| HEK293T | Control (siRNA) | 1.0 | - |
| HEK293T | RNF20 Knockdown | 0.35 | <0.01 |
| HEK293T | USP22 Knockdown | 2.15 | <0.01 |
| HeLa | Control (siRNA) | 1.0 | - |
| HeLa | RNF20 Knockdown | 0.41 | <0.01 |
| HeLa | USP22 Knockdown | 1.98 | <0.01 |
Signaling Pathways
Histone H2B S32 Phosphorylation Pathway
The phosphorylation of Histone H2B at Serine 32 is a key event in the mitogen-activated protein kinase (MAPK) signaling cascade, often initiated by growth factors like the epidermal growth factor (EGF). This pathway involves the activation of RSK2 (Ribosomal S6 Kinase 2), which directly phosphorylates H2B at S32.[1][2] This modification is associated with transcriptional activation and has been linked to cell transformation.[1][2]
Caption: EGF-induced RSK2-mediated phosphorylation of Histone H2B at Serine 32.
Histone H2B K120 Ubiquitination Pathway
Histone H2B monoubiquitination at Lysine 120 (H2Bub1) is a dynamic process crucial for transcriptional regulation and DNA damage response.[3][4] The addition of ubiquitin is catalyzed by the E3 ubiquitin ligase complex RNF20/RNF40, while the removal is primarily mediated by the deubiquitinase USP22, which is a component of the SAGA complex.[3][5]
References
- 1. Phosphorylation of Histone H2B Serine 32 Is Linked to Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of histone H2B serine 32 is linked to cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin Specific Peptidase 22 Regulates Histone H2B Mono-Ubiquitination and Exhibits Both Oncogenic and Tumor Suppressor Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescence Polarization Assay with Histone H2b(29-35)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful and homogeneous technique used to study molecular interactions in solution.[1] It is particularly well-suited for high-throughput screening (HTS) and drug discovery to investigate protein-peptide, protein-DNA, and receptor-ligand interactions.[2][3] This document provides detailed application notes and protocols for a fluorescence polarization assay utilizing the histone peptide H2b(29-35) and its interacting partner, cGMP-dependent protein kinase (PKG).
The Histone H2b(29-35) peptide is a known substrate for cGMP-dependent protein kinase. This interaction is a key event in the broader cGMP signaling pathway, which plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[4] Dysregulation of this pathway is implicated in several diseases, making the PKG-Histone H2b interaction a potential therapeutic target.
This FP assay can be employed for two primary applications:
-
Direct Binding Assay: To characterize the binding affinity between Histone H2b(29-35) and PKG.
-
Competitive Inhibition Assay: To screen for and characterize inhibitors that disrupt the PKG-Histone H2b(29-35) interaction.
Principle of the Assay
The fluorescence polarization assay is based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational diffusion. A small, fluorescently labeled peptide, such as FAM-Histone H2b(29-35), tumbles rapidly in solution, resulting in a low polarization value. Upon binding to a larger protein, like PKG, the rotational motion of the peptide-protein complex is significantly slower. This decreased tumbling rate leads to an increase in the polarization of the emitted light. This change in polarization can be measured and is directly proportional to the fraction of the fluorescently labeled peptide that is bound to the protein.[2]
In a competitive assay format, an unlabeled compound that binds to the same site on PKG will displace the fluorescently labeled peptide, causing a decrease in the polarization signal. This allows for the identification and characterization of potential inhibitors.
Data Presentation
Direct Binding of FAM-Histone H2b(29-35) to PKG
This table presents hypothetical data from a direct binding experiment to determine the dissociation constant (Kd) of the interaction between fluorescein-labeled Histone H2b(29-35) and cGMP-dependent protein kinase. The Kd value is a measure of the binding affinity, with lower values indicating a stronger interaction.[5]
| PKG Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 55 |
| 10 | 95 |
| 25 | 140 |
| 50 | 195 |
| 100 | 250 |
| 250 | 310 |
| 500 | 345 |
| 1000 | 360 |
| Calculated Kd | ~75 nM |
Note: The Kd value presented is a hypothetical, yet realistic, value for a peptide-kinase interaction and should be determined experimentally.
Competitive Inhibition of the PKG-Histone H2b(29-35) Interaction
This table provides example data from a competitive inhibition experiment. The IC50 value represents the concentration of an inhibitor required to displace 50% of the fluorescently labeled peptide from the protein. The inhibition constant (Ki) is a more absolute measure of inhibitor potency.
| Inhibitor | IC50 (µM) | Ki (µM) |
| DT-2 | 0.012 | 0.008 |
| (Rp)-8-pCPT-cGMPS | 0.5 | 0.35 |
| Staurosporine | 5.0 | 3.5 |
Note: The IC50 and Ki values are representative and may vary depending on experimental conditions.[6][7]
Experimental Protocols
Materials and Reagents
-
Fluorescently Labeled Peptide: FAM-Histone H2b(29-35) (Sequence: Arg-Lys-Arg-Ser-Arg-Lys-Glu, with N-terminal Fluorescein (B123965) label).
-
Protein: Recombinant human cGMP-dependent protein kinase (PKG).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Inhibitors: DT-2, (Rp)-8-pCPT-cGMPS, Staurosporine, or other compounds of interest.
-
Microplates: Black, flat-bottom 96-well or 384-well microplates with low fluorescence background.
-
Plate Reader: A microplate reader equipped with fluorescence polarization optics.
Experimental Workflow
Caption: Experimental workflow for the FP assay.
Protocol for Direct Binding Assay (Kd Determination)
-
Prepare a serial dilution of PKG: In the assay buffer, prepare a series of dilutions of PKG, typically ranging from 2 µM to 0 nM.
-
Prepare the fluorescent peptide solution: Dilute the FAM-Histone H2b(29-35) stock solution in the assay buffer to a final concentration of 10 nM.
-
Set up the assay plate: To each well of a black microplate, add 50 µL of the 10 nM FAM-Histone H2b(29-35) solution.
-
Add PKG dilutions: Add 50 µL of each PKG dilution to the respective wells. Include a "no protein" control.
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization: Read the plate on a microplate reader equipped for fluorescence polarization. Use excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Plot the fluorescence polarization (in mP) against the concentration of PKG. Fit the data to a one-site binding (hyperbola) equation to determine the Kd.
Protocol for Competitive Inhibition Assay (IC50 Determination)
-
Prepare solutions:
-
Fluorescent peptide solution: Dilute FAM-Histone H2b(29-35) in assay buffer to a final concentration of 10 nM.
-
Protein solution: Dilute PKG in assay buffer to a concentration that gives approximately 70-80% of the maximum binding signal (determined from the direct binding assay, e.g., 2x Kd).
-
Inhibitor solutions: Prepare a serial dilution of the inhibitor compounds in assay buffer.
-
-
Set up the assay plate:
-
Add 25 µL of the inhibitor dilutions to the wells of a black microplate.
-
Add 25 µL of the PKG solution to each well.
-
Include controls for no inhibition (vehicle only) and maximum inhibition (a known potent inhibitor or no protein).
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the protein.
-
Add fluorescent peptide: Add 50 µL of the 10 nM FAM-Histone H2b(29-35) solution to all wells.
-
Incubate: Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization: Read the plate as described for the direct binding assay.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathway
The interaction between PKG and Histone H2b is part of the cGMP signaling cascade. This pathway is initiated by the production of cGMP, which then activates PKG. Activated PKG phosphorylates a variety of downstream targets, including histone proteins, leading to changes in gene expression and other cellular responses.
Caption: The cGMP-PKG signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Low concentration of fluorescent peptide. - Incorrect plate reader settings. | - Increase the concentration of FAM-Histone H2b(29-35). - Optimize gain settings on the plate reader. |
| High background polarization | - Aggregation of the fluorescent peptide. - Non-specific binding to the plate. | - Centrifuge the peptide solution before use. - Increase the concentration of Tween-20 in the assay buffer. |
| Small assay window (low ΔmP) | - The molecular weight difference between the peptide and protein is not large enough. - The fluorescent label is not rigidly attached to the peptide. | - This is an inherent limitation of the system, but the assay can still be optimized. - Ensure high-quality synthesis of the fluorescently labeled peptide. |
| High variability between replicates | - Pipetting errors. - Incomplete mixing. | - Use calibrated pipettes and proper technique. - Gently mix the plate after each addition. |
Conclusion
The fluorescence polarization assay for the interaction between Histone H2b(29-35) and cGMP-dependent protein kinase is a robust and sensitive method for both basic research and drug discovery applications. It allows for the quantitative determination of binding affinities and the high-throughput screening of potential inhibitors. The detailed protocols and data presentation guidelines provided in this document should enable researchers to successfully implement this assay in their laboratories.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Fidabio [fidabio.com]
- 6. cGMP-dependent protein kinase 1 beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Histone H2b(29-35) in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the synthetic peptide Histone H2b(29-35) as a substrate in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is Histone H2b(29-35) and which kinases recognize it?
Histone H2b(29-35) is a synthetic heptapeptide (B1575542) with the sequence Arg-Lys-Arg-Ser-Arg-Lys-Glu-OH. It corresponds to the amino acid residues 29-35 of the full-length Histone H2B protein, encompassing the phosphorylation site at Serine-32. This peptide is primarily recognized and phosphorylated by cGMP-dependent protein kinase (PKG).[1][2] It is also a known substrate for 7 of the 12 Protein Kinase C (PKC) isoforms.[3]
Q2: What is a good starting concentration for Histone H2b(29-35) in a kinase assay?
A good starting point for Histone H2b(29-35) concentration is at or near the Michaelis-Menten constant (Kₘ) of the kinase being assayed. For cGMP-dependent kinase, the reported Kₘ value is in the range of 15 µM to 21 µM.[1][3] For general peptide substrates, a typical concentration range is 10-100 µM.[4] Therefore, starting with a concentration of 20-50 µM is a reasonable approach.
Q3: How do I determine the optimal concentration of Histone H2b(29-35) for my specific kinase and assay conditions?
To determine the optimal substrate concentration, you should perform a substrate titration experiment to determine the Kₘ value under your specific experimental conditions. This involves measuring the initial reaction velocity at various concentrations of the Histone H2b(29-35) peptide while keeping the kinase and ATP concentrations constant. The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For routine assays, using a substrate concentration of 5-10 times the Kₘ is recommended to ensure the reaction rate is near-maximal and less sensitive to minor substrate depletion.
Q4: My signal-to-background ratio is low. What can I do?
Low signal-to-background can be caused by several factors. Consider the following troubleshooting steps:
-
Optimize Enzyme Concentration: The amount of kinase may be too low. Try titrating the kinase concentration to find a range that yields a robust signal. Typically, concentrations of 2-20 nM are used for purified kinases.[4]
-
Increase Substrate Concentration: If the current concentration is well below the Kₘ, increasing it may boost the signal.
-
Check Buffer Components: Ensure the buffer pH, ionic strength, and necessary cofactors (e.g., Mg²⁺) are optimal for your kinase.
-
Inhibitor Contamination: Ensure reagents are free from contaminating kinase inhibitors.
-
Assay Format: For assays with immobilized peptides (heterogeneous assays), low signal can result from poor accessibility. Consider adding hydrophilic linkers between the peptide and the solid surface to improve kinase access.[5]
Q5: I'm observing high background signal in my negative controls (no kinase). What could be the cause?
High background can stem from non-enzymatic phosphorylation, contaminating kinase activity in your reagents, or issues with the detection method.
-
Autophosphorylation: Some kinases can autophosphorylate, contributing to the background. This is typically minor but should be considered.
-
Contaminating Kinases: If using cell lysates, other endogenous kinases may phosphorylate the peptide.[5] Using specific kinase inhibitors can help dissect the activity of the kinase of interest.[3]
-
Reagent Purity: Ensure the purity of your peptide substrate, ATP, and buffer components.
-
Detection Method: If using phosphospecific antibodies, non-specific binding can be an issue. Optimize blocking and washing steps. For fluorescence-based assays, intrinsic fluorescence of assay components could be a problem.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Kinase Activity | 1. Inactive Kinase Enzyme2. Suboptimal Assay Buffer3. Incorrect Substrate or ATP Concentration4. Presence of Inhibitors | 1. Verify kinase activity with a known positive control substrate. Ensure proper storage and handling.2. Check and optimize buffer pH, salt concentration, and divalent cation (e.g., MgCl₂) concentration.[3]3. Titrate both Histone H2b(29-35) and ATP. Ensure ATP concentration is sufficient (e.g., 1 mM was used to achieve full PKG activity despite a lower Kₘ).[3]4. Test for inhibitors in your reagents by running a control reaction with purified components. |
| High Variability Between Replicates | 1. Pipetting Errors2. Inconsistent Reaction Timing3. Temperature Fluctuations4. Plate Edge Effects | 1. Use calibrated pipettes and ensure proper mixing. For small volumes, prepare a master mix.2. Use a multichannel pipette to start/stop reactions simultaneously. Ensure incubation times are precise.3. Ensure all incubations are performed in a calibrated incubator or water bath. Avoid temperature gradients across the plate.4. Avoid using the outer wells of the assay plate, or ensure they are filled with buffer/water to minimize evaporation. |
| Non-Linear Reaction Progress Curves | 1. Substrate Depletion2. Product Inhibition3. Enzyme Instability | 1. Use a higher initial substrate concentration (e.g., >5x Kₘ) or shorten the assay time to measure only the initial velocity.2. Dilute the enzyme or shorten the assay time to limit product accumulation.3. Check the stability of your kinase under the assay conditions. Add stabilizing agents like BSA or glycerol (B35011) if necessary. |
Quantitative Data Summary
The following table summarizes key kinetic parameters for Histone H2b(29-35) with its primary target kinase.
| Kinase | Peptide Substrate | Kₘ (µM) | Vmax (µmol/min/mg) | Notes |
| cGMP-dependent Kinase (PKG) | Histone H2b(29-35) | 15 - 21[1][3] | 4.4[1] | The apparent Kₘ can vary based on assay conditions, such as ATP concentration and buffer composition. |
| cGMP-dependent Kinase (PKG) | [Ala34]histone H2B-(29-35) | 22 (Kᵢ for lin-benzo-ADP) | N/A | This analog was used in an inhibition study.[6] |
Experimental Protocols
Protocol 1: General Kinase Assay using Histone H2b(29-35)
This protocol describes a fluorescence-based assay, a common non-radioactive method.[4]
1. Reagent Preparation:
- Kinase Buffer (1X): 20 mM TRIS-HCl (pH 7.4), 10 mM MgCl₂, and other components as required by the specific kinase.
- Kinase Stock: Prepare a concentrated stock of the purified kinase in an appropriate storage buffer.
- Histone H2b(29-35) Stock: Prepare a 10 mM stock solution in nuclease-free water. Store at -20°C.
- ATP Stock: Prepare a 100 mM stock solution in nuclease-free water. Store at -20°C.
- Detection Reagent: Prepare according to the manufacturer's instructions (e.g., ADP-Glo™, Kinase-Glo®).
2. Assay Procedure:
- Prepare a master mix containing the kinase buffer, ATP (e.g., final concentration of 100 µM), and the kinase (e.g., final concentration of 5-10 nM).
- Aliquot the master mix into the wells of a microplate.
- To initiate the reaction, add Histone H2b(29-35) to each well to achieve the desired final concentration (e.g., 50 µM).
- Include appropriate controls:
- Negative Control (No Enzyme): Master mix without the kinase.
- Negative Control (No Substrate): Master mix without the Histone H2b(29-35).
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
- Stop the reaction by adding the detection reagent as per the manufacturer's protocol.
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
Protocol 2: Determination of Kₘ for Histone H2b(29-35)
This protocol determines the affinity of the kinase for the peptide substrate.[3]
1. Reagent Preparation:
- As described in Protocol 1.
2. Assay Procedure:
- Set up a series of reactions in a microplate.
- Keep the concentrations of the kinase (e.g., 5 nM) and ATP (saturating concentration, e.g., 1 mM) constant in all reactions.[3]
- Create a serial dilution of the Histone H2b(29-35) peptide to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM, 200 µM).
- Initiate the reactions and incubate for a short period to ensure you are measuring the initial velocity (e.g., 10-15 minutes).
- Stop the reactions and measure the signal as described previously.
- Plot the initial reaction velocity (signal) against the substrate concentration.
- Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vmax values.
Visualizations
Caption: A generic kinase signaling cascade leading to substrate phosphorylation.
Caption: Experimental workflow for a typical in vitro kinase assay.
Caption: A decision tree for troubleshooting low signal in kinase assays.
References
- 1. Histone H2B (29-35) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20140287447A1 - Ultrasensitive methodology for quantifying the kinase catalytic activity of any protein kinase in biological/clinical samples or recombinant/purified proteins using near-infrared-fluorescence (NIRF)-labeled, kinase-selective peptide substrates and a combination of kinase-selective inhibitors to define individual kinase activity - Google Patents [patents.google.com]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS:7440-70-2 - FACTA Search [nactem.ac.uk]
troubleshooting low signal in Histone H2b(29-35) phosphorylation assay
Welcome to the technical support center for the Histone H2b(29-35) phosphorylation assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, particularly low or no signal, during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the assay, providing potential causes and solutions.
Category 1: General Low or No Signal Issues
Question: I am not seeing any signal, or the signal is very weak. What are the common causes?
Answer: A weak or absent signal is one of the most common issues and can stem from several factors throughout the experimental workflow.[1][2]
Initial Checks:
-
Positive Control: Always include a positive control (e.g., a cell lysate from a treatment known to induce H2b phosphorylation) to confirm that the assay components and protocol are working correctly.[3][4]
-
Protein Transfer: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[1] This will confirm the presence of proteins across the membrane.
-
Reagent Activity: Ensure that substrates have not expired or lost activity. Test the substrate with a known positive control to verify its functionality.[3]
Troubleshooting Flowchart for Low/No Signal
Caption: A logical workflow to diagnose the cause of low or no signal.
Category 2: Sample Preparation and Handling
Question: How can I ensure my sample preparation is optimal for detecting histone phosphorylation?
Answer: Proper sample preparation is critical. Since you are analyzing a post-translational modification, preserving the phosphorylation state of the protein is paramount.
-
Lysis Buffer Composition: Use a lysis buffer that effectively extracts nuclear proteins. For histones, acid extraction is a common method.[5][6] Crucially, always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.[3][7][8]
-
Sample Handling: Keep samples on ice at all times to minimize enzymatic activity.[9]
-
Protein Concentration: The expression level of your target protein may be low.[3] It is recommended to load at least 20-30 µg of whole-cell extract. For detecting modified targets, you may need to increase this to 100 µg per lane.[4]
Question: Can the histone extraction method affect the phosphorylation state?
Answer: Yes. Some conventional methods can lead to dephosphorylation. It is crucial to use protocols optimized for preserving post-translational modifications.[10] Acid extraction is effective for enriching histones, but ensure phosphatase inhibitors are present in all buffers used before the acid step.[6][9]
Category 3: Antibody-Related Issues
Question: My primary antibody isn't working well. How do I optimize it?
Answer: Antibody performance is key to a successful assay.
-
Antibody Titration: The manufacturer's recommended dilution is a starting point. The optimal concentration can vary based on your specific experimental conditions.[11] It is essential to perform a titration (a dilution series) to find the concentration that yields the best signal-to-noise ratio.[12][13]
-
Incubation Time and Temperature: For low-abundance targets, a longer incubation period, such as overnight at 4°C, may yield better results than a 1-2 hour incubation at room temperature.[11]
-
Antibody Activity: Ensure the antibody has been stored correctly and is not expired. You can test its activity using a dot blot with a known positive control peptide or protein.[3]
Table 1: Example Primary Antibody Titration
| Dilution | Signal Intensity (Arbitrary Units) | Background | Signal-to-Noise Ratio |
| 1:250 | 1500 | High | 5 |
| 1:500 | 1200 | Moderate | 12 |
| 1:1000 | 950 | Low | 19 |
| 1:2000 | 400 | Very Low | 10 |
| 1:4000 | 150 | Very Low | 4 |
| Note: This table presents hypothetical data to illustrate the principle of optimization. |
Question: Does the choice of blocking buffer matter for a phosphorylation assay?
Answer: Absolutely. When detecting phosphoproteins, it is often recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk.[9] Milk contains casein, a phosphoprotein, which can be recognized by the secondary antibody, leading to high background.[9] A 5% w/v solution of BSA in TBS-T is a good starting point.[9]
Experimental Protocols
Protocol 1: Histone Extraction from Mammalian Cells
This protocol is adapted from standard acid extraction procedures designed to enrich for histone proteins.[5][6]
-
Cell Harvesting: Harvest cells and wash twice with ice-cold PBS supplemented with 5 mM Sodium Butyrate (to inhibit histone deacetylases) and a commercial phosphatase inhibitor cocktail.[6][14]
-
Cell Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 1x protease/phosphatase inhibitor cocktail) at a density of 10⁷ cells/mL.[6]
-
Incubation: Lyse cells on ice for 10 minutes with gentle agitation.
-
Nuclear Pellet Collection: Centrifuge at 2000 rpm (approx. 650 x g) for 10 minutes at 4°C. Discard the supernatant which contains cytoplasmic proteins.
-
Wash: Wash the nuclear pellet with half the initial volume of TEB and repeat the centrifugation.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ at a density of 4x10⁷ cells/mL.[5][6]
-
Histone Solubilization: Incubate overnight on a rotator at 4°C to extract histones.
-
Clarification: Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the remaining cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the histone proteins.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.
Protocol 2: Western Blotting for Phospho-Histone H2b
-
Sample Preparation: Mix your histone extract with 4x Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Due to the small size of histones (~15-20 kDa), use a high-percentage (e.g., 15% or 4-20% gradient) SDS-PAGE gel for good resolution.[9] Load 20-100 µg of histone extract per lane.
-
Protein Transfer: Transfer proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane. A smaller pore size is recommended for low molecular weight proteins like histones.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBS with 0.1% Tween-20 (TBS-T).
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-H2b(29-35) antibody at its optimized dilution (see Table 1) in 5% BSA/TBS-T. This is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBS-T for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Capture: Capture the chemiluminescent signal using a digital imager or X-ray film. Increase exposure time if the signal is weak.[3][15]
Visual Guides
Signaling Pathway Overview
While the specific kinase for the H2b(29-35) region may vary depending on the cellular context, histone phosphorylation is a common downstream event in many signaling cascades, such as the DNA damage response.[16] Mst1 kinase, for example, is known to phosphorylate H2B at Serine 14 in response to apoptotic stimuli.[17][18]
Caption: Generalized pathway of stimulus-induced Histone H2b phosphorylation.
Experimental Workflow
This diagram outlines the major steps of the Western blot-based phosphorylation assay.
Caption: Key stages of the Histone H2b phosphorylation detection workflow.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. biochem.slu.edu [biochem.slu.edu]
- 6. Histone Extraction Protocol [bio-protocol.org]
- 7. selleckchem.com [selleckchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Western blot optimization | Abcam [abcam.com]
- 10. academic.oup.com [academic.oup.com]
- 11. google.com [google.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. ホスファターゼ阻害剤カクテル [sigmaaldrich.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Phosphorylation of Histone H2B at DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-Histone H2B (Ser14) (D67H2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Histone H2B (D2H6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
preventing degradation of Histone H2b(29-35) peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the Histone H2b(29-35) peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the Histone H2b(29-35) peptide?
The amino acid sequence is H-Arg-Lys-Arg-Ser-Arg-Lys-Glu-OH, which can be represented by the single-letter code RKRSRKE.[1][2][3]
Q2: What are the primary causes of Histone H2b(29-35) peptide degradation in solution?
The degradation of the Histone H2b(29-35) peptide in solution can be attributed to two main factors:
-
Chemical Instability: This involves the alteration of the peptide's covalent structure through processes such as oxidation, hydrolysis (cleavage of the peptide backbone), and deamidation. Peptides are generally more stable in acidic conditions (pH 4-6), while basic conditions can accelerate degradation.
-
Enzymatic Degradation: Due to its sequence containing multiple arginine (Arg) and lysine (B10760008) (Lys) residues, the peptide is highly susceptible to cleavage by proteases, particularly trypsin and trypsin-like serine proteases, which cleave at the C-terminus of these amino acids.[4][5]
Q3: How should I store the lyophilized Histone H2b(29-35) peptide?
For optimal stability, the lyophilized peptide should be stored under the following conditions:
-
Short-term storage (weeks): Store at -20°C.
-
Long-term storage (months to years): Store at -80°C.[3] It is also crucial to keep the container tightly sealed and protected from light. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, as the peptide is likely hygroscopic.
Q4: What is the best way to prepare and store a stock solution of the Histone H2b(29-35) peptide?
To prepare a stock solution, dissolve the lyophilized peptide in a sterile, slightly acidic buffer (pH 5-6). Due to the basic nature of the peptide (high content of Arg and Lys), it should readily dissolve in aqueous solutions. If solubility issues arise, a small amount of 10% acetic acid can be used. For storage:
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to a few weeks) or -80°C for longer-term storage. Avoid storing the peptide in solution for extended periods, as its shelf-life is limited.
Q5: Can I use protease inhibitors to prevent the degradation of the Histone H2b(29-35) peptide?
Yes, using a broad-spectrum protease inhibitor cocktail is highly recommended, especially if the peptide solution will be used in experiments involving cell lysates, serum, or other biological fluids that may contain proteases.[6][7] These cocktails typically inhibit a wide range of proteases, including serine, cysteine, and metalloproteases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of peptide activity in my assay. | Peptide degradation due to improper storage or handling. | 1. Ensure the lyophilized peptide and stock solutions are stored at the correct temperatures (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Prepare fresh working solutions from a frozen stock aliquot for each experiment. |
| Enzymatic degradation from contaminated reagents or samples. | 1. Use sterile, protease-free water and buffers for reconstitution. 2. Add a broad-spectrum protease inhibitor cocktail to your peptide solution, especially when working with biological samples.[6][7] | |
| Chemical degradation due to inappropriate pH. | 1. Reconstitute and store the peptide in a slightly acidic buffer (pH 5-6). 2. Avoid prolonged exposure to basic conditions (pH > 8). | |
| Precipitate forms in my peptide solution. | Peptide aggregation. | 1. Briefly sonicate the solution to aid dissolution. 2. If the peptide was dissolved in a high concentration of organic solvent and then diluted, try reducing the initial organic solvent concentration. 3. Consider the isoelectric point (pI) of the peptide. At a pH near its pI, a peptide is least soluble. The calculated pI for RKRSRKE is high (approximately 12.5), so precipitation at neutral or slightly acidic pH is less likely due to charge repulsion. However, interactions with other molecules in the solution could still promote aggregation. |
| Adsorption to plasticware. | Use low-protein-binding microcentrifuge tubes and pipette tips. | |
| Unexpected peaks appear in my HPLC/MS analysis. | Peptide degradation products. | 1. Analyze the mass of the new peaks to identify potential modifications (e.g., oxidation, deamidation, cleavage products). 2. Review your storage and handling procedures to identify potential sources of degradation. 3. Perform a forced degradation study to characterize potential degradation products under stress conditions (see Experimental Protocols). |
Quantitative Data Summary
| Condition | Parameter | Expected Stability | Recommendation |
| Storage (Lyophilized) | Temperature | High at -80°C and -20°C. Decreases significantly at 4°C and room temperature. | For long-term storage, use -80°C. For short-term, -20°C is acceptable. |
| Storage (Solution) | Temperature | Limited stability at 4°C (days). Relatively stable for weeks to months when frozen at -20°C or -80°C. | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| pH | More stable at slightly acidic pH (5-6). Less stable at neutral and basic pH due to increased rates of hydrolysis and deamidation. | Use a sterile buffer with a pH between 5 and 6 for reconstitution and storage. | |
| Experimental Use | Presence of Proteases | Highly susceptible to degradation by trypsin and other serine proteases. | Add a broad-spectrum protease inhibitor cocktail to solutions, especially when mixed with biological samples. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Histone H2b(29-35) Peptide
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 15 minutes.
-
Prepare a sterile, slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Add the appropriate volume of the buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: Assessment of Peptide Stability by RP-HPLC-MS
This protocol outlines a method to monitor the degradation of the Histone H2b(29-35) peptide over time.
-
Sample Preparation:
-
Prepare a solution of the peptide at a known concentration (e.g., 100 µM) in the buffer system of interest (e.g., PBS, pH 7.4).
-
If testing for enzymatic degradation, add the protease of interest (e.g., trypsin) or the biological fluid (e.g., serum).
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile) to stop enzymatic activity and precipitate larger proteins.
-
Centrifuge the quenched samples to pellet any precipitate and transfer the supernatant for analysis.
-
-
RP-HPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and mass spectrometry (electrospray ionization in positive mode).
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact peptide (m/z corresponding to RKRSRKE) over time.
-
Identify the appearance of new peaks corresponding to degradation products and determine their masses to infer the type of degradation (e.g., cleavage products).
-
Calculate the percentage of remaining intact peptide at each time point to determine the degradation rate and half-life.
-
-
Visualizations
Caption: Workflow for assessing the stability of Histone H2b(29-35) peptide.
Caption: Troubleshooting logic for Histone H2b(29-35) peptide degradation issues.
References
- 1. Histone H2B (29-35) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone H2B (29-35), Synthetic Peptides - CD BioSciences [epigenhub.com]
- 4. PeptideCutter [web.expasy.org]
- 5. tandfonline.com [tandfonline.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthetic Histone H2b(29-35)
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of synthetic Histone H2b(29-35).
Frequently Asked Questions (FAQs)
Q1: What are the properties of the synthetic Histone H2b(29-35) peptide?
A1: The Histone H2b(29-35) peptide has the sequence Arg-Lys-Arg-Ser-Arg-Lys-Glu.[1][2] Its key properties are summarized in the table below. The amino acid composition is rich in basic (positively charged) residues, making it a hydrophilic and basic peptide.
Q2: What is the expected solubility of Histone H2b(29-35)?
A2: Due to its high net positive charge and hydrophilic nature, Histone H2b(29-35) is expected to be soluble in water and aqueous buffers.[3][4][5] Peptides with a high proportion of charged residues (>25%) are typically soluble in aqueous solutions.[3][6]
Q3: What is the recommended initial solvent for reconstituting Histone H2b(29-35)?
A3: The recommended starting solvent is sterile, distilled water.[7] If solubility issues arise, using a slightly acidic buffer or adding a small amount of dilute acetic acid is the next logical step for this basic peptide.[6][8][9]
Q4: How should I store the lyophilized peptide and the stock solution?
A4: Lyophilized peptides should be stored at -20°C or colder for long-term stability. Once reconstituted, it is recommended to create aliquots of the stock solution and store them at -20°C to avoid multiple freeze-thaw cycles.[7][10] Before opening the vial, always allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[3][11]
Peptide Properties and Recommended Solvents
Table 1: Physicochemical Properties of Histone H2b(29-35)
| Property | Value | Rationale |
| Sequence | Arg-Lys-Arg-Ser-Arg-Lys-Glu (RKRSRKE) | A 7-amino acid peptide.[1][2] |
| Molecular Weight | ~959.1 g/mol | Based on the amino acid composition.[2] |
| Net Charge at pH 7.0 | +4 | Calculated by assigning +1 to each basic residue (Arg, Lys, N-terminus) and -1 to each acidic residue (Glu, C-terminus).[9][11] This high positive charge indicates the peptide is basic. |
| Classification | Basic, Hydrophilic | The peptide contains a high percentage of charged residues (6 out of 7 amino acids are charged) and is therefore considered highly hydrophilic.[3] Its net positive charge makes it a basic peptide.[9] |
| Predicted Solubility | High in aqueous solutions | Peptides with a high net charge are generally soluble in aqueous media. Specifically, basic peptides dissolve well in neutral or slightly acidic solutions.[8] Several suppliers confirm it is soluble in water.[4][5] |
Table 2: Recommended Solvents for Histone H2b(29-35)
| Solvent Tier | Solvent | Instructions & Remarks |
| Primary | Sterile, deionized water | This should be the first solvent to try. Most basic peptides will dissolve in water.[7][8] |
| Secondary | 10% Acetic Acid in water | If the peptide does not dissolve in water, its basic nature suggests using a dilute acidic solution to aid dissolution.[6][9] Add the acidic solution dropwise until the peptide dissolves, then dilute with water to the desired concentration. |
| Tertiary | Buffers (e.g., PBS, Tris at pH < 7.0) | Using a buffer with a pH below the peptide's isoelectric point will ensure a net positive charge and promote solubility. |
| Last Resort | Dimethyl sulfoxide (B87167) (DMSO) | For very stubborn solubility issues, a small amount of an organic solvent like DMSO can be used first, followed by slow dilution with an aqueous buffer.[7][12] This is generally reserved for hydrophobic or neutral peptides and should be unnecessary for H2b(29-35). |
Troubleshooting Guide
Issue: My Histone H2b(29-35) peptide won't dissolve in water.
This is unexpected given the peptide's hydrophilic and highly charged nature. Follow this step-by-step guide to troubleshoot the problem.
Caption: Troubleshooting workflow for dissolving Histone H2b(29-35).
Experimental Protocols
Protocol 1: Small-Scale Peptide Solubility Test
It is critical to test the solubility of a small amount of your peptide before attempting to dissolve the entire sample.[3][7]
Methodology:
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator (approx. 20-30 minutes).[11]
-
Aliquoting: Weigh out a small amount of the peptide (e.g., 0.1 mg) into a sterile microcentrifuge tube.
-
Solvent Addition (Water): Add a calculated volume of sterile, deionized water to achieve a high concentration (e.g., 10 µL for a 10 mg/mL stock).
-
Dissolution Aids: Vortex the tube gently. If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[12] Brief, gentle warming (<40°C) can also be attempted.[3][6]
-
Observation: Check for a clear solution. If it is clear, the peptide is soluble in water.
-
Solvent Addition (Acid): If the solution remains cloudy or contains particulates, add 10% acetic acid drop-by-drop (0.5-1.0 µL at a time), vortexing between additions, until the solution becomes clear.[9]
-
Documentation: Record the final solvent composition required to achieve dissolution.
Caption: Experimental workflow for peptide solubility testing.
Protocol 2: Standard Reconstitution of Histone H2b(29-35)
Methodology:
-
Preparation: Allow the vial of lyophilized peptide to reach room temperature before opening.[11]
-
Centrifugation: Briefly centrifuge the vial to ensure all peptide powder is at the bottom of the tube.[11]
-
Solvent Addition: Based on the results of your solubility test (Protocol 1), add the appropriate solvent (sterile water or a dilute acetic acid solution) to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Mixing: Vortex the vial gently until the peptide is completely dissolved. Sonication can be used if necessary to break up any small aggregates.[6]
-
Verification: Ensure the final solution is clear and free of particulates. If not, the peptide is not fully in solution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or below.[7]
References
- 1. Histone H2B (29-35) - Echelon Biosciences [echelon-inc.com]
- 2. Arg-Lys-Arg-Ser-Arg-Lys-Glu | C38H74N18O11 | CID 24868213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. haoranbio.com [haoranbio.com]
- 5. Cas 82801-73-8,ARG-LYS-ARG-ALA-ARG-LYS-GLU | lookchem [lookchem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. biobasic.com [biobasic.com]
- 10. Histone H2B (29-35), Synthetic Peptides - CD BioSciences [epigenhub.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Histone H2B(29-35) Pulldown Assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize non-specific binding in Histone H2B(29-35) pulldown experiments, a critical step for accurately identifying interacting proteins such as cGMP-dependent kinases.[1][2]
Troubleshooting Guide & FAQs
A common challenge in pulldown assays using highly charged peptides like histone fragments is high background from non-specific binding.[3] Histones are cationic and can interact non-specifically with numerous proteins.[3] This section addresses frequent issues and their solutions.
Q1: What are the primary causes of high non-specific binding in my Histone H2B(29-35) pulldown?
High background can stem from several sources:
-
Intrinsic "Stickiness" of Histone Peptides: The H2B(29-35) peptide is rich in basic amino acids (Arg, Lys), making it prone to electrostatic interactions with acidic proteins.[1][3]
-
Indirect Interactions via Nucleic Acids: Cellular DNA or RNA can act as a bridge, linking the histone peptide to DNA/RNA-binding proteins that are not true interactors.[3]
-
Non-specific Binding to Beads: The affinity beads (e.g., streptavidin, protein A/G) themselves can have binding sites for cellular proteins.[4]
-
Insufficient Washing: Wash steps that are not stringent enough may fail to remove weakly bound, non-specific proteins.[5]
-
Protein Concentration: Excessively high concentrations of cell lysate can overwhelm the specific binding capacity and increase the likelihood of non-specific interactions.
Q2: I'm observing many background bands, even in my negative control. What should I do first?
The first step is to optimize your blocking and pre-clearing procedures.
-
Pre-clearing Lysate: Before incubation with your peptide-coupled beads, incubate the cell lysate with beads alone (e.g., streptavidin beads without the biotinylated peptide) for 1-2 hours at 4°C.[4] Centrifuge to pellet the beads and use the supernatant for your pulldown. This removes proteins that non-specifically bind to the bead matrix.
-
Blocking Beads: Ensure your beads are thoroughly blocked. Before coupling the peptide, wash the beads multiple times with a blocking solution containing a high concentration of a non-relevant protein, like Bovine Serum Albumin (BSA).[6]
Q3: How can I optimize my wash buffers to reduce background?
Optimizing wash buffer composition is crucial. You can increase stringency by adjusting salt and detergent concentrations. It is often beneficial to perform a series of washes with increasing stringency.[4][6]
-
Increase Salt Concentration: Salt disrupts ionic interactions. You can increase NaCl or KCl concentration in your wash buffer, typically ranging from 150 mM (low stringency) to 500 mM (high stringency).
-
Add/Increase Detergent: Non-ionic detergents like NP-40 (Igepal CA-630) or Triton X-100 help disrupt non-specific hydrophobic interactions. A typical concentration is 0.1% to 0.5%.[4][6]
-
Add Chaotropic Agents: In some cases, low concentrations of agents like sodium deoxycholate can be included to further reduce background.[6]
-
Increase Number of Washes: Perform at least 3-5 washes, with sufficient incubation time (e.g., 5-10 minutes per wash) to allow contaminants to dissociate.[4]
Q4: Should I treat my lysate with nucleases?
Yes, treating your lysate with a nuclease like Benzonase is highly recommended.[3] This will degrade DNA and RNA, eliminating non-specific interactions mediated by these nucleic acids.[3]
-
Procedure: Add Benzonase to your cell lysate and incubate on ice for 30-60 minutes before pre-clearing.[3] The effective concentration may need to be optimized, but a common starting point is 25-50 units/mL.
Q5: Can cross-linking help improve the specificity of my pulldown?
Cross-linking can stabilize transient or weak interactions, potentially improving the signal-to-noise ratio. However, it can also increase background by permanently linking non-specific proteins that are in close proximity.
-
When to Use: Consider using a cross-linker like formaldehyde (B43269) (1% final concentration for 10-15 minutes at room temperature) if you are trying to capture a weak or transient interaction.[5][6]
-
Caution: Cross-linking requires optimization of concentration and time and necessitates a reversal step (e.g., heating at 65°C) before analysis by mass spectrometry or Western blot.[6]
Data and Buffer Compositions
The following tables provide starting points for buffer compositions. These should be optimized for your specific experimental system.
Table 1: Recommended Lysis and Wash Buffer Compositions
| Buffer Component | Lysis Buffer | Low Stringency Wash Buffer | Medium Stringency Wash Buffer | High Stringency Wash Buffer |
| Tris-HCl (pH 7.5) | 50 mM | 50 mM | 50 mM | 50 mM |
| NaCl/KCl | 150 mM | 150 mM | 300 mM | 500 mM |
| EDTA | 1 mM | 1 mM | 1 mM | 1 mM |
| NP-40 / Triton X-100 | 0.5% | 0.2% | 0.5% | 0.5% |
| Glycerol | 10% | - | - | - |
| Protease Inhibitors | 1X Cocktail | 1X Cocktail | 1X Cocktail | 1X Cocktail |
| Phosphatase Inhibitors | 1X Cocktail | 1X Cocktail | 1X Cocktail | 1X Cocktail |
Note: Always add protease and phosphatase inhibitor cocktails fresh to the buffers before use.[7]
Experimental Protocols & Visualizations
Standard Histone H2B(29-35) Peptide Pulldown Workflow
This diagram illustrates a typical workflow for a peptide pulldown experiment followed by mass spectrometry analysis.
References
- 1. Histone H2B (29-35) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of protein complexes that bind to histone H3 combinatorial modifications using super-SILAC and weighted correlation network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigenome-noe.net [epigenome-noe.net]
- 7. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Full-Length H2B with Mutations in the 29-35 Region
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the expression of full-length histone H2B containing mutations in the 29-35 amino acid region. This region is a critical part of the H2B N-terminal tail, often referred to as the Histone H2B Repression (HBR) domain (residues 30-37), which is crucial for transcriptional regulation and maintaining genome stability.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the function of the H2B 29-35 region and why are mutations here problematic?
The 29-35 region of histone H2B is a highly conserved part of the N-terminal tail. This region, particularly residues 30-37, forms the H2B Repression (HBR) domain, which plays a significant role in transcriptional repression.[1][2][3] It is also involved in gene activation and DNA damage responses.[2] Mutations in this region can disrupt these functions, leading to altered gene expression and increased sensitivity to DNA damage.[1] From an expression standpoint, because this region is highly basic and interacts with DNA, mutations can potentially lead to protein misfolding, aggregation, and overall instability when expressed recombinantly.[4][5]
Q2: I am not getting any or very low yield of my mutant H2B protein. What are the possible causes and solutions?
Low or no expression of mutant H2B is a common issue. Several factors could be contributing to this problem. The primary reasons often revolve around mRNA instability, codon bias, or toxicity of the mutant protein to the expression host.
Troubleshooting Steps for Low/No Protein Expression:
| Potential Cause | Recommended Solution | Rationale |
| Codon Bias | Synthesize a codon-optimized gene for your expression host (e.g., E. coli). | The native histone gene may contain codons that are rare in the expression host, leading to translational stalling and premature termination.[6][7][8] |
| mRNA Instability | Analyze the 5' end of your mRNA for strong secondary structures. Introduce silent mutations to reduce GC content if necessary. | High GC content at the 5' end can create stable secondary structures in the mRNA, hindering ribosome binding and translation initiation.[9] |
| Protein Toxicity | Use a tightly regulated expression vector (e.g., pLysS or pBAD systems) to minimize basal expression. Lower the induction temperature (e.g., 18-25°C) and inducer concentration (e.g., 0.1-0.5 mM IPTG). | "Leaky" expression of a potentially toxic mutant protein can impair cell growth and reduce the overall yield.[9][10] |
| Plasmid Integrity | Sequence your expression construct to verify that the mutation was correctly introduced and the reading frame is intact. | Errors during cloning or PCR can introduce unintended mutations or frameshifts, leading to a non-functional or truncated protein.[9] |
Q3: My mutant H2B protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
Inclusion body formation is a frequent challenge when expressing eukaryotic proteins, like histones, in prokaryotic systems such as E. coli. This is often due to improper folding and aggregation of the overexpressed protein.
Troubleshooting Steps for Insoluble Protein:
| Potential Cause | Recommended Solution | Rationale | | :--- | :--- | | Rapid Expression Rate | Lower the induction temperature to 16-25°C and reduce the inducer concentration. | Slower expression rates can give the protein more time to fold correctly.[10][11] | | Improper Folding Environment | Co-express with molecular chaperones (e.g., GroEL/GroES) or use specialized E. coli strains engineered for enhanced protein folding. | Chaperones can assist in the proper folding of the mutant H2B protein. | | Sub-optimal Buffer Conditions | During cell lysis and purification, use buffers with additives that can help stabilize the protein, such as L-arginine, glycerol, or non-detergent sulfobetaines. | These additives can help to prevent protein aggregation. | | Lack of Co-factors/Partners | Consider co-expressing with its binding partner, histone H2A. | Histone H2B naturally forms a dimer with H2A, and co-expression can promote proper folding and stability.[12] |
Q4: How can I verify that my expressed mutant H2B is functional?
Verifying the functionality of your mutant H2B is crucial. This typically involves assessing its ability to assemble into nucleosomes and its impact on chromatin-related processes.
Experimental Approaches to Assess Functionality:
| Assay | Purpose | Expected Outcome for a Functional Mutant |
| In Vitro Nucleosome Reconstitution | To determine if the mutant H2B can assemble into stable nucleosomes with H2A, H3, H4, and DNA. | The mutant H2B should form octamers and reconstitute into nucleosomes that can be visualized on a native polyacrylamide gel. |
| Micrococcal Nuclease (MNase) Digestion Assay | To assess the stability of nucleosomes containing the mutant H2B. | Nucleosomes containing the mutant H2B may show altered sensitivity to MNase digestion compared to wild-type, indicating changes in nucleosome stability.[13] |
| Chromatin Immunoprecipitation (ChIP) | To determine if the mutant H2B is incorporated into chromatin in vivo and to map its genomic localization. | Successful immunoprecipitation of chromatin with an antibody against your tagged mutant H2B indicates its incorporation into nucleosomes. |
| Transcriptional Reporter Assays | To investigate the effect of the H2B mutation on gene expression. | Mutations in the HBR domain may lead to de-repression of certain reporter genes.[1] |
Experimental Protocols
Protocol 1: Recombinant Histone H2B Expression and Purification from E. coli
This protocol is adapted for the expression of full-length H2B in a bacterial system.
-
Transformation: Transform a codon-optimized H2B expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3) pLysS).
-
Culture Growth:
-
Inoculate a starter culture of 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Add IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to grow the culture for 16-20 hours at the lower temperature.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a denaturing lysis buffer (e.g., 7 M Guanidine-HCl, 20 mM Tris-HCl pH 7.5, 10 mM DTT).
-
Lyse the cells by sonication on ice.
-
-
Purification from Inclusion Bodies (if necessary):
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing Triton X-100 to remove membrane contaminants.
-
Solubilize the washed inclusion bodies in a denaturing buffer containing 6 M Urea.
-
-
Chromatography:
-
Purify the solubilized H2B using ion-exchange chromatography (e.g., SP-Sepharose) under denaturing conditions.
-
Elute the protein using a salt gradient (e.g., 0.1 M to 1 M NaCl).
-
-
Refolding and Storage:
-
Dialyze the purified protein against a refolding buffer with a decreasing concentration of urea.
-
Store the refolded protein at -80°C.
-
Visualizations
Caption: Troubleshooting workflow for expressing mutant H2B.
Caption: Functional implications of the H2B 29-35 region.
References
- 1. Deciphering the Roles of the Histone H2B N-Terminal Domain in Genome-Wide Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Conserved Region within H2B Is Important for FACT To Act on Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The N-terminal tails of the H2A-H2B histones affect dimer structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Terminal Tails of Histones H2A and H2B Differentially Affect Transcription by RNA Polymerase II In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.azenta.com [web.azenta.com]
- 7. Codon Optimization: How to Make Genes Express Better in Host Cells [synapse.patsnap.com]
- 8. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Histone H2B - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Histone H2b(29-35) Kinase Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Histone H2b(29-35) kinase reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Histone H2b(29-35) kinase reaction?
A1: The optimal pH for most kinase assays is near physiological pH, typically in the range of 7.0-8.0. For kinases like Cyclin-dependent kinase 6 (CDK6), maximal enzymatic activity is observed between pH 7.0 and 8.0, with a significant decline in activity in more acidic or alkaline conditions.[1] It is recommended to start with a buffer at pH 7.5 and perform a pH titration to determine the precise optimum for your specific kinase.
Q2: What is the recommended concentration of MgCl₂ in the kinase reaction buffer?
A2: Magnesium ions (Mg²⁺) are essential cofactors for most kinases, as they are required for the proper binding of ATP. The optimal MgCl₂ concentration is typically in slight excess of the ATP concentration. For many kinase assays, a concentration range of 5-10 mM MgCl₂ is effective when the ATP concentration is in the low millimolar range.[2] It is crucial to optimize the MgCl₂ concentration for each specific kinase and substrate pair.
Q3: How does salt concentration affect the kinase reaction?
A3: Salt concentration can significantly impact kinase activity by influencing the ionic strength of the buffer, which can affect both the enzyme and the substrate. For cAMP-dependent protein kinase (PKA), a related serine/threonine kinase, optimal activity is observed at NaCl concentrations between 20 mM and 100 mM.[3] Concentrations above 200 mM can be inhibitory.[3] It is advisable to start with a salt concentration of approximately 50-100 mM NaCl or KCl and optimize from there.
Q4: Which kinase is primarily responsible for phosphorylating Histone H2b at Serine 36 in vivo?
A4: In vivo studies have identified the AMP-activated protein kinase (AMPK) as a key kinase that directly phosphorylates Histone H2B at Serine 36 in response to cellular stress.[4][5][6][7][8] This phosphorylation is part of a signaling pathway that regulates transcription and cellular adaptation to stress.[4][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low kinase activity | Inactive kinase enzyme | Ensure proper storage and handling of the kinase. Avoid repeated freeze-thaw cycles. Test kinase activity with a known positive control substrate. |
| Suboptimal buffer conditions | Systematically vary the pH (6.5-8.5), MgCl₂ concentration (1-20 mM), and salt concentration (0-200 mM NaCl/KCl) to find the optimal conditions. | |
| Incorrect ATP concentration | The ATP concentration should be at or near the Km for the kinase. A typical starting concentration is 100 µM. | |
| Degraded peptide substrate | Store the Histone H2b(29-35) peptide lyophilized at -20°C or -80°C. Prepare fresh solutions in an appropriate buffer before use. | |
| High background signal | Non-enzymatic phosphorylation | Run a control reaction without the kinase to assess the level of non-enzymatic ATP hydrolysis and substrate phosphorylation. |
| Contaminating kinase activity | If using a cell lysate as the kinase source, consider purifying the kinase of interest to remove other kinases that may phosphorylate the substrate. | |
| Issues with radioactive ATP | Ensure the [γ-³²P]ATP is not old, as this can lead to higher background. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and be precise, especially with small volumes. Prepare a master mix for the reaction components to ensure consistency across samples. |
| Temperature fluctuations | Ensure a consistent incubation temperature. Use a water bath or incubator with stable temperature control. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with buffer to minimize evaporation. |
Experimental Protocols
Standard Radioactive Kinase Assay for Histone H2b(29-35)
This protocol is a starting point and should be optimized for your specific kinase and experimental setup.
1. Reagent Preparation:
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT. Prepare fresh from stock solutions.
-
Kinase: Dilute the kinase to the desired concentration in Kinase Buffer. The optimal concentration needs to be determined empirically.
-
Histone H2b(29-35) Peptide Substrate: Prepare a 10 mM stock solution in sterile water. Dilute to the desired final concentration (e.g., 200 µM) in Kinase Buffer.
-
ATP Mix: Prepare a solution containing 100 µM "cold" ATP and [γ-³²P]ATP (specific activity ~3000 Ci/mmol) to a final specific activity of ~500 cpm/pmol.
2. Kinase Reaction:
-
Set up the reaction in a microcentrifuge tube on ice.
-
Add the following components in order:
-
10 µL of 1X Kinase Buffer
-
5 µL of diluted kinase
-
5 µL of diluted Histone H2b(29-35) peptide
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the ATP Mix.
-
Incubate at 30°C for the desired time (e.g., 10-30 minutes). The reaction time should be within the linear range of phosphorylation.
-
Stop the reaction by adding 10 µL of 75 mM phosphoric acid.
3. Separation and Quantification:
-
Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone (B3395972) for 2 minutes.
-
Let the P81 paper air dry.
-
Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[9][10][11][12]
Data Presentation: Optimizing Buffer Conditions
The following tables provide suggested starting ranges for optimizing the buffer conditions for your Histone H2b(29-35) kinase reaction. The optimal conditions should be determined empirically for each specific kinase.
Table 1: Effect of pH on Relative Kinase Activity (Hypothetical Data)
| pH | Relative Activity (%) |
| 6.5 | 45 |
| 7.0 | 85 |
| 7.5 | 100 |
| 8.0 | 90 |
| 8.5 | 60 |
Table 2: Effect of MgCl₂ Concentration on Relative Kinase Activity (Hypothetical Data)
| MgCl₂ (mM) | Relative Activity (%) |
| 1 | 30 |
| 5 | 95 |
| 10 | 100 |
| 15 | 80 |
| 20 | 65 |
Table 3: Effect of NaCl Concentration on Relative Kinase Activity (Hypothetical Data)
| NaCl (mM) | Relative Activity (%) |
| 0 | 70 |
| 25 | 90 |
| 50 | 100 |
| 100 | 85 |
| 150 | 60 |
| 200 | 40 |
Visualization of a Relevant Signaling Pathway
The following diagram illustrates the signaling pathway involving AMP-activated protein kinase (AMPK) and the phosphorylation of Histone H2B, which is a key event in the cellular response to stress.[4][5][6][7][8]
Caption: AMPK-mediated phosphorylation of Histone H2B in response to cellular stress.
References
- 1. Effect of pH on the structure and function of cyclin-dependent kinase 6 | PLOS One [journals.plos.org]
- 2. Effect of Mg2+ concentration on the cAMP-dependent protein kinase-catalyzed activation of rabbit skeletal muscle phosphorylase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signaling kinase AMPK activates stress-promoted transcription via histone H2B phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Kinase AMPK Activates Stress-Promoted Transcription via Histone H2B Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Histone H2B(29-35) Antibody Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the specificity of antibodies targeting the Histone H2B (29-35) region. This region is a critical site for post-translational modifications (PTMs), including ubiquitination, which play a crucial role in gene regulation and DNA repair. The information provided here is intended for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common specificity issues with antibodies targeting histone modifications like those in the H2B(29-35) region?
A1: The most prevalent issues include:
-
Cross-reactivity with other histone modifications: Antibodies may recognize similar amino acid sequences or PTMs on other histones or even on different sites of H2B. For instance, an antibody intended for monoubiquitinated Lysine 34 (K34ub) might show cross-reactivity with other ubiquitinated lysines.
-
Recognition of the unmodified histone: Some antibodies may bind to the unmodified histone tail, leading to high background and non-specific signals.
-
Influence of neighboring PTMs: The binding of the antibody to its target epitope can be enhanced or inhibited by the presence of other modifications in the vicinity.
-
Lot-to-lot variability: Different batches of the same antibody can exhibit significant variations in specificity and affinity, making experimental reproducibility a challenge.[1]
-
Application-dependent performance: An antibody that performs well in one application, such as a peptide array, may not be suitable for more complex applications like Chromatin Immunoprecipitation (ChIP).[2]
Q2: How can I validate the specificity of my Histone H2B(29-35) antibody?
A2: A multi-pronged validation approach is highly recommended:
-
Peptide Array: This is a high-throughput method to screen the antibody against a library of histone peptides with various modifications. It helps to identify the primary target and potential off-targets.[3][4]
-
Western Blot: This is a crucial step to confirm that the antibody recognizes the target protein at the correct molecular weight in the context of whole-cell lysates or histone extracts. It is also used to assess cross-reactivity with other proteins.
-
Peptide Competition Assay: This involves pre-incubating the antibody with the immunizing peptide (and other modified or unmodified peptides) before performing a Western blot or ELISA. A specific antibody's signal should be blocked only by its target peptide.
-
Chromatin Immunoprecipitation (ChIP): This is the ultimate functional validation for antibodies intended for ChIP-seq. The antibody should enrich for known target genomic loci.
-
siRNA Knockdown: If the enzyme responsible for the specific modification is known (e.g., an E3 ligase for ubiquitination), siRNA-mediated knockdown of the enzyme should lead to a reduction in the antibody signal.
Q3: What is the difference between monoclonal and polyclonal antibodies, and which is better for studying histone modifications?
A3:
-
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. They can provide a stronger signal but are more prone to batch-to-batch variability and cross-reactivity.[1]
-
Monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope. They generally offer higher specificity and better consistency between batches.[1]
For studying specific histone PTMs, monoclonal antibodies are often preferred due to their higher specificity and reproducibility.
Troubleshooting Guides
Western Blotting
Q: I am observing no signal or a very weak signal for my target histone modification.
A:
-
Insufficient antigen: Ensure you are loading an adequate amount of protein (typically 20-30 µg of whole-cell lysate or 1-5 µg of histone extract).
-
Poor antibody-antigen binding: Optimize the primary antibody concentration and incubation time. Consider incubating overnight at 4°C for weaker antibodies.
-
Inefficient transfer: Histones are small proteins, so ensure your transfer conditions are optimized for low molecular weight proteins. Use a 0.2 µm pore size membrane (PVDF or nitrocellulose).[5][6]
-
Antibody compatibility: Confirm that your secondary antibody is compatible with the primary antibody's host species and isotype.
-
Inactive antibody: Ensure the antibody has been stored correctly and has not expired.
Q: I am seeing multiple bands or non-specific bands on my Western blot.
A:
-
High antibody concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding.
-
Cross-reactivity: The antibody may be cross-reacting with other proteins. Use a more specific blocking buffer (e.g., 5% BSA in TBST) and increase the number and duration of wash steps.
-
Sample degradation: Use fresh samples and always include protease and phosphatase inhibitors in your lysis buffer.
-
Secondary antibody non-specificity: Run a control lane with only the secondary antibody to check for non-specific binding.
Chromatin Immunoprecipitation (ChIP)
Q: My ChIP-qPCR shows low enrichment of my target loci.
A:
-
Suboptimal antibody concentration: Titrate the amount of antibody used per ChIP reaction. Too little antibody will result in inefficient pulldown, while too much can increase background.
-
Inefficient immunoprecipitation: Ensure proper antibody-chromatin incubation time and temperature. Overnight incubation at 4°C is often recommended.
-
Poor chromatin shearing: Optimize sonication or enzymatic digestion to achieve fragment sizes between 200-800 bp.
-
Target not present in your cell type/condition: Verify the presence of the histone modification in your sample by Western blot before proceeding with ChIP.
-
Ineffective cross-linking: Optimize the formaldehyde (B43269) cross-linking time and quenching conditions.
Q: I am observing high background in my ChIP experiment.
A:
-
Non-specific antibody binding: Include a negative control IgG of the same isotype and from the same host species as your primary antibody.
-
Insufficient washing: Increase the number and stringency of your wash steps after immunoprecipitation.
-
Too much starting material: Titrate the amount of chromatin used in each IP.
-
Contamination with non-specific DNA: Ensure that your buffers are clean and that you are using appropriate blocking agents.
Data Presentation
Table 1: Representative Peptide Array Specificity Data for a Hypothetical Anti-Histone H2B K34ub Monoclonal Antibody
| Peptide Sequence | Modification | Relative Binding Affinity (%) |
| ...-S-K(ub)-A-V-T-... | K34ub | 100 |
| ...-S-K-A-V-T-... | Unmodified | < 1 |
| ...-S-K(ac)-A-V-T-... | K34ac | < 2 |
| ...-A-K(ub)-R-H-K-... | H2A K119ub | < 5 |
| ...-G-K(ub)-G-G-K-... | H2B K120ub | < 3 |
This table illustrates the expected high specificity of a validated antibody to its target modification with minimal cross-reactivity to the unmodified peptide or other related modifications.
Experimental Protocols
Protocol 1: Validation of Histone H2B(29-35) Antibody Specificity by Western Blot
-
Sample Preparation:
-
Prepare whole-cell lysates from your cells of interest using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Alternatively, perform an acid extraction to enrich for histones.
-
-
Protein Quantification:
-
Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of whole-cell lysate or 1-5 µg of histone extract per lane on a 15% polyacrylamide gel to resolve low molecular weight histone proteins.
-
Include a pre-stained protein ladder.
-
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Confirm efficient transfer by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-Histone H2B(29-35) antibody at the recommended dilution in the blocking buffer. Incubation can be for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 7.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and nuclei to release the chromatin.
-
Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a fraction of the chromatin with your anti-Histone H2B(29-35) antibody and a negative control IgG overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Analysis:
-
Analyze the enrichment of specific genomic loci by qPCR or proceed to library preparation for ChIP-seq.
-
Visualizations
Caption: Antibody validation workflow.
Caption: ChIP troubleshooting guide.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 3. Analysis of Histone Antibody Specificity with Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
Technical Support Center: Refining HPLC Purification of Histone H2b(29-35)
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of the synthetic peptide Histone H2b(29-35).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying the Histone H2b(29-35) peptide?
The Histone H2b(29-35) is a relatively short, 7-amino-acid peptide. Depending on its exact sequence, it is likely to be hydrophilic. The primary challenges in its purification by RP-HPLC include:
-
Poor Retention: Hydrophilic peptides have weak interactions with non-polar stationary phases (like C18), leading to elution in or near the solvent front with poor separation from other polar impurities.
-
Co-elution with Impurities: Truncated or deletion peptide sequences, which are common byproducts of solid-phase peptide synthesis (SPPS), may have similar hydrophobicities, making them difficult to resolve.
-
Poor Peak Shape: Secondary interactions between the peptide and the silica (B1680970) backbone of the stationary phase can lead to peak tailing, reducing resolution and purity of collected fractions.
Q2: What is a good starting point for the HPLC method development for this peptide?
A good starting point is a standard peptide purification protocol using a C18 column with a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2] TFA helps to improve peak shape and retention. A shallow gradient is often effective for separating closely eluting impurities.[1]
Q3: How can I improve the retention of my hydrophilic peptide on a C18 column?
To improve retention of hydrophilic peptides:
-
Ensure Proper Ion Pairing: Use 0.1% TFA in both your aqueous (Solvent A) and organic (Solvent B) mobile phases. TFA forms ion pairs with the peptide, increasing its hydrophobicity and retention.[1][2]
-
Start with a Low Percentage of Organic Solvent: Begin your gradient at a very low concentration of acetonitrile (e.g., 0-5%) to ensure the peptide binds to the column head.
-
Use a Shallow Gradient: A slow increase in the organic solvent concentration (e.g., 0.5-1% per minute) can significantly improve the resolution of early-eluting, hydrophilic peptides.[1]
-
Consider a Different Stationary Phase: If retention is still poor, a C8 column might be a suitable alternative. For very polar peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an option.[3][4]
Q4: What purity level should I aim for?
The required purity depends on the downstream application of the peptide.[5][6]
| Purity Level | Recommended Applications |
| >85% | Polyclonal antibody production, non-quantitative enzyme-substrate studies. |
| >95% | In vitro bioassays, cell-based assays, quantitative receptor-ligand studies, NMR.[6] |
| >98% | In vivo studies, clinical trials, structural studies (crystallography), use as a pharmaceutical ingredient.[6][7] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed to assess the purity of the crude or purified Histone H2b(29-35) peptide.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Solvent A (0.1% TFA in water) to a final concentration of 1 mg/mL.[1]
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.
-
-
HPLC System and Column:
-
Column: C18, 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Detection Wavelength: 214-220 nm (for peptide bonds).[6]
-
Column Temperature: 30-40°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Gradient Conditions:
| Time (minutes) | % Solvent B (ACN with 0.1% TFA) |
| 0 | 5 |
| 30 | 50 |
| 32 | 95 |
| 35 | 95 |
| 36 | 5 |
| 40 | 5 |
Protocol 2: Preparative RP-HPLC for Purification
This protocol is a starting point for purifying milligram quantities of the crude peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of Solvent A. If solubility is an issue, a small amount of ACN or DMSO can be added, but the final concentration of organic solvent should be kept as low as possible to ensure binding to the column. For highly insoluble peptides, 6M guanidine (B92328) hydrochloride with 0.1% TFA can be used.[1]
-
The concentration can be higher than for analytical runs (e.g., 10-25 mg/mL), depending on solubility.
-
Filter the sample before loading.
-
-
HPLC System and Column:
-
Column: C18, 5-10 µm particle size, 100-300 Å pore size, e.g., 21.2 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Detection Wavelength: 214-220 nm.
-
Flow Rate: 15-20 mL/min (adjust based on column diameter).
-
Loading: Inject the prepared sample onto the column.
-
-
Optimized Gradient for a Hydrophilic Heptapeptide:
| Time (minutes) | % Solvent B (ACN with 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 35 |
| 40 | 95 |
| 45 | 95 |
| 46 | 5 |
| 55 | 5 |
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 1-minute intervals) as peaks elute from the column.
-
Analyze the purity of each fraction using the analytical HPLC protocol.
-
Pool fractions with the desired purity (>95% or as required).
-
Lyophilize the pooled fractions to obtain the purified peptide powder.
-
Quantitative Data Summary
The following table presents typical data for the purification of a short, hydrophilic synthetic peptide. Note that yield and purity are highly dependent on the success of the initial synthesis.
| Parameter | Crude Peptide | After Preparative HPLC |
| Purity (by analytical HPLC) | 30 - 70% | >95% |
| Typical Yield | N/A | 15 - 40% (of crude peptide mass) |
| Primary Impurities | Truncated sequences, deletion sequences, protecting group remnants | Co-eluting closely related sequences |
Troubleshooting Guide
Issue 1: Poor or No Retention (Peptide elutes in the void volume)
| Possible Cause | Solution |
| Peptide is highly hydrophilic. | Decrease the initial %B to 0-2%. Use a shallower gradient (e.g., 0.5% B/min). Consider a C8 or a HILIC column. |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) or in 100% water with 0.1% TFA. |
| No ion-pairing agent. | Ensure 0.1% TFA is present in both Solvent A and Solvent B. |
| Column failure. | Test with a standard peptide of known retention. If it also elutes early, replace the column. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary interactions with silica. | Ensure 0.1% TFA is used. Low concentrations of TFA can lead to peak tailing.[2] Using a high-purity silica column can also minimize this issue. |
| Column overload. | Reduce the amount of peptide injected. For preparative runs, this can lead to broader peaks. |
| Sample solvent mismatch. | Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. |
| Column contamination/void. | Flush the column with a strong solvent (e.g., 100% ACN). If the problem persists, try back-flushing or replace the column. |
Issue 3: High Backpressure
| Possible Cause | Solution |
| Clogged inline filter or frit. | Replace the inline filter. If the column frit is clogged, try back-flushing the column (disconnected from the detector). |
| Precipitation of sample/buffer. | Ensure the sample is fully dissolved and filtered before injection. Check for buffer compatibility with the organic solvent. |
| Particulate matter in mobile phase. | Filter all mobile phases before use. |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of synthetic peptides.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. peptide.com [peptide.com]
- 2. hplc.eu [hplc.eu]
- 3. short basic peptide separation - Chromatography Forum [chromforum.org]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Validation & Comparative
Validating cGMP-Dependent Kinase Activity: A Comparative Guide to Using Histone H2B (29-35) and Alternative Methods
For researchers in pharmacology, cell biology, and drug development, accurately measuring the activity of cGMP-dependent protein kinase (PKG) is crucial for understanding its role in various physiological processes and for screening potential therapeutic agents. This guide provides a detailed comparison of methods for validating PKG activity, with a focus on the widely used peptide substrate, Histone H2B (29-35). We will explore the traditional radioactive assay using this substrate and compare its performance with modern non-radioactive alternatives, supported by experimental data and detailed protocols.
The Role of PKG and the Importance of Activity Validation
The cGMP-dependent protein kinase is a key effector of the nitric oxide/cGMP signaling pathway, playing a vital role in regulating a multitude of cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal function. Validating PKG activity is essential for elucidating its signaling pathways, identifying new substrates, and for the discovery and characterization of novel activators and inhibitors.
Method 1: The Classic Approach - Radioactive Kinase Assay with Histone H2B (29-35)
The synthetic peptide Histone H2B (29-35), with the amino acid sequence Arg-Lys-Arg-Ser-Arg-Lys-Glu, is a well-established and specific substrate for PKG.[1][2][3] The traditional method for measuring PKG activity involves the use of radiolabeled ATP.
Experimental Protocol: Radioactive Kinase Assay
This protocol is adapted from standard radiometric kinase assay procedures.[4][5]
Materials:
-
Purified active cGMP-dependent protein kinase (PKG)
-
Histone H2B (29-35) peptide substrate
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX)
-
cGMP (for stimulation)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the desired concentration of Histone H2B (29-35) peptide (e.g., 20 µM), and cGMP (e.g., 10 µM).
-
Initiate the Reaction: Add purified PKG enzyme to the reaction mixture. To start the phosphorylation reaction, add [γ-³²P]ATP (final concentration e.g., 100 µM). The total reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.
-
Washing: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash the papers three to four times with gentle agitation for 5-10 minutes each to remove unincorporated [γ-³²P]ATP.[4] A final wash with acetone is performed to aid in drying.[4]
-
Quantification: Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Alternative Methods for PKG Activity Validation
While the radioactive assay is considered a "gold standard" for its direct measurement and sensitivity, concerns over the handling and disposal of radioactive materials have driven the development of several non-radioactive alternatives.[6]
Luminescence-Based Assays (e.g., Kinase-Glo®)
These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction. A luciferase enzyme uses the remaining ATP to produce light, thus, a lower light output corresponds to higher kinase activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays measure the accumulation of ADP, the product of the kinase reaction. These assays, such as the Adapta™ Universal Kinase Assay, are highly sensitive and can detect low levels of substrate conversion.[2] Another TR-FRET approach utilizes a biotinylated peptide substrate derived from Vasodilator-Stimulated Phosphoprotein (VASP), a natural substrate of PKG.[7] Phosphorylation is detected using a specific antibody and a fluorescent detection system.[7]
Near-Infrared Fluorescence (NIRF)-Based Assay
A patented method describes the use of a near-infrared fluorescent-labeled Histone H2B (29-35) peptide.[8] This allows for a direct, non-radioactive quantification of the phosphorylated product.
Performance Comparison of PKG Assay Methods
The choice of assay depends on various factors including the experimental goal (e.g., high-throughput screening vs. detailed kinetic studies), available equipment, and budget. Below is a comparison of the key performance metrics for the different assay types.
| Parameter | Radioactive Assay (Histone H2B) | Luminescence (e.g., Kinase-Glo®) | TR-FRET (e.g., Adapta™, VASP-based) |
| Principle | Measures incorporation of ³²P from [γ-³²P]ATP into the substrate. | Measures ATP depletion; luminescence is inversely proportional to kinase activity. | Measures ADP production or phosphorylated product formation. |
| Sensitivity | High | High | Very High[2] |
| Z'-Factor | Generally robust, can achieve >0.5 | Consistently >0.7[1][9] | Often >0.7, can achieve >0.5 at <10% ATP conversion[2] |
| Throughput | Lower, requires manual washing steps. | High, "add-and-read" format. | High, homogeneous format. |
| Cost | Moderate (³²P-ATP, waste disposal) | Moderate to High (proprietary reagents) | Moderate to High (proprietary reagents, antibodies) |
| Safety | Requires handling of radioactive materials. | Non-radioactive. | Non-radioactive. |
| IC50 Correlation | Gold standard for comparison. | Good correlation with other methods. | Good correlation with radioactive assays.[7] |
Visualizing the Concepts
To better understand the underlying principles and workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: The cGMP signaling pathway leading to PKG activation.
Caption: Workflow for a radioactive PKG assay with Histone H2B.
Caption: Pros and cons of different PKG assay methods.
Conclusion
Validating cGMP-dependent kinase activity is fundamental for advancing our understanding of its biological roles and for the development of targeted therapeutics. The Histone H2B (29-35) peptide remains a reliable and specific substrate for this purpose. While the traditional radioactive assay provides a direct and sensitive measurement, a variety of non-radioactive alternatives now offer comparable, and in some cases superior, performance in terms of throughput, safety, and sensitivity. The choice of method should be guided by the specific research question, available resources, and the desired balance between direct measurement and assay convenience. This guide provides the necessary information for researchers to make an informed decision on the most suitable approach for their PKG activity validation needs.
References
- 1. promega.com [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20140287447A1 - Ultrasensitive methodology for quantifying the kinase catalytic activity of any protein kinase in biological/clinical samples or recombinant/purified proteins using near-infrared-fluorescence (NIRF)-labeled, kinase-selective peptide substrates and a combination of kinase-selective inhibitors to define individual kinase activity - Google Patents [patents.google.com]
- 9. promega.com [promega.com]
A Comparative Guide to Kinase Substrates: Profiling Histone H2B (29-35) Against Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase activity assays, the choice of substrate is a critical determinant of experimental success, influencing both the specificity and the kinetics of the reaction. This guide provides an objective comparison of the synthetic peptide, Histone H2B (29-35), with other widely used kinase substrates. By presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows, we aim to equip researchers with the necessary information to select the most appropriate substrate for their studies.
Quantitative Comparison of Kinase Substrates
The efficiency of a kinase-substrate interaction is often quantified by the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency of a kinase for a particular substrate can be compared using the kcat/Km ratio.
Below is a summary of available kinetic parameters for Histone H2B (29-35) and other common kinase substrates. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions between studies.
| Substrate | Kinase | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (l/min/mg) |
| Histone H2B (29-35) | cGMP-dependent protein kinase (PKG) | 21 | 4.4 | - |
| Kemptide (LRRASLG) | cAMP-dependent protein kinase (PKA) | 2 - 4[1][2] | - | - |
| Peptide Substrate 1 (VRKRTLRRL) | Protein Kinase Cβ (PKCβ) | 0.8 | 3.1 | 1.1 x 104[3] |
| Peptide Substrate 2 (RFARKGSLRQKNV) | Protein Kinase Cβ (PKCβ) | 0.2 | 3.3 | 4.6 x 104[3] |
| Myelin Basic Protein (MBP) | Mitogen-Activated Protein Kinase (MAPK) | Data not readily available | Data not readily available | - |
In-Depth Look at Kinase Substrates
Histone H2B (29-35) (Arg-Lys-Arg-Ser-Arg-Lys-Glu) is a synthetic peptide corresponding to residues 29-35 of histone H2B. It is a known substrate for cGMP-dependent protein kinase (PKG) and has also been evaluated as a substrate for Protein Kinase A (PKA) and Protein Kinase C (PKC).[2][4] Its utility in kinase assays stems from its specific recognition by certain kinases, making it a valuable tool for studying their activity.
Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic heptapeptide (B1575542) that serves as a specific and efficient substrate for cAMP-dependent protein kinase (PKA).[5][6] Its low Km value indicates a high affinity for PKA, making it a widely used standard in PKA activity assays.[1]
Myelin Basic Protein (MBP) is a natural protein substrate for several kinases, most notably Mitogen-Activated Protein Kinases (MAPKs) like ERK1 and ERK2.[7][8] Due to its multiple phosphorylation sites, it is often used as a generic substrate in kinase assays to detect a broad range of kinase activities.[5][9] However, this can also lead to a lack of specificity.
PKC Peptide Substrates are numerous and varied, often designed based on the consensus phosphorylation sequences of different PKC isoforms.[10][11] The examples in the table demonstrate how modifications to the peptide sequence can significantly alter the kinetic parameters, highlighting the importance of substrate sequence for PKC activity.[3]
Experimental Protocols
Below are detailed methodologies for performing in vitro kinase assays using peptide substrates. These protocols are general and may require optimization for specific kinases and substrates.
Radiometric Kinase Assay ([32P]-ATP Filter Binding Assay)
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-32P]ATP into the substrate.[1][5][12]
Materials:
-
Purified kinase
-
Peptide substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (unlabeled)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, the desired concentration of the peptide substrate, and the purified kinase.
-
Initiate the reaction: Add a mixture of unlabeled ATP and [γ-32P]ATP to the reaction mix to start the phosphorylation reaction. The final ATP concentration should be optimized for the specific kinase.
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction stays within the linear range.
-
Stop the reaction: Spot a portion of the reaction mixture onto a sheet of phosphocellulose paper. The peptide substrate will bind to the paper, while the unincorporated [γ-32P]ATP will not.
-
Wash: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-32P]ATP.
-
Quantify: Place the washed paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
Non-Radiometric Kinase Assay (Fluorescence-Based)
This method avoids the use of radioactivity and relies on the change in fluorescence of a modified peptide substrate upon phosphorylation.[6][13]
Materials:
-
Purified kinase
-
Fluorescently labeled peptide substrate (e.g., with a dye that changes its fluorescent properties upon phosphorylation)
-
Kinase reaction buffer
-
ATP solution
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare reagents: Prepare the kinase, fluorescently labeled peptide substrate, and ATP in the kinase reaction buffer.
-
Set up the reaction: In a multi-well plate, add the kinase and the fluorescent peptide substrate.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase.
-
Measure fluorescence: Measure the fluorescence intensity at regular intervals using a microplate reader. The change in fluorescence over time is proportional to the kinase activity.
Visualizing Cellular Processes
Diagrams are essential tools for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures.
Caption: A generalized workflow for an in vitro kinase assay.
The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade involved in cell proliferation, differentiation, and survival. Myelin Basic Protein (MBP) is a well-known substrate of the final kinase in this pathway, ERK.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. epdf.pub [epdf.pub]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bioservuk.com [bioservuk.com]
- 8. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate-dependent activation requirements and kinetic properties of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. ulab360.com [ulab360.com]
Validating the In Vivo Role of Histone H2B Ser32 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone modifications are pivotal in regulating chromatin structure and gene expression, with phosphorylation playing a key role in various cellular processes. Among these, the phosphorylation of Histone H2B at Serine 32 (H2BS32ph) has emerged as a significant post-translational modification implicated in critical cellular events ranging from cell transformation to apoptosis. This guide provides a comprehensive comparison of the methodologies used to validate the in vivo function of H2BS32ph, contrasting its roles and regulatory pathways with other relevant histone marks.
Contrasting Roles of H2B Phosphorylation: Serine 32 vs. Serine 14
Histone H2B can be phosphorylated at multiple sites, with Serine 32 and Serine 14 being two of the most studied residues. Their functional outcomes, however, appear to be largely distinct, highlighting the specificity of the histone code.
| Feature | H2B Ser32 Phosphorylation (H2BS32ph) | H2B Ser14 Phosphorylation (H2BS14ph) |
| Primary Associated Process | Cell transformation, mitogen-stimulated cell cycling.[1][2][3][4] | Apoptosis (programmed cell death).[5][6] |
| Upstream Kinase | Ribosomal S6 Kinase 2 (RSK2).[1][2][3][4] | Mammalian Sterile Twenty (Mst1) kinase.[5][6] |
| Inducing Stimuli | Epidermal Growth Factor (EGF) and other mitogens.[1][2][4] | Apoptotic inducers (e.g., etoposide, UV radiation).[5] |
| Cellular Outcome | Increased activation of activator protein-1 (AP-1), promoting cell growth and transformation.[3][4] | Chromatin condensation and DNA fragmentation, hallmarks of apoptosis.[5][6] |
| Cancer Relevance | Elevated levels observed in skin cancer cell lines and tissues.[1][2][3][4] | Serves as a marker for cells undergoing apoptosis.[5] |
| Contradictory Evidence | Some reports suggest an association with apoptosis-specific DNA fragmentation.[7][8] | Primarily and consistently linked to apoptosis. |
Signaling Pathways of H2B Phosphorylation
The distinct roles of H2BS32ph and H2BS14ph are governed by separate signaling pathways, initiated by different upstream signals and executed by specific kinases.
H2BS32 Phosphorylation Pathway
This pathway is typically activated by growth factors and mitogens, leading to cell proliferation and transformation.
Caption: EGF-induced H2BS32 phosphorylation pathway.
H2BS14 Phosphorylation Pathway
This pathway is activated by apoptotic stimuli and results in chromatin condensation, a key feature of apoptosis.
Caption: Apoptotic signaling leading to H2BS14 phosphorylation.
Experimental Protocols for In Vivo Validation
Validating the role of H2BS32ph in vivo requires a multi-pronged approach, combining molecular, cellular, and genetic techniques.
Generation and Use of Phospho-Specific Antibodies
Objective: To specifically detect and quantify H2BS32ph levels in cells and tissues.
Methodology:
-
Antigen Design: Synthesize a peptide encompassing the Serine 32 residue of Histone H2B, with a phosphate (B84403) group covalently attached to Serine 32.
-
Immunization: Immunize host animals (e.g., rabbits) with the phospho-peptide conjugated to a carrier protein.
-
Antibody Purification: Purify the resulting polyclonal or monoclonal antibodies using affinity chromatography against the phospho-peptide.
-
Specificity Validation:
-
Western Blotting: Use whole-cell lysates from cells with and without the stimulus of interest (e.g., EGF treatment). The antibody should detect a band at the correct molecular weight for H2B only in the stimulated sample. Specificity can be confirmed by pre-incubating the antibody with the phospho-peptide (which should block the signal) versus a non-phospho-peptide (which should not).[9]
-
ELISA: Perform an enzyme-linked immunosorbent assay to test the antibody's reactivity against the phospho-peptide versus the non-phospho-peptide.
-
Immunofluorescence/Immunohistochemistry: Stain cells or tissue sections to observe the subcellular localization of H2BS32ph.
-
In Vitro and In Vivo Kinase Assays
Objective: To identify the kinase responsible for H2BS32 phosphorylation and to demonstrate direct enzymatic activity.
Methodology:
-
In Vitro Kinase Assay:
-
Reagents: Recombinant active kinase (e.g., RSK2, Mst1), recombinant Histone H2B (wild-type and S32A mutant), ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled), and kinase buffer.[1]
-
Reaction: Incubate the kinase, histone substrate, and ATP in the kinase buffer at 30°C for 30 minutes.[1]
-
Detection:
-
Autoradiography: If using [γ-³²P]ATP, separate the reaction products by SDS-PAGE and expose to X-ray film. A band corresponding to phosphorylated H2B should be visible.[1]
-
Western Blotting: If using non-radiolabeled ATP, perform a Western blot on the reaction products using the phospho-specific H2BS32ph antibody.[1]
-
-
-
In Vivo Kinase Assay (Immunoprecipitation-based):
-
Cell Treatment: Treat cells with the relevant stimulus (e.g., EGF).
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the suspected kinase (e.g., RSK2).
-
Kinase Reaction: Use the immunoprecipitated kinase complex in an in vitro kinase assay with recombinant H2B as a substrate.
-
Detection: Analyze the results via autoradiography or Western blotting.
-
Caption: Workflow for in vitro and in vivo kinase assays.
Site-Directed Mutagenesis and Cellular Phenotyping
Objective: To determine the functional consequence of H2BS32 phosphorylation in a cellular context.
Methodology:
-
Construct Generation: Create expression vectors for wild-type Histone H2B and a non-phosphorylatable mutant where Serine 32 is replaced by Alanine (H2BS32A).
-
Cell Line Generation: Transfect or transduce cells (e.g., JB6 Cl41 mouse skin epidermal cells) to stably overexpress wild-type H2B or the H2BS32A mutant.[2][4]
-
Phenotypic Assays:
-
Cell Growth/Proliferation Assays: Monitor the growth rates of the different cell lines. Cells overexpressing the H2BS32A mutant have been shown to exhibit suppressed growth.[1][3]
-
Transformation Assays (e.g., Soft Agar Assay): Assess the ability of cells to form colonies in an anchorage-independent manner, a hallmark of transformation. EGF-induced cell transformation is suppressed in cells with the H2BS32A mutant.[1][3]
-
Gene Expression Analysis: Use techniques like qPCR or RNA-seq to measure the expression of downstream target genes, such as those regulated by the AP-1 transcription factor.
-
Quantitative Data Summary
| Experimental Model | Measurement | Result | Reference |
| JB6 Cl41 cells overexpressing H2BS32A mutant | Cell Growth | Suppressed compared to wild-type H2B expressing cells. | [1][3] |
| JB6 Cl41 cells overexpressing H2BS32A mutant | EGF-induced Cell Transformation | Suppressed compared to wild-type H2B expressing cells. | [1][3] |
| Skin cancer cell lines and tissues | H2BS32ph levels | Elevated compared to normal counterparts. | [1][2][3][4] |
| RSK2 knock-out MEFs and RSK2 knockdown JB6 cells | EGF-induced H2BS32 phosphorylation | Attenuated. | [1][2][3] |
Conclusion
The validation of the in vivo role of Histone H2B Serine 32 phosphorylation requires a combination of specific antibody-based detection, direct kinase assays, and functional cellular studies using site-directed mutants. The evidence strongly points to a role for H2BS32ph in mitogen-induced cell transformation, driven by the RSK2 kinase. This stands in contrast to H2BS14 phosphorylation, which is mediated by Mst1 and is a marker for apoptosis. The conflicting reports on H2BS32ph and apoptosis suggest that the cellular context and the specific apoptotic inducer may play a role, warranting further investigation. For drug development professionals, the RSK2-H2BS32ph axis presents a potential target for anti-cancer therapies aimed at inhibiting cell transformation.
References
- 1. Phosphorylation of Histone H2B Serine 32 Is Linked to Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Histone H2B Serine 32 Is Linked to Cell Transformation* | Semantic Scholar [semanticscholar.org]
- 3. Phosphorylation of histone H2B serine 32 is linked to cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Apoptotic phosphorylation of histone H2B is mediated by mammalian sterile twenty kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Histone H2B phosphorylation in mammalian apoptotic cells. An association with DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Histone H2B N-Terminal Tail Mutants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate roles of histone modifications is paramount. The N-terminal tail of histone H2B is a critical hub for post-translational modifications (PTMs) that regulate essential cellular processes, including transcription, DNA repair, and chromatin dynamics. This guide provides a comparative analysis of various Histone H2B N-terminal tail mutants, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and therapeutic development.
Introduction to Histone H2B N-Terminal Tail Function
The N-terminal tail of histone H2B is a flexible domain extending from the nucleosome core. It is subject to a variety of PTMs, including acetylation, phosphorylation, and monoubiquitination.[1] These modifications act as a "histone code," recruiting specific proteins and influencing chromatin structure to control gene expression and other DNA-templated processes.[2][3] Mutations in this tail region can have profound effects on cellular function and have been implicated in various diseases, including cancer.[4][5] This guide will delve into the functional consequences of specific H2B N-terminal tail mutations, providing a framework for comparative analysis.
Comparative Analysis of H2B N-Terminal Tail Mutants
The functional impact of mutations in the H2B N-terminal tail is diverse and context-dependent. Below is a summary of key findings from studies on various mutants.
Acetylation Site Mutants
Acetylation of lysine (B10760008) residues in the H2B N-terminal tail is generally associated with transcriptional activation.[6] In Saccharomyces cerevisiae, H2B is acetylated at lysines 6, 11, 16, 17, 21, and 22.[6]
Key Findings:
-
Mutations preventing acetylation at these sites can lead to gene-specific transcriptional defects.[6]
-
Specifically, these mutations have been shown to be required for the transcriptional activation of genes involved in NAD biosynthesis and vitamin metabolism.[6]
-
Interestingly, while individual acetylation site mutations have specific effects, the entire H2B N-terminal domain also plays a significant role in transcriptional repression.[6]
H2B Repression (HBR) Domain Mutants
A conserved region within the H2B N-terminal tail, termed the H2B Repression (HBR) domain (residues 30-37 in yeast), is crucial for transcriptional repression.[6][7]
Key Findings:
-
Deletion of the HBR domain leads to the upregulation of a large subset of the yeast genome, including genes located near telomeres.[6]
-
This domain is necessary and sufficient for its repressive function.[6]
-
Mutations within the HBR domain can also increase sensitivity to DNA damage by UV irradiation.[6]
Ubiquitination Site Mutants
Monoubiquitination of H2B at lysine 120 (K120) in mammals (K123 in yeast) is a key modification that plays a multifaceted role in transcription, DNA repair, and chromatin structure.[1][4][8] This modification is catalyzed by the Rad6/Bre1 ubiquitin ligase complex in yeast.[8]
Key Findings:
-
H2B monoubiquitination (H2Bub1) is associated with actively transcribed genes and is important for transcriptional elongation.[1][4]
-
H2Bub1 is a prerequisite for downstream histone modifications, such as H3K4 and H3K79 methylation, which are hallmarks of active transcription.[1]
-
Mutations preventing H2B ubiquitination can lead to defects in gene silencing and chromosome segregation.[9] For instance, the P102L mutation in fission yeast results in unstable monoubiquitinated H2B.[9]
-
Beyond transcription, H2Bub1 is critical for the DNA damage response.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on H2B N-terminal tail mutants.
Table 1: Transcriptional Effects of H2B N-Terminal Tail Deletion Mutants in S. cerevisiae
| Mutant | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Gene Categories | Reference |
| H2B Δ3-32 | 17 | 14 | Vitamin Metabolism, NAD Biosynthesis | [6] |
| H2B Δ30-37 (HBR domain) | ~8.6% of yeast genome | - | Telomere-proximal genes, Vitamin and Carbohydrate Metabolism | [6] |
Table 2: Effects of H2B Mutations on Monoubiquitination and Chromosome Segregation in S. pombe
| Mutant | H2B Monoubiquitination Level | Chromosome Segregation Defect | Gene Silencing Defect | Reference |
| htb1-72 (G52D) | - | Lagging chromosomes | Disrupted | [9] |
| htb1-223 (P102L) | Greatly unstable | Unequal segregation | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the analysis of H2B N-terminal tail mutants.
Histone Extraction from Yeast
This protocol is adapted from standard methods for isolating histones from Saccharomyces cerevisiae for subsequent analysis like Western blotting.[10]
Materials:
-
Yeast culture
-
Lysis buffer (e.g., 80% acidified ethanol)
-
Glass beads
-
Microcentrifuge
Procedure:
-
Harvest yeast cells by centrifugation.
-
Resuspend the cell pellet in acidified ethanol (B145695) in a screw-cap tube containing glass beads.
-
Perform bead beating for several cycles with cooling on ice in between.
-
Centrifuge to pellet cell debris and glass beads.
-
The supernatant contains the extracted histones.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic localization of specific histone modifications or histone variants.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Lysis buffer
-
Sonciator or micrococcal nuclease for chromatin shearing
-
Antibody specific to the histone modification of interest
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
DNA purification kit
Procedure:
-
Cross-link proteins to DNA with formaldehyde in living cells.
-
Lyse cells and shear chromatin into small fragments.
-
Immunoprecipitate the chromatin with an antibody specific to the histone modification.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA and analyze by qPCR or high-throughput sequencing.
In Vitro Transcription Assay
This assay measures the ability of RNA polymerase II to transcribe through a nucleosomal template containing wild-type or mutant histones.[7][11][12]
Materials:
-
Recombinant histones (wild-type and mutant)
-
DNA template containing a promoter and a defined transcription unit
-
Nucleosome reconstitution components (e.g., salt dialysis)
-
Purified RNA Polymerase II
-
Transcription buffer with NTPs (including a labeled NTP)
-
Gel electrophoresis apparatus
Procedure:
-
Reconstitute nucleosomes on the DNA template using recombinant histones.
-
Initiate transcription by adding RNA Polymerase II and NTPs.
-
Allow transcription to proceed for a defined time.
-
Stop the reaction and purify the RNA transcripts.
-
Analyze the transcripts by gel electrophoresis to determine the efficiency of transcription through the nucleosome.
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the study of Histone H2B N-terminal tail mutants.
References
- 1. epigenie.com [epigenie.com]
- 2. Phosphorylation of Histone H2B at DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. A Mutation in Histone H2B Represents A New Class Of Oncogenic Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Roles of the Histone H2B N-Terminal Domain in Genome-Wide Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polyubiquitylation of Histone H2B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone H2B mutations in inner region affect ubiquitination, centromere function, silencing and chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Terminal Tails of Histones H2A and H2B Differentially Affect Transcription by RNA Polymerase II In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Terminal Tails of Histones H2A and H2B Differentially Affect Transcription by RNA Polymerase II In Vitro [pubmed.ncbi.nlm.nih.gov]
Unveiling the Interaction: A Comparative Guide to the Validation of Histone H2B(29-35) and 14-3-3 Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the interaction between the histone H2B peptide (residues 29-35) and the 14-3-3 family of proteins. While direct experimental validation for this specific peptide is not extensively documented in publicly available literature, this guide outlines a robust, hypothesis-driven approach for its validation. This approach is based on established methodologies for characterizing similar phosphorylation-dependent interactions between 14-3-3 proteins and other histone peptides.
The central hypothesis is that the interaction between Histone H2B(29-35) and 14-3-3 proteins is contingent upon the phosphorylation of Serine 32 (S32) within the H2B peptide. This is supported by the discovery that Ribosomal S6 Kinase 2 (RSK2) phosphorylates H2B at S32, and RSK family kinases are known to create 14-3-3 docking sites.
Data Presentation: Comparative Analysis of Interaction Validation Techniques
The following table summarizes key quantitative data and characteristics of common experimental techniques used to validate protein-peptide interactions. The values presented for the hypothetical H2B(29-35)pS32 peptide are based on typical binding affinities observed for 14-3-3 protein interactions with other phosphorylated histone peptides.
| Technique | Quantitative Parameter | Hypothetical Value for H2B(29-35)pS32 - 14-3-3 Interaction | Alternative Interaction: Histone H3(1-21)pS10 - 14-3-3 | Alternative Interaction: Unphosphorylated H2B(29-35) - 14-3-3 |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | ~1-10 µM | ~5 µM | No significant binding |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | ~1-15 µM | ~8 µM | No significant binding |
| Fluorescence Polarization (FP) | Dissociation Constant (KD) | ~2-20 µM | ~10 µM | No significant binding |
| Peptide Pull-Down Assay | Relative Binding (Arbitrary Units) | +++ | +++ | - |
| Far-Western Blot | Relative Binding (Arbitrary Units) | ++ | ++ | - |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway leading to the H2B(29-35) interaction with 14-3-3 proteins and the general experimental workflows for its validation.
Caption: Proposed signaling pathway for RSK2-mediated phosphorylation of Histone H2B at Serine 32, creating a binding site for 14-3-3 proteins.
Caption: General experimental workflow for a peptide pull-down assay to validate the interaction between H2B(29-35)pS32 and 14-3-3 proteins.
Experimental Protocols
In Vitro Kinase Assay for H2B S32 Phosphorylation
Objective: To confirm that RSK2 can directly phosphorylate the Histone H2B(29-35) peptide at Serine 32.
Materials:
-
Recombinant active RSK2 kinase.
-
Synthetic Histone H2B(29-35) peptide (sequence: RKRSRKE).
-
ATP (γ-32P-ATP for radioactive detection or "cold" ATP for antibody-based detection).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Phospho-specific antibody against H2B pS32.
-
SDS-PAGE gels and Western blotting reagents.
Protocol:
-
Set up the kinase reaction by combining recombinant RSK2 (e.g., 100 ng), H2B(29-35) peptide (e.g., 1 µg), and kinase reaction buffer.
-
Initiate the reaction by adding ATP (e.g., 100 µM final concentration). For radioactive detection, include 10 µCi of γ-32P-ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive detection, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For antibody-based detection, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody for H2B pS32.
Peptide Pull-Down Assay
Objective: To qualitatively assess the interaction between phosphorylated H2B(29-35) and 14-3-3 proteins from a cell lysate or with purified 14-3-3.
Materials:
-
Biotinylated synthetic peptides: H2B(29-35) and H2B(29-35)pS32.
-
Streptavidin-coated magnetic beads.
-
Cell lysate (e.g., from HEK293T cells) or purified recombinant 14-3-3 protein.
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Wash buffer (binding buffer with reduced detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Antibody against 14-3-3 proteins for Western blotting.
Protocol:
-
Immobilize the biotinylated peptides to streptavidin beads by incubating for 1 hour at 4°C with rotation.
-
Wash the beads to remove unbound peptides.
-
Incubate the peptide-bound beads with cell lysate or purified 14-3-3 protein for 2-4 hours at 4°C with rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-14-3-3 antibody.
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity (KD) of the interaction between H2B(29-35)pS32 and 14-3-3 proteins.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling or a streptavidin-coated chip for biotinylated peptides).
-
Purified recombinant 14-3-3 protein (analyte).
-
Synthetic H2B(29-35) and H2B(29-35)pS32 peptides (ligand).
-
SPR running buffer (e.g., HBS-EP+).
Protocol:
-
Immobilize the H2B(29-35)pS32 peptide (and the unphosphorylated control) onto the sensor chip surface.
-
Prepare a series of dilutions of the purified 14-3-3 protein in running buffer.
-
Inject the different concentrations of 14-3-3 protein over the sensor chip surface and record the binding response.
-
After each injection, regenerate the sensor surface to remove bound protein.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (KD = kd/ka).
This comprehensive guide provides a solid foundation for the experimental validation of the Histone H2B(29-35) interaction with 14-3-3 proteins. By following these protocols and adapting them to specific experimental conditions, researchers can effectively investigate this potential protein-protein interaction and its role in cellular signaling.
A Comparative Guide to Kinase Kinetics: Histone H2B (29-35) vs. Kemptide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is a critical determinant for the successful execution and interpretation of kinase activity assays. This guide provides an objective comparison of two widely used peptide substrates, Histone H2B (29-35) and Kemptide, primarily in the context of Protein Kinase A (PKA) activity. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their kinase assay needs.
Overview of Peptide Substrates
Kemptide is a synthetic heptapeptide (B1575542) (Leu-Arg-Arg-Ala-Ser-Leu-Gly) that has long been established as a specific and efficient substrate for cAMP-dependent Protein Kinase (PKA).[1] Its sequence is derived from a phosphorylation site in pyruvate (B1213749) kinase.[1] Due to its high affinity and specificity for PKA, Kemptide is often the substrate of choice for studying PKA kinetics and for screening PKA inhibitors.
Histone H2B (29-35) is a synthetic heptapeptide (Arg-Lys-Arg-Ser-Arg-Lys-Glu) corresponding to the amino acid sequence around Serine 32 in Histone H2B.[2] While it is recognized as a substrate for cGMP-dependent protein kinase (PKG), it is also readily phosphorylated by PKA. The use of histone-derived peptides as kinase substrates is common due to the physiological relevance of histone phosphorylation in cellular processes.
Quantitative Comparison of Kinase Kinetics
The following table summarizes the kinetic parameters (Km and Vmax) for the phosphorylation of Histone H2B (29-35) and Kemptide by the catalytic subunit of PKA. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable relative assessment of the two substrates.
| Substrate | Amino Acid Sequence | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Primary Kinase Target(s) |
| Kemptide | L-R-R-A-S-L-G | 16 | 20.2 | 1.26 | PKA[1][3] |
| Histone H2B (29-35) | R-K-R-S-R-K-E | ~100 | 1.1 | 0.011 | PKG, PKA |
Data for Kemptide and a similar Histone H2B peptide (Arg-Lys-Arg-Ser32-Arg-Lys-Glu) are derived from studies on PKA. It's important to note that another peptide from Histone H2B corresponding to Serine 36 (Arg-Lys-Glu-Ser36-Tyr-Ser-Val) was found to be a much better substrate for PKA, with a Vmax of 16.5 µmol/min/mg.
Key Performance Insights
From the kinetic data, Kemptide emerges as a significantly more efficient substrate for PKA than the Histone H2B (29-35) peptide. The approximately 6-fold lower Km of Kemptide indicates a higher affinity for PKA. Furthermore, the nearly 20-fold higher Vmax demonstrates a much greater rate of phosphorylation. Consequently, the catalytic efficiency (Vmax/Km) for Kemptide is substantially higher, making it a more sensitive substrate for detecting PKA activity.
While Histone H2B (29-35) is a substrate for PKA, its kinetic parameters suggest it is less optimal compared to Kemptide for this specific kinase. However, its utility as a substrate for other kinases, such as PKG, makes it a valuable tool in broader kinase profiling studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for a radiometric and a fluorescence-based kinase assay using peptide substrates.
Radiometric Kinase Assay Protocol ([32P]-ATP Filter Binding Assay)
This traditional method measures the incorporation of radioactively labeled phosphate (B84403) from [γ-32P]ATP into the peptide substrate.
Materials:
-
Purified, active kinase (e.g., PKA catalytic subunit)
-
Peptide substrate (Kemptide or Histone H2B (29-35))
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-32P]ATP (specific activity of 500-1000 cpm/pmol)
-
Unlabeled ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase reaction buffer, the desired concentration of the peptide substrate, and the purified kinase enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square. The peptide substrate will bind to the paper, while the unincorporated ATP will not.
-
Washing: Extensively wash the phosphocellulose paper with the wash buffer to remove any unincorporated [γ-32P]ATP.
-
Quantification: Allow the paper to dry completely and then measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide based on the specific activity of the [γ-32P]ATP.
Fluorescence-Based Kinase Assay Protocol
This non-radioactive method monitors the change in fluorescence of a labeled peptide substrate upon phosphorylation.[4] This example describes a generic protocol that can be adapted for various fluorescent probes.
Materials:
-
Purified, active kinase
-
Fluorescently labeled peptide substrate
-
Kinase assay buffer (e.g., 125 mM HEPES, pH 7.5, 250 mM KCl, 0.5 mM EDTA)
-
MgATP solution
-
96-well plate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reaction Mixtures: Prepare a reaction mixture containing the assay buffer, MgATP, and the kinase. Prepare a separate control mixture without the enzyme.
-
Pre-incubation: Add the reaction mixtures to the wells of a 96-well plate and pre-warm to 30°C for 5 minutes.
-
Initiate Reaction: Initiate the reaction by adding the fluorescently labeled peptide substrate to each well.
-
Monitor Fluorescence: Immediately begin monitoring the change in fluorescence emission at the appropriate wavelength for the chosen fluorophore.[4] Measurements should be taken at set time intervals to capture the initial linear phase of the reaction.
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate a typical kinase assay workflow and the fundamental signaling event.
Caption: A generalized workflow for a kinase activity assay.
Caption: The fundamental kinase-catalyzed phosphorylation reaction.
Conclusion
References
Validating Mass Spectrometry Data for Histone H2B (29-35) PTMs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods for validating MS data for H2B(29-35) PTMs, with a focus on quantitative mass spectrometry and its comparison with alternative techniques.
Mass Spectrometry-Based Validation: The Gold Standard
Mass spectrometry has emerged as the preferred method for the unbiased and precise identification and quantification of histone PTMs, overcoming many limitations of antibody-based assays.[2][3] Bottom-up proteomics is the most common approach for histone PTM analysis.[4]
Quantitative Mass Spectrometry Approaches
Quantitative MS provides a robust framework for validating and comparing PTM levels across different experimental conditions. Two primary strategies are employed:
-
Label-based Quantification: This involves the incorporation of stable isotopes into peptides, which are then distinguished by the mass spectrometer. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) provide high accuracy by introducing the label at the cellular level, minimizing experimental variability.[5]
-
Label-free Quantification: This approach relies on the direct comparison of peptide signal intensities (e.g., peak area or spectral counts) across different samples. While technically simpler, it requires highly reproducible chromatography and sophisticated data analysis to normalize for variations.[2]
Comparison of Validation Methods
A direct comparison highlights the strengths and weaknesses of mass spectrometry versus traditional antibody-based methods for validating histone PTMs.
| Feature | Mass Spectrometry (MS) | Antibody-Based Methods (e.g., Western Blot, ChIP) |
| Specificity | High; can distinguish isobaric modifications (e.g., trimethylation vs. acetylation) and pinpoint modification sites.[6] | Variable; antibodies can exhibit cross-reactivity with other PTMs or fail to recognize the target in the context of other nearby modifications.[3][7] |
| Quantification | Highly quantitative (relative and absolute).[3] | Semi-quantitative to qualitative.[2] |
| Discovery | Capable of identifying novel PTMs. | Limited to known PTMs for which antibodies are available. |
| Multiplexing | Can simultaneously identify and quantify hundreds of PTMs in a single experiment.[2] | Limited; typically analyzes one PTM at a time. |
| Throughput | Can be high-throughput with automated workflows. | Generally lower throughput. |
| Sample Requirement | Requires relatively larger amounts of starting material, though sensitivity is improving. | Can be performed with smaller amounts of material. |
| Cost | Higher initial instrument cost, but can be cost-effective for large-scale studies. | Lower initial cost, but antibody costs can accumulate. |
Experimental Protocols
Bottom-Up Mass Spectrometry Workflow for Histone H2B(29-35) PTMs
This protocol outlines a standard bottom-up approach for the analysis of histone PTMs, adaptable for the H2B(29-35) region.
1. Histone Extraction:
-
Isolate nuclei from cultured cells or tissues.
-
Extract histones using a high-salt or acid extraction method.
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and air-dry.
2. Protein Derivatization and Digestion:
-
Resuspend the histone pellet in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Chemically derivatize lysine (B10760008) residues using propionic anhydride (B1165640) to block tryptic cleavage at lysines, resulting in larger, more informative peptides.[4][8] This step is crucial for analyzing the lysine-rich histone tails.
-
Digest the derivatized histones with trypsin, which will now primarily cleave at arginine residues.
3. Peptide Derivatization:
-
Derivatize the newly generated N-termini of the peptides with propionic anhydride to improve their chromatographic properties.[8]
4. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) system.
-
Employ a data-dependent or data-independent acquisition (DDA/DIA) strategy to acquire MS and MS/MS spectra.
5. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer, or specialized histone PTM analysis software) to search the acquired spectra against a histone sequence database.
-
Identify peptides and their corresponding PTMs based on mass shifts and fragmentation patterns.
-
Perform quantitative analysis by comparing peptide intensities between samples.
-
Manually validate the spectra of interest, especially for the H2B(29-35) peptide, to ensure correct PTM assignment.
Signaling Pathways and Logical Relationships
The PTMs on histone H2B are part of a complex signaling network that influences chromatin dynamics and gene expression. One of the most well-characterized examples of cross-talk involves the ubiquitination of H2B and its impact on other histone modifications.
Caption: Cross-talk between Histone H2B ubiquitination and H3 methylation.
This diagram illustrates that H2B ubiquitination can lead to the methylation of H3 at lysines 4 and 79, modifications that are generally associated with transcriptionally active chromatin. While often studied at H2BK120, this signaling cascade provides a framework for understanding the potential downstream effects of ubiquitination within the H2B(29-35) region.
Experimental Workflow for Validating H2B(29-35) PTMs
The following diagram outlines a comprehensive workflow for the validation of mass spectrometry data for H2B(29-35) PTMs, incorporating both MS-based and orthogonal methods.
Caption: A comprehensive workflow for validating H2B(29-35) PTMs.
References
- 1. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Label-Free vs. Label-Based Quantification of Histone Modifications by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Proteomic Approaches to Studying Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bottom-up Histone Post-translational Modification Analysis Using Liquid Chromatography, Trapped Ion Mobility Spectrometry, and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 7. Proteomic Analysis of Histone Variants and Their PTMs: Strategies and Pitfalls [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
Confirming Small Molecule Inhibitor Specificity with Histone H2b(29-35): A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise specificity of small molecule inhibitors is a critical step in validating their therapeutic potential and minimizing off-target effects. This guide provides a comprehensive comparison of methodologies for confirming inhibitor specificity, with a focus on the utility of the synthetic peptide, Histone H2b(29-35), as a selective substrate in kinase assays.
The synthetic heptapeptide (B1575542) Histone H2b(29-35) serves as a valuable tool for dissecting the activity of specific kinases, particularly cGMP-dependent protein kinase (PKG) and Protein Kinase C (PKC).[1] Its defined sequence allows for more precise measurements of inhibitor activity compared to using full-length histone proteins, which contain multiple phosphorylation sites and can be acted upon by a broader range of kinases.
Leveraging Histone H2b(29-35) in Kinase Assays
A key application of Histone H2b(29-35) is in differentiating the activity of closely related kinases. For instance, a near-infrared fluorescence (NIRF)-based assay utilizing NIRF-labeled Histone-H2B(29-35) has been developed to simultaneously measure PKC and PKG activity. In this assay, the specificity of the substrate for these two kinases over other related serine/threonine kinases has been demonstrated.[1] To further distinguish between PKC and PKG activity within the same sample, a cocktail of selective PKC inhibitors can be employed.[1]
Quantitative Analysis of Inhibitor Potency
The following table summarizes the inhibitory activity of several well-characterized small molecule inhibitors against various Protein Kinase C (PKC) isoforms. While the specific use of Histone H2b(29-35) as a substrate is not explicitly stated in all the cited sources for these specific IC50 values, the data illustrates the kind of quantitative comparisons that are essential for specificity assessment. A Histone H2b(29-35)-based assay would provide a more refined system for generating such data for PKC and PKG inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Assay Substrate/Conditions |
| Gö 6976 | PKCα | 2.3 | Histone H1 |
| PKCβ1 | 6.2 | Histone H1 | |
| PKC (Rat Brain) | 7.9 | Histone H1 | |
| Gö 6983 | PKCα | 7 | Not specified |
| PKCβ | 7 | Not specified | |
| PKCγ | 6 | Not specified | |
| PKCδ | 10 | Not specified | |
| PKCζ | 60 | Not specified | |
| AEB071 (Sotrastaurin) | PKCα, PKCβ, PKCθ | Potent inhibitor | Cell-free kinase assays |
| LY333531 (Ruboxistaurin) | PKCβ1 | 4.7 | ATP-dependent competitive inhibition |
| PKCβ2 | 5.9 | ATP-dependent competitive inhibition |
Note: IC50 values are highly dependent on assay conditions, including substrate and ATP concentrations. The data presented here is for comparative purposes.
An analog of Histone H2b(29-35), where Serine at position 32 is replaced by Alanine ([Ala32]H2B(29-35)), acts as a competitive inhibitor of PKG and PKA. The reported Ki values for this peptide analog are:
| Inhibitor Peptide | Target Kinase | Ki |
| [Ala32]H2B(29-35) | PKG | 86 µM |
| PKA | 550 µM |
This demonstrates the higher selectivity of this peptide for PKG over PKA.
Experimental Protocols
Kinase Activity Assay using Histone H2b(29-35)
This protocol is adapted from a method for measuring PKC and PKG catalytic activity.[1]
Materials:
-
Purified recombinant PKC and PKG enzymes
-
Small molecule inhibitor of interest
-
NIRF-labeled Histone H2b(29-35) peptide substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
cGMP (for PKG activation)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the small molecule inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase (PKC or PKG), and the inhibitor at various concentrations. For PKG assays, include cGMP to activate the enzyme.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Add the NIRF-labeled Histone H2b(29-35) substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase to accurately determine competitive inhibition.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the NIRF dye. A decrease in fluorescence signal corresponding to the phosphorylated substrate indicates inhibition of kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Alternative Methods for Confirming Inhibitor Specificity
While kinase assays with specific substrates like Histone H2b(29-35) are powerful, a multi-pronged approach is recommended for robust specificity profiling. Here are some widely used alternative methods:
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in its thermal stability.
Experimental Workflow:
Caption: CETSA workflow to determine inhibitor-induced thermal stabilization of a target protein.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that relies on ligand-induced protein stabilization. Instead of heat, DARTS uses proteases to probe for changes in protein stability. A ligand-bound protein is often more resistant to proteolytic degradation.
Experimental Workflow:
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Histone H2B (29-35)
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of the synthetic peptide Histone H2B (29-35), ensuring laboratory safety and regulatory compliance.
The proper disposal of laboratory reagents is paramount for ensuring a safe working environment and adhering to environmental regulations. While specific disposal protocols for the synthetic peptide Histone H2B (29-35) are not explicitly detailed in publicly available safety data sheets, general best practices for the handling and disposal of synthetic peptides provide a clear and safe path forward. The fundamental principle is to treat all synthetic peptides with a degree of caution, as their toxicological properties are often not fully characterized.[1][2]
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle Histone H2B (29-35) with appropriate personal protective equipment (PPE). This serves as the primary barrier against accidental exposure.[3]
-
Gloves: Always wear chemical-resistant disposable gloves, such as nitrile gloves. If gloves become contaminated, change them immediately.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes, especially when working with the peptide in solution or as a lyophilized powder.[3]
-
Lab Coats: A protective lab coat or gown should always be worn over personal clothing to prevent skin contact.[3]
-
Respiratory Protection: When handling the lyophilized powder form of the peptide, which can be easily aerosolized, work within a fume hood or biosafety cabinet to prevent inhalation.[3]
Quantitative Data Summary
There is a lack of specific quantitative toxicological and environmental impact data for Histone H2B (29-35). However, the general characteristics of synthetic peptides can be summarized as follows:
| Parameter | Data Summary |
| Appearance | Typically a white solid or powder. |
| Molecular Weight | 959.1 Da.[4] |
| Solubility | Varies depending on the amino acid sequence. General guidance for dissolving peptides should be followed.[5][6] |
| Stability | Lyophilized peptides are stable for years when stored at -20°C or -80°C. Solutions are less stable and prone to degradation; avoid multiple freeze-thaw cycles.[5][6] |
| Toxicity | The chemical, physical, and toxicological properties have not been thoroughly investigated. Treat as potentially hazardous.[1][2] |
| Hazardous Decomposition | The nature of decomposition products is not known.[1] |
Step-by-Step Disposal Procedure
The disposal of Histone H2B (29-35) and any materials contaminated with it must comply with local, state, and federal regulations. Never dispose of this peptide in the regular trash or down the drain.[3]
-
Waste Segregation: All materials that have come into contact with Histone H2B (29-35), including unused peptide, solutions, vials, pipette tips, and contaminated PPE, must be collected in a designated hazardous waste container.[3] This container should be clearly labeled as "Hazardous Waste" and include the chemical name "Histone H2B (29-35)".
-
Container Management: Ensure the waste container is in good condition and compatible with the chemical waste. Keep the container closed at all times except when adding waste.[7]
-
Institutional Protocols: The most critical step is to follow your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department to schedule a pickup.[3] They will ensure the waste is managed and disposed of by a licensed hazardous waste contractor in accordance with all regulations.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent material like sand or vermiculite. Wear appropriate PPE, and place the cleanup materials in the designated hazardous waste container. Ventilate the area and wash the spill site thoroughly after cleanup is complete.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Histone H2B (29-35).
Caption: Workflow for the safe disposal of Histone H2B (29-35).
References
- 1. abcepta.com [abcepta.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide24.store [peptide24.store]
- 4. Histone H2B (29-35), Synthetic Peptides - CD BioSciences [epigenhub.com]
- 5. lifetein.com [lifetein.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. research.columbia.edu [research.columbia.edu]
Essential Safety and Operational Guide for Handling Histone H2b(29-35)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the peptide Histone H2b(29-35). Given that the specific chemical, physical, and toxicological properties of this peptide fragment have not been thoroughly investigated, it is imperative to handle it with due care, following best practices for potentially bioactive compounds.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure the safety of laboratory personnel, the consistent use of appropriate personal protective equipment and engineering controls is essential.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] Gloves should be changed immediately if contaminated. |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from potential contamination.[1] |
| Respiratory Protection | Respirator or Face Mask | Recommended when handling the lyophilized powder to avoid inhalation of dust.[1][2] |
Engineering Controls
It is advised to work in a well-ventilated area to minimize the risk of inhalation.[1] For procedures that may generate a significant amount of dust or aerosols, consider using a fume hood or a ventilated enclosure.
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of Histone H2b(29-35) and to ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[1]
-
Donning PPE : Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[1]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] It is recommended to allow the peptide to warm to room temperature in a desiccator before opening to prevent condensation of moisture, which can affect stability.[3][4]
-
Reconstitution : If preparing a solution, add the appropriate sterile solvent (such as sterile bacteriostatic water or a suitable buffer) slowly and cap the container securely before mixing.[5][6] Gentle swirling or brief sonication can be used to dissolve the peptide; avoid vigorous shaking.[3][5]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
-
Doffing PPE : Remove and dispose of PPE properly to avoid cross-contamination.[5]
Storage Protocols
| Form | Storage Condition | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a tightly sealed container, protected from moisture and light.[4][5][7] |
| Reconstituted Solution | 2°C to 8°C | Short-term (days) | For immediate use. |
| -20°C or colder | Long-term | Aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4][5][7] |
Disposal Plan
Proper disposal of Histone H2b(29-35) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1][2]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[1]
-
Disposal : Dispose of the chemical waste according to local, state, and federal regulations.[2][5] Do not dispose of it in the regular trash or down the sink.
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety protocols within a typical experimental workflow involving Histone H2b(29-35).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
